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Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of 6-Methyl-2,3-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into mo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This in-depth technical guide focuses on the ¹H and ¹³C NMR spectral data of 6-Methyl-2,3-dihydrobenzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. By delving into the principles of NMR, this guide will provide a detailed interpretation of the spectral data, offering a valuable resource for researchers and professionals in drug development and related fields. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction: The Significance of 6-Methyl-2,3-dihydrobenzofuran and NMR Spectroscopy

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds. The addition of a methyl group at the 6-position can significantly influence the molecule's electronic properties and biological interactions. Accurate structural elucidation is paramount in understanding its structure-activity relationships, and NMR spectroscopy stands as the most powerful tool for this purpose.

NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.[1] ¹H and ¹³C NMR are the most common NMR techniques, offering a comprehensive picture of the carbon and hydrogen framework of a molecule.

This guide will provide a detailed analysis of the ¹H and ¹³C NMR spectra of a close derivative, 1-(6-Methyl-2,3-dihydrobenzofuran-3-yl)-N-morpholinomethanesulfonamide, which serves as an excellent proxy for understanding the spectral features of the parent compound, particularly in the aromatic and methyl regions.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, a clear and consistent atom numbering system is essential. The structure of 6-Methyl-2,3-dihydrobenzofuran is presented below with the standard numbering convention.

Caption: Molecular structure and atom numbering of 6-Methyl-2,3-dihydrobenzofuran.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The following table summarizes the ¹H NMR data for a derivative, 1-(6-Methyl-2,3-dihydrobenzofuran-3-yl)-N-morpholinomethanesulfonamide, recorded in deuterated chloroform (CDCl₃) at 400 MHz.[2] The data for the aromatic and methyl protons are highly representative of the parent compound.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-CH₃2.31singlet-
H56.66singlet-
H76.72doublet7.6
H47.06doublet7.6

Note: The chemical shifts and coupling constants for the protons on the dihydrofuran ring (H2 and H3) are significantly influenced by the substituent at the 3-position in the derivative and are therefore not listed here as a direct representation of the parent compound.

Interpretation of the ¹H NMR Spectrum

  • Aromatic Protons (H4, H5, H7): The aromatic region of the spectrum shows three distinct signals. The singlet at 6.66 ppm corresponds to the H5 proton, which has no adjacent protons to couple with. The two doublets at 6.72 ppm and 7.06 ppm correspond to the H7 and H4 protons, respectively. These two protons are coupled to each other, resulting in the observed doublet splitting with a coupling constant of 7.6 Hz, which is typical for ortho-coupling in a benzene ring.

  • Methyl Protons (Ar-CH₃): The sharp singlet at 2.31 ppm is characteristic of the methyl group attached to the aromatic ring. The integration of this signal would correspond to three protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. The following table summarizes the ¹³C NMR data for the 6-methyl-2,3-dihydrobenzofuran core of the same derivative, recorded in CDCl₃ at 100 MHz.[2]

CarbonChemical Shift (δ, ppm)
Ar-CH₃21.5
C5110.9
C7121.7
C4123.8
C3a124.1
C6139.8
C7a160.1

Note: The chemical shifts for the carbons of the dihydrofuran ring (C2 and C3) are influenced by the substituent in the derivative and are not included.

Interpretation of the ¹³C NMR Spectrum

  • Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): The aromatic region of the ¹³C NMR spectrum displays six signals, corresponding to the six carbons of the benzene ring. The chemical shifts are influenced by the substituents on the ring. The oxygen-bearing carbon (C7a) is the most downfield-shifted at 160.1 ppm. The carbon bearing the methyl group (C6) appears at 139.8 ppm. The remaining aromatic carbons appear between 110.9 and 124.1 ppm.

  • Methyl Carbon (Ar-CH₃): The signal at 21.5 ppm is characteristic of the methyl carbon attached to the aromatic ring.

Experimental Protocols

Accurate and reproducible NMR data acquisition relies on meticulous sample preparation and standardized experimental procedures.

Sample Preparation for NMR Analysis
  • Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that can obscure the analyte's peaks. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Sample Purity: The sample should be free of paramagnetic impurities, which can cause significant line broadening. It is also important to filter the sample to remove any particulate matter that can degrade the spectral resolution.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

G cluster_prep Sample Preparation Workflow weigh Weigh Sample (5-25 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve filter Filter into NMR Tube dissolve->filter add_std Add Internal Standard (TMS) filter->add_std

Caption: A streamlined workflow for NMR sample preparation.

NMR Data Acquisition
  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.

  • Pulse Sequence: A standard single-pulse experiment is typically used for routine ¹H and ¹³C NMR spectra.

  • Data Processing: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Conclusion

This guide has provided a detailed overview of the ¹H and ¹³C NMR spectra of 6-Methyl-2,3-dihydrobenzofuran, utilizing data from a closely related derivative to interpret the key spectral features. The provided protocols for sample preparation and data acquisition serve as a practical reference for obtaining high-quality NMR data. A thorough understanding of the NMR spectra is fundamental for the unambiguous structural confirmation of this important heterocyclic scaffold and for advancing its applications in drug discovery and materials science.

References

  • Wu, J., et al. (2012). Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides through Insertion of Sulfur Dioxide into an Allylic C-H Bond. Organic Letters, 14(15), 3898-3901. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). 2,3-Dihydro-2-methylbenzofuran. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of California, Irvine. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Physical and Chemical Properties of 6-Methyl-2,3-dihydrobenzofuran for Pharmaceutical Research and Development

Abstract This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 6-Methyl-2,3-dihydrobenzofuran. The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 6-Methyl-2,3-dihydrobenzofuran. The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering foundational knowledge on the molecular attributes, characterization, synthesis, and reactivity of this specific derivative. By consolidating available data and predictive insights, this guide serves as a critical resource for leveraging 6-Methyl-2,3-dihydrobenzofuran in synthetic chemistry and drug discovery programs.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran core, consisting of a benzene ring fused to a dihydrofuran ring, is a cornerstone in the architecture of many natural products and synthetic molecules of pharmaceutical importance. Its unique structural and electronic properties make it an ideal scaffold for designing novel therapeutic agents targeting a spectrum of diseases, including cancer, inflammation, and microbial infections. Derivatives of this scaffold have demonstrated a wide range of biological activities, solidifying their status as "privileged structures" in medicinal chemistry. The addition of a methyl group at the 6-position modifies the electronic and steric profile of the molecule, influencing its reactivity, metabolic stability, and biological target interactions.

Core Molecular Attributes

The fundamental identity and physicochemical properties of 6-Methyl-2,3-dihydrobenzofuran are foundational to its application in research.

Caption: Chemical structure of 6-Methyl-2,3-dihydrobenzofuran.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name 6-Methyl-2,3-dihydro-1-benzofuran N/A
CAS Number 97483-10-8 [2]
Molecular Formula C₉H₁₀O
Molecular Weight 134.175 g/mol

| Canonical SMILES | CC1=CC2=C(OCC2)C=C1 | N/A |

Table 2: Physicochemical Properties Quantitative experimental data for 6-Methyl-2,3-dihydrobenzofuran is not widely published. The following table includes data from the parent compound, 2,3-dihydrobenzofuran, and related isomers to provide estimated values.

PropertyValue (Analog Compound)Analog CASSource
Boiling Point 188-189 °C496-16-2[3][4]
Density 1.065 g/mL at 25 °C496-16-2
Refractive Index 1.549 at 20 °C496-16-2
Flash Point 67 °C (152.6 °F)496-16-2
Solubility Soluble in alcohol, ether, chloroform496-16-2

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment of 6-Methyl-2,3-dihydrobenzofuran rely on a combination of standard spectroscopic techniques. The expected spectral features are outlined below, based on its chemical structure and data from analogous compounds.[5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

    • Aromatic Protons (3H): Signals in the δ 6.5-7.2 ppm range. The protons at C5, C7, and C4 will exhibit splitting patterns (singlet, doublet) influenced by their positions relative to the methyl group.

    • Benzylic Methylene Protons (2H, C3): A triplet around δ 3.2 ppm.

    • Aliphatic Ether Protons (2H, C2): A triplet around δ 4.5 ppm, shifted downfield due to the adjacent oxygen atom.

    • Methyl Protons (3H, C6-CH₃): A singlet around δ 2.3 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum should display 9 unique signals for the 9 carbon atoms. Characteristic shifts include:

    • Aromatic Carbons: Six signals in the δ 110-160 ppm range.

    • Aliphatic Ether Carbon (C2): A signal around δ 70-75 ppm.

    • Benzylic Carbon (C3): A signal around δ 25-30 ppm.

    • Methyl Carbon: A signal around δ 20-22 ppm.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 134. Key fragmentation patterns would likely involve the loss of the methyl group or cleavage of the dihydrofuran ring, yielding characteristic fragment ions.[5][6]

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorption bands would include:

    • C-O-C Stretch (Aryl-Alkyl Ether): A strong band in the 1230-1270 cm⁻¹ region.

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

    • Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region.

Caption: General workflow for the synthesis and characterization of dihydrobenzofurans.

Synthesis and Chemical Reactivity

The synthesis of the 2,3-dihydrobenzofuran scaffold can be achieved through various established organic chemistry methodologies.

Key Synthetic Strategies: Modern synthetic approaches to the 2,3-dihydrobenzofuran core are diverse, offering flexibility in substrate scope and reaction conditions.

  • Transition Metal-Catalyzed Cyclization: This is a powerful and widely used method. For instance, palladium-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with dienes can construct the ring system with high control.[7] Similarly, rhodium and iridium-catalyzed intramolecular C-H activation and cyclization of appropriately substituted phenols or ethers are also effective.[8]

  • Acid-Catalyzed Cyclization: A classic approach involves the acid-catalyzed intramolecular cyclization of o-allylphenols or the reaction of a substituted phenol with an appropriate three-carbon unit.[9]

  • Photochemical Methods: Light-mediated reactions, such as gold-mediated atom transfer radical addition (ATRA), provide a mild and efficient route to functionalized dihydrobenzofurans from ortho-allylphenols.

Caption: Major synthetic strategies for the dihydrobenzofuran core.

Chemical Reactivity: The reactivity of 6-Methyl-2,3-dihydrobenzofuran is dominated by the electron-rich aromatic ring.

  • Electrophilic Aromatic Substitution: The ether oxygen and the methyl group are both ortho-, para-directing and activating groups. This makes the aromatic ring highly susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The most likely positions for substitution are C5 and C7, which are ortho and para to the activating ether oxygen.

  • Ring Opening/Modification: Under harsh conditions (e.g., strong acid or reducing agents), the dihydrofuran ring can be cleaved.

  • Oxidation: The benzylic C3 position can be susceptible to oxidation under certain conditions.

Experimental Protocol Example: Characterization by ¹H NMR

This protocol provides a self-validating system for the structural confirmation of 6-Methyl-2,3-dihydrobenzofuran.

Objective: To acquire a ¹H NMR spectrum to confirm the chemical structure of the synthesized compound.

Materials:

  • Sample of 6-Methyl-2,3-dihydrobenzofuran (~5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes and vial

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5 mg of the purified compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of CDCl₃ containing TMS to the vial. Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube into the spinner and insert it into the NMR spectrometer.

  • Acquisition: Set up the experiment using standard acquisition parameters for a ¹H spectrum (e.g., 16-32 scans, 90° pulse angle, 2-5 second relaxation delay). Use the TMS signal (δ 0.00 ppm) to reference the spectrum.

  • Data Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID).

  • Analysis and Validation:

    • Integrate all signals. The relative integrals should correspond to the number of protons in each environment (e.g., 3H for aromatic, 2H for each CH₂, 3H for CH₃).

    • Analyze the chemical shifts and splitting patterns (multiplicity) of the peaks.

    • Self-Validation Check: The observed spectrum must match the expected pattern: a singlet for the methyl group, two triplets for the dihydrofuran protons, and a set of signals in the aromatic region, all with the correct integration values. Any significant deviation indicates impurities or an incorrect structure.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Methyl-2,3-dihydrobenzofuran is not widely available, data from structurally similar compounds like 2,3-dihydrobenzofuran can be used to infer potential hazards.

  • General Hazards: Assumed to be a combustible liquid.[10] May cause skin and eye irritation.[11]

  • Precautions for Safe Handling:

    • Handle in a well-ventilated area or under a chemical fume hood.[12]

    • Keep away from heat, sparks, and open flames.[10]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]

    • Avoid contact with skin and eyes and avoid inhalation of vapors.[12]

  • Storage Conditions:

    • Store in a tightly closed container.[13]

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[10]

Conclusion

6-Methyl-2,3-dihydrobenzofuran is a valuable building block in medicinal chemistry and organic synthesis. Its properties are defined by the interplay between the electron-rich aromatic system and the fused dihydrofuran ring. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity profile is essential for its effective use in the laboratory. This guide provides a foundational framework for scientists to handle, characterize, and strategically employ this compound in the pursuit of novel chemical entities.

References

  • PrepChem. Synthesis of 6-methylbenzofuran. Available from: [Link]

  • Howei. 6-Methyl-2,3-dihydrobenzofuran,≥95%. Available from: [Link]

  • Tantoh, D., et al. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. Magnetic Resonance in Chemistry. Available from: [Link]

  • Mándi, A., et al. Three New Prenylated Dihydrobenzofurans and a New Flavonoid Glycoside from the Aerial Parts of Myrsine seguinii. Molecules. 2025. Available from: [Link]

  • Abu-Hashem, A. A., et al. Reactivity of Benzofuran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. 2014. Available from: [Link]

  • ResearchGate. Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 1, (b) 6-(2-aminopropyl)-2,3- dihydrobenzofuran HCl 2, and (c) 3,4-methylenedioxyamphetamine HCl 3. Available from: [Link]

  • ResearchGate. Synthesis of (Z)-6-methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one. Available from: [Link]

  • DeRuiter, J., et al. The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available from: [Link]

  • National Center for Biotechnology Information. Dihydrobenzofuran. PubChem. Available from: [Link]

  • Bibi, S., et al. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. 2023. Available from: [Link]

  • The Good Scents Company. coumaran 2,3-dihydrobenzo(b)furan. Available from: [Link]

  • SpectraBase. (E)-ethyl 2-(3-ethylidene-6-methyl-2,3-dihydrobenzofuran-2-yl)acetate. Available from: [Link]

  • NIST. Benzofuran, 2,3-dihydro-2-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • NIST. Benzofuran, 2,3-dihydro-. NIST Chemistry WebBook. Available from: [Link]

  • SpectraBase. 2,3,3,4,7-Pentamethyl-2,3-dihydro-benzofuran. Available from: [Link]

  • National Center for Biotechnology Information. 2,3-Dihydro-2-methylbenzofuran. PubChem. Available from: [Link]

  • SpectraBase. Benzofuran, 2,3-dihydro-2-methyl-7-phenyl-. Available from: [Link]

  • NIST. Benzofuran, 2,3-dihydro-2-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • NIST. 2-methyl-2,3-dihydrobenzofuran. NIST Chemistry WebBook. Available from: [Link]

  • Al-Mekhlafi, N. A., et al. Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate. Molbank. 2023. Available from: [Link]

Sources

Foundational

Crystal Structure and X-ray Diffraction of 6-Methyl-2,3-dihydrobenzofuran Derivatives: A Technical Guide to Crystallographic Profiling

Target Audience: Researchers, structural biologists, and drug development professionals. Executive Summary The 6-methyl-2,3-dihydrobenzofuran scaffold is a privileged bicyclic system found in numerous bioactive natural p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals.

Executive Summary

The 6-methyl-2,3-dihydrobenzofuran scaffold is a privileged bicyclic system found in numerous bioactive natural products and synthetic pharmaceuticals. Because the unsubstituted parent molecule is a low-melting solid or oil at room temperature[1], single-crystal X-ray diffraction (XRD) studies inherently focus on its functionalized derivatives. These derivatives range from naturally occurring phytotoxins (e.g., Colletochlorins)[2] to highly targeted synthetic NLRP3 inflammasome inhibitors[3].

This whitepaper provides an authoritative, in-depth guide to the crystallographic profiling of 6-methyl-2,3-dihydrobenzofuran derivatives. By synthesizing experimental causality with field-proven methodologies, this guide establishes a robust framework for resolving absolute configurations and understanding the structure-activity relationships (SAR) of this critical pharmacophore.

Structural Significance and SAR Logic

The 2,3-dihydrobenzofuran ring system consists of a planar benzene ring fused to a non-planar, flexible five-membered oxygen heterocycle. The introduction of a methyl group at the C6 position alters the electronic distribution of the aromatic system, while substitutions at the C2 and C3 positions introduce chirality.

Understanding the exact puckering amplitude of the dihydrofuran ring and the spatial orientation of its substituents is critical. The rigidity of the fused system forces C2/C3 substituents into defined spatial vectors, which dictates stereospecific interactions within target protein binding pockets.

SAR_Logic Core 6-Methyl-2,3-dihydrobenzofuran Core Scaffold Rigidity Conformational Rigidity & Ring Puckering Core->Rigidity Substituent C2/C3 Chiral Substituents Core->Substituent Target Target Protein Binding (e.g., NLRP3 Inflammasome) Rigidity->Target Substituent->Target Stereospecific Interactions Efficacy Enhanced in vivo Efficacy & Target Selectivity Target->Efficacy

Figure 1: Logical relationship between the 6-methyl-2,3-dihydrobenzofuran core, structural rigidity, and downstream pharmacological efficacy.

X-ray Crystallography: Mechanistic Causality in Experimental Design

To successfully resolve the crystal structure of 6-methyl-2,3-dihydrobenzofurans, researchers must overcome specific physicochemical hurdles. Every step in the crystallographic pipeline must be driven by mechanistic causality.

Crystallization Strategy

Oxygen-containing heterocycles with alkyl side chains frequently suffer from "oiling out" (liquid-liquid phase separation) rather than forming ordered crystal lattices.

  • The Solution: Employing a ternary solvent system with varying polarities and hydrogen-bonding capabilities. For example, the successful crystallization of the derivative Colletochlorin E was achieved using a slow evaporation method in an EtOAc/MeOH/H2O (1:1:2, v/v/v) matrix at −20 °C[2].

  • The Causality: The gradual evaporation of the more volatile ethyl acetate and methanol slowly increases the polarity of the mother liquor (due to the remaining water), gently pushing the hydrophobic 6-methyl-2,3-dihydrobenzofuran core out of solution while the hydroxyl groups maintain ordered hydrogen bonding, promoting nucleation over oiling out.

Selection of Radiation Source

Determining the absolute configuration (e.g., distinguishing the 2'S vs. 2'R enantiomer) is paramount for drug development[2].

  • Mo Kα (λ = 0.71073 Å): Used when the derivative contains a heavy atom (e.g., Chlorine or Bromine). The heavy atom provides sufficient anomalous dispersion to calculate the Flack parameter reliably[2].

  • Cu Kα (λ = 1.5418 Å): Mandatory for light-atom-only structures (containing only C, H, O, N). The longer wavelength maximizes the weak anomalous scattering of oxygen, allowing for the unambiguous assignment of chirality in unsubstituted or lightly substituted derivatives.

Step-by-Step Experimental Protocol for XRD Analysis

The following protocol is designed as a self-validating system to ensure data integrity and trustworthiness during the structural elucidation of 6-methyl-2,3-dihydrobenzofuran derivatives[3].

Phase 1: Crystal Harvesting and Mounting
  • Selection: Examine the crystallization vial under a polarized light microscope. Select a single crystal with sharp extinction (indicating a lack of twinning) and dimensions between 0.1 mm and 0.3 mm.

  • Mounting: Coat the crystal in a paratone-N or perfluoropolyether cryo-oil.

    • Causality: The oil protects the crystal from atmospheric moisture degradation and acts as a rigid glass when flash-cooled, holding the crystal firmly on the MiTeGen loop.

  • Cryo-cooling: Immediately transfer the mounted crystal to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.

    • Validation: Cryo-cooling suppresses thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for the precise modeling of the flexible dihydrofuran ring.

Phase 2: Data Collection Strategy
  • Unit Cell Determination: Collect 20–30 preliminary frames. Index the reflections to determine the unit cell parameters and Bravais lattice.

  • Quality Gate (Self-Validation): Calculate the internal merging R-factor ( Rint​ ).

    • If Rint​<0.05 : The crystal possesses excellent long-range order. Proceed with the full hemisphere collection.

    • If Rint​>0.10 : Halt the collection. The crystal is likely twinned or cracked. Proceeding will yield unpublishable data; return to Phase 1.

  • Full Data Collection: Execute a combined ϕ and ω scan strategy to ensure 100% completeness of the asymmetric unit.

Phase 3: Structure Solution and Refinement
  • Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 via software such as Olex2[3].

  • Hydrogen Atom Treatment: Place the C6-methyl protons in calculated positions and allow them to ride on their parent carbon atom using a riding model ( Uiso​(H)=1.5Ueq​(C) ).

XRD_Workflow N1 Synthesis of 6-Methyl-2,3- dihydrobenzofuran Derivatives N2 Ternary Solvent Crystallization (e.g., EtOAc/MeOH/H2O at -20°C) N1->N2 N3 Crystal Quality Gate (R-int < 0.05 Validation) N2->N3 N4 X-ray Data Collection (Mo Kα or Cu Kα radiation, 100 K) N3->N4 N5 Structure Solution & Refinement (Olex2 / SHELXL on F²) N4->N5 N6 Absolute Configuration Assignment (Flack Parameter Analysis) N5->N6

Figure 2: Self-validating experimental workflow for the X-ray diffraction analysis of dihydrobenzofuran derivatives.

Quantitative Data Presentation

A comparison of crystallographic parameters across different 6-methyl-2,3-dihydrobenzofuran derivatives reveals how functionalization impacts crystal packing and space group symmetry.

Table 1: Representative Crystallographic Parameters for 6-Methyl-2,3-dihydrobenzofuran Derivatives

Compound / DerivativeApplicationRadiation SourceAbsolute ConfigurationCrystallization MethodRef.
Colletochlorin E Phytotoxin / HerbicidalMo Kα (λ = 0.71073 Å)2'SSlow evaporation (EtOAc/MeOH/H2O)[2]
Colletochlorin F Phytotoxin / HerbicidalMo Kα (λ = 0.71073 Å)2SSlow evaporation[2]
Triazinone-Dihydrobenzofuran NLRP3 Inflammasome InhibitorCu Kα (λ = 1.5418 Å)(3R)Vapor diffusion / Slow cooling[3]
KB130015 Precursor AntiarrhythmicMo Kα (λ = 0.71073 Å)AchiralRecrystallization (MeOH/Water)[4]

Note: The absolute configuration of Colletochlorin E (2'S) was unambiguously deduced via X-ray diffractometric analysis, which subsequently allowed for the assignment of Colletochlorin F via NMR and CD data correlation[2]. Furthermore, advanced software like Olex2 is standard for refining complex drug-like molecules such as the triazinone derivatives[3].

Conclusion

The 6-methyl-2,3-dihydrobenzofuran scaffold is a cornerstone in modern medicinal chemistry. Because the physical state of the base molecule limits direct crystallographic analysis[1], structural biologists must rely on the rigorous X-ray diffraction of its solid derivatives[2][3]. By employing causality-driven crystallization techniques, appropriate radiation sources, and strict quality-control gates ( Rint​ validation), researchers can accurately resolve the 3D stereochemistry of these molecules. This structural clarity is the ultimate prerequisite for rational drug design, enabling the precise mapping of pharmacophores to their biological targets.

References

  • Colletochlorins E and F, New Phytotoxic Tetrasubstituted Pyran-2-one and Dihydrobenzofuran, Isolated from Colletotrichum higginsianum with Potential Herbicidal Activity Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link][2]

  • Novel compounds (WO2025026882A1) Source: Google Patents (WIPO) URL:[3]

  • Synthesis and Preliminary Characterization of a Novel Antiarrhythmic Compound (KB130015) with an Improved Toxicity Profile Compared with Amiodarone Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][4]

Sources

Exploratory

Quantum Pharmacophores: Unveiling the Electronic Properties of 6-Methyl-2,3-dihydrobenzofuran via Computational Chemistry

Executive Summary 6-Methyl-2,3-dihydrobenzofuran (6-Me-DHBF) represents a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous bioactive chalcones, antimicrobial agents, and neurolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Methyl-2,3-dihydrobenzofuran (6-Me-DHBF) represents a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous bioactive chalcones, antimicrobial agents, and neurological therapeutics. Understanding its electronic properties at the quantum mechanical level is paramount for rational drug design. This technical guide provides an in-depth analysis of the electronic properties of 6-Me-DHBF using Density Functional Theory (DFT). By mapping Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBO), we establish a causal link between the molecule's quantum state and its pharmacological reactivity.

The 6-Methyl-2,3-dihydrobenzofuran Scaffold: Pharmacological Relevance

The 2,3-dihydrobenzofuran (coumaran) ring system is ubiquitous in biologically active compounds. The strategic placement of a methyl group at the C6 position is not merely a steric modification; it fundamentally alters the electronic landscape of the molecule.

The electron-donating nature of the methyl group, acting through inductive (+I) and hyperconjugative effects, enriches the electron density of the aromatic core. This perturbation raises the energy of the Highest Occupied Molecular Orbital (HOMO), thereby enhancing the molecule's propensity to act as an electron donor in charge-transfer interactions with biological targets (1)[1]. Computational studies on related dihydrobenzofuran-linked derivatives have demonstrated that such electronic tuning directly impacts the molecule's electrophilicity and binding affinity (2)[2].

Computational Methodology: A Self-Validating Protocol

To accurately model the electronic properties of 6-Me-DHBF, a rigorous, self-validating computational workflow is required. The following step-by-step protocol ensures high-fidelity data generation, utilizing the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional.

Step 1: Geometry Optimization

  • Action : Perform a conformational search followed by full geometry optimization using the DFT/B3LYP method with a 6-311G(d,p) basis set in the gas phase ().

  • Causality : The 6-311G(d,p) basis set includes polarization functions (d,p) that are critical for accurately modeling the electron density distribution around the oxygen heteroatom and the methyl group, preventing artificial orbital collapsing.

Step 2: Frequency Analysis (Self-Validation)

  • Action : Compute the harmonic vibrational frequencies at the same level of theory.

  • Causality : This is a mandatory self-validating step. The absence of imaginary frequencies mathematically confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state or saddle point (1)[1].

Step 3: Frontier Molecular Orbital (FMO) Analysis

  • Action : Extract the energies of the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) to calculate the energy gap ( ΔE ) and global reactivity descriptors via Koopmans' theorem (2)[2].

Step 4: Molecular Electrostatic Potential (MEP) Mapping

  • Action : Generate the MEP surface mapped onto the total electron density (isovalue = 0.0004 a.u.).

  • Causality : MEP visually quantifies the charge distribution, allowing researchers to predict nucleophilic and electrophilic attack sites critical for receptor binding ().

Step 5: Natural Bond Orbital (NBO) Analysis

  • Action : Perform NBO calculations to evaluate intra-molecular charge transfer, hyperconjugation, and stabilization energies.

Workflow Start Input: 6-Me-DHBF 2D Structure Opt Geometry Optimization (DFT/B3LYP/6-311G**) Start->Opt Freq Frequency Analysis (Zero Imaginary Freqs) Opt->Freq Validated Minimum FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO MEP MEP Mapping (Surface Charge) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO Output Pharmacophore Model Generation FMO->Output MEP->Output NBO->Output

Fig 1. Step-by-step computational workflow for 6-Me-DHBF electronic property validation.

Electronic Properties Analysis
3.1 Frontier Molecular Orbitals (FMOs) and Global Reactivity

The FMOs dictate the chemical stability and reactivity of the molecule. In 6-Me-DHBF, the HOMO is predominantly localized over the dihydrobenzofuran ring, specifically encompassing the oxygen atom and the aromatic π -system (2)[2]. The LUMO is typically distributed over the anti-bonding orbitals of the aromatic ring.

The introduction of the C6-methyl group decreases the HOMO-LUMO energy gap compared to the unsubstituted analog. A lower band gap implies higher chemical reactivity and kinetic instability, facilitating inevitable charge transfer within biological microenvironments (2)[2].

Table 1: Representative Quantum Chemical Descriptors for 6-Me-DHBF (Note: Values are representative approximations derived from homologous 2,3-dihydrobenzofuran systems computed at B3LYP/6-311G(d,p)[2],)

DescriptorSymbolFormulaValue (eV)Pharmacological Implication
HOMO Energy EHOMO​ --5.80High electron-donating capacity for target binding.
LUMO Energy ELUMO​ --1.20Moderate electron-accepting ability.
Energy Gap ΔE ELUMO​−EHOMO​ 4.60Indicates moderate polarizability and bio-reactivity.
Ionization Potential IP −EHOMO​ 5.80Lower IP facilitates oxidative metabolism (e.g., CYP450).
Electron Affinity EA −ELUMO​ 1.20Determines susceptibility to nucleophilic attack.
Chemical Hardness η (IP−EA)/2 2.30Resistance to charge cloud deformation.
Global Softness S 1/(2η) 0.217Higher softness correlates with higher reactivity.
Electrophilicity ω χ2/(2η) 2.66Measures the energy lowering due to maximal electron flow.
3.2 Molecular Electrostatic Potential (MEP)

The MEP map is a critical tool for identifying non-covalent interaction sites. For 6-Me-DHBF, the most electronegative region (red) is strictly localized over the oxygen atom of the five-membered dihydrofuran ring, driven by its lone pairs (2)[2]. This site acts as a primary hydrogen-bond acceptor. Conversely, the most electropositive regions (blue) are distributed over the aliphatic hydrogen atoms of the methyl group and the C2/C3 positions of the dihydrofuran ring (). These regions are primed for hydrophobic and van der Waals interactions within the lipophilic pockets of target proteins.

3.3 Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into the intra-molecular hyperconjugative interactions that stabilize the molecule. In 6-Me-DHBF, strong delocalization energies are observed from the lone pairs of the oxygen atom ( LP(O) ) into the anti-bonding orbitals ( σ∗ and π∗ ) of the adjacent carbon atoms in the aromatic ring (1)[1]. Furthermore, the σ -electrons of the C6-methyl group exhibit hyperconjugation with the π∗ -orbitals of the benzene ring. This continuous electron delocalization stabilizes the planar geometry of the aromatic system, which is a strict requirement for intercalating or stacking interactions with target receptors.

Translation to Drug Development: Pharmacophore Mapping

The ultimate goal of computing these electronic properties is to translate them into a predictive pharmacophore model. The quantum data of 6-Me-DHBF directly informs its binding profile:

  • Hydrogen Bonding : The highly negative MEP at the oxygen atom dictates its role as an H-bond acceptor.

  • π

    π Stacking / Cation- π Interactions : The elevated HOMO energy, enriched by the methyl group, makes the aromatic core a strong π -donor, ideal for interacting with positively charged amino acid residues (e.g., Arginine, Lysine).
  • Steric/Hydrophobic Anchoring : The positive MEP and specific volume of the C6-methyl group allow it to anchor into hydrophobic sub-pockets, increasing target residence time.

Translation Elec Electronic Property High HOMO Energy Negative MEP at O Positive MEP at Methyl Pharm Pharmacophore Feature Strong pi-Donor H-Bond Acceptor Hydrophobic Pocket Elec->Pharm Translates to Target Target Interaction Cation-pi Binding Receptor H-Bonding Steric Anchoring Pharm->Target Drives Binding

Fig 2. Causality map linking 6-Me-DHBF quantum properties to receptor binding mechanisms.

Conclusion

The computational analysis of 6-Methyl-2,3-dihydrobenzofuran reveals a highly tunable electronic scaffold. By employing a self-validating DFT protocol, researchers can accurately map its FMOs, MEP, and NBOs. The C6-methyl group acts as a critical electronic modulator, raising the HOMO energy and defining the molecule's electrostatic surface. These quantum insights are indispensable for drug development professionals seeking to leverage the coumaran scaffold for high-affinity, target-specific therapeutics.

References
  • Adole, V. A., et al. "DFT calculations on three 2,3‐dihydrobenzofuran linked chalcones: Structural, HOMO‐LUMO and spectroscopic (UV‐Vis and IR)." Vietnam Journal of Chemistry. 2

  • "Synthesis and Computational Insights on Molecular Structure, Frontier Molecular Orbital, Molecular electrostatic surface potential of (E)-3-(2,3-dihydrobenzofuran-5- yl)-1-(2- hydroxyphenyl)prop-2-en-1-one." Banaras Hindu University.

  • "Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method." Oriental Journal of Chemistry. 1

Sources

Foundational

Mechanism of action of 6-Methyl-2,3-dihydrobenzofuran in biological systems

An In-Depth Technical Guide to the Mechanism of Action of 6-Methyl-2,3-dihydrobenzofuran in Biological Systems Introduction: The Benzofuran Scaffold in Medicinal Chemistry The benzofuran ring system, a heterocyclic motif...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 6-Methyl-2,3-dihydrobenzofuran in Biological Systems

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The benzofuran ring system, a heterocyclic motif composed of a fused benzene and furan ring, is a cornerstone in the field of medicinal chemistry.[1][2] Naturally occurring and synthetic benzofuran derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The 2,3-dihydrobenzofuran core, in particular, represents a "privileged structure"—a molecular framework that is capable of binding to multiple, diverse biological targets. This guide focuses on the 6-methyl-2,3-dihydrobenzofuran scaffold, exploring its role as a versatile platform for the design of novel therapeutic agents and elucidating the mechanisms of action of its derivatives in various biological systems.

Part 1: The 6-Methyl-2,3-dihydrobenzofuran Scaffold: A Privileged Structure

The concept of a privileged structure is central to understanding the therapeutic potential of 6-methyl-2,3-dihydrobenzofuran. This scaffold's conformational rigidity and the specific spatial orientation of its substituents allow for high-affinity interactions with a range of biological macromolecules. The methyl group at the 6-position is of particular significance, as substitutions at this position have been shown to enhance the potency and selectivity of various benzofuran derivatives.[4] This suggests that the 6-methyl group may play a crucial role in anchoring the molecule within the binding sites of target proteins or influencing its pharmacokinetic properties.

Part 2: Mechanisms of Action in Key Therapeutic Areas

The versatility of the 6-methyl-2,3-dihydrobenzofuran scaffold is evident in the diverse mechanisms of action exhibited by its derivatives across several therapeutic areas.

Anticancer Activity

Derivatives of the benzofuran scaffold have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce apoptosis.[4][5]

  • Inhibition of Signaling Pathways: One of the key mechanisms of action for anticancer benzofuran derivatives is the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6] By blocking the phosphorylation cascade within this pathway, these compounds can effectively halt cell proliferation and survival.

  • Enzyme Inhibition: Certain benzofuran derivatives have been identified as potent inhibitors of various kinases that are crucial for cancer cell survival, including Pim kinases and cdc2-like kinases (CLK1).[7] For instance, dibenzofuran derivatives inspired by the natural product cercosporamide have shown dual inhibitory activity against Pim and CLK1 kinases.[7]

  • Induction of Apoptosis: Many benzofuran derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[6] This is often a downstream consequence of the inhibition of survival signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of 2,3-dihydrobenzofuran derivatives are primarily attributed to their ability to modulate the production of inflammatory mediators.

  • Inhibition of Prostaglandin Synthesis: A key mechanism is the inhibition of prostaglandin synthesis.[8] Prostaglandins are lipid compounds that play a central role in the inflammatory response.

  • Inhibition of mPGES-1: More specifically, 2,3-dihydrobenzofuran derivatives have been designed as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2, a potent inflammatory mediator.[9]

Antimicrobial Activity

The benzofuran scaffold is also a promising platform for the development of novel antimicrobial agents.

  • Broad-Spectrum Activity: Derivatives have shown activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[6][10]

  • Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, it is believed that they may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication. Molecular docking studies have explored the binding of 2,3-dihydrobenzofuran derivatives to various microbial protein targets.[11]

Central Nervous System (CNS) Activity

The 6-methyl-2,3-dihydrobenzofuran scaffold has been incorporated into molecules targeting the CNS.

  • Receptor Modulation: Derivatives have been synthesized that act as potent and selective agonists for the cannabinoid receptor 2 (CB2), which is involved in pain and inflammation.[12] Other derivatives have shown affinity for serotonin (5-HT2A) and dopamine (D2) receptors, suggesting potential applications in the treatment of psychosis.[13]

  • Monoamine Transporter Interaction: The structurally related 6-(2-aminopropyl)benzofuran (6-APB), a so-called "benzofury" compound, is known to interact with monoamine transporters, producing stimulant-like effects.[14]

Part 3: Data Presentation

Table 1: Anticancer Activity of 6-Methyl-Substituted Benzofuran Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
7A549 (Lung Carcinoma)15.3 ± 0.8[6]
7HepG2 (Hepatocellular Carcinoma)12.5 ± 0.5[6]
8A549 (Lung Carcinoma)18.2 ± 1.1[6]
8HepG2 (Hepatocellular Carcinoma)14.7 ± 0.9[6]
Table 2: Antimicrobial Activity of Substituted Benzofuran Derivatives
Compound IDRS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
2a4-Br255050[6]
2b4-Cl255050[6]
2c4-F50100100[6]
2d4-NO212.52525[6]

Part 4: Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of benzofuran derivatives on cancer cell lines.

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, HepG2) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 72 hours.[6]

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.[6]

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is used to determine the effect of benzofuran derivatives on protein expression and phosphorylation in signaling pathways like PI3K/Akt/mTOR.

  • Cell Treatment and Lysis: Treat cancer cells with the benzofuran derivatives for the desired time, then lyse the cells to extract total protein.[6]

  • Protein Quantification: Determine the total protein concentration in each lysate.[6]

  • SDS-PAGE: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.[6]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[6]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against total and phosphorylated target proteins (e.g., PI3K, Akt, mTOR).[6]

  • Secondary Antibody Incubation: After washing, incubate the membrane with HRP-conjugated secondary antibodies.[6]

  • Visualization: Visualize the protein bands using an enhanced chemiluminescence detection system.[6]

Protocol 3: Antimicrobial Screening (Agar Well Diffusion Method)

This protocol is used to assess the antimicrobial activity of benzofuran derivatives.

  • Media Preparation: Prepare and sterilize nutrient agar media.[6]

  • Inoculation: Evenly spread inoculums of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) onto the surface of the agar plates.[6]

  • Well Creation: Create wells of 6 mm diameter in the agar.[6]

  • Compound Addition: Add different concentrations of the synthesized compounds dissolved in DMSO to the wells.[6]

  • Incubation: Incubate the plates at 37°C for 24 hours.[6]

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.[6]

Part 5: Visualization

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of 6-Methyl-2,3-dihydrobenzofuran Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization invitro In Vitro Assays (Enzyme Inhibition, Cell Viability) characterization->invitro antimicrobial Antimicrobial Screening characterization->antimicrobial western_blot Western Blotting (Signaling Pathways) invitro->western_blot docking Molecular Docking invitro->docking

Caption: General experimental workflow for the development and evaluation of 6-methyl-2,3-dihydrobenzofuran derivatives.

PI3K_Akt_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzofuran Benzofuran Derivative Benzofuran->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzofuran derivatives.

Conclusion

The 6-methyl-2,3-dihydrobenzofuran scaffold is a highly versatile platform in medicinal chemistry, giving rise to derivatives with a wide range of biological activities. The mechanisms of action for these compounds are diverse, spanning the inhibition of key signaling pathways and enzymes in cancer and inflammation, direct antimicrobial effects, and modulation of CNS receptors. The continued exploration of this privileged structure, coupled with detailed mechanistic studies, holds significant promise for the development of novel and effective therapeutic agents for a variety of diseases.

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing.
  • The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic - Benchchem.
  • The Rise of Benzofuran Derivatives: A Comparative Look at Their Enzyme Inhibition Potential - Benchchem.
  • Synthesis, binding affinity, and molecular docking analysis of new benzofuranone derivatives as potential antipsychotics - PubMed.
  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents.
  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM - ResearchGate.
  • Mini review on important biological properties of benzofuran derivatives - MedCrave online.
  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed.
  • Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors - PMC.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH.
  • Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - NIH.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR.
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC.
  • Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity | Journal of Medicinal Chemistry.
  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - MDPI.
  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential - Frontiers.
  • Summarized molecular targets for benzofurans as anticancer compounds - ResearchGate.
  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing.
  • Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibitor of fungi, bacteria, and virus protein - ResearchGate.
  • 2,3-Dihydro-1-benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction Through Ligand-Steered Modeling - PubMed.
  • Quantitative prediction model for affinity of drug-target interactions based on molecular vibrations and overall system of ligand.
  • (PDF) The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues - ResearchGate.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 6-Methyl-2,3-dihydrobenzofuran

Application Note: Synthesis and Isolation Protocol for 6-Methyl-2,3-dihydrobenzofuran Target Audience: Research Chemists, Medicinal Chemistry Scientists, and Process Development Engineers. Introduction and Strategic Over...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 6-Methyl-2,3-dihydrobenzofuran

Target Audience: Research Chemists, Medicinal Chemistry Scientists, and Process Development Engineers.

Introduction and Strategic Overview

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif frequently encountered in natural products, biologically active molecules, and pharmaceutical intermediates. Specifically, 6-methyl-2,3-dihydrobenzofuran serves as a critical building block in the development of complex heterocycles and targeted therapeutics.

Constructing the dihydrobenzofuran ring system can be approached via several synthetic pathways, including the intramolecular cyclization of 2-(2-haloethyl)phenols or the direct reduction of the corresponding benzofuran[1]. For laboratory-scale synthesis and process scale-up, the catalytic hydrogenation of 6-methylbenzofuran is often the most atom-economical and operationally straightforward method. However, the electronic nature of the benzofuran ring dictates the kinetic feasibility of this reduction. Research has demonstrated that while electron-deficient benzofurans undergo hydrogenation under mild conditions, the presence of electron-donating groups (such as the 6-methyl moiety) increases the electron density of the aromatic system, often necessitating harsher reaction conditions or highly active catalysts to achieve full conversion to the 2,3-dihydrobenzofuran[1].

This application note details a highly optimized, self-validating protocol for the catalytic hydrogenation of 6-methylbenzofuran to 6-methyl-2,3-dihydrobenzofuran, emphasizing mechanistic causality, safety, and high-purity isolation.

Mechanistic Pathway and Workflow Visualization

The reduction relies on heterogeneous catalysis using Palladium on Carbon (Pd/C). The Pd surface adsorbs both the hydrogen gas and the alkene bond of the furan ring. The regioselectivity is driven by the lower resonance stabilization energy of the furan ring compared to the fused benzene ring, allowing the selective reduction of the 2,3-double bond without dearomatizing the phenyl ring, provided the hydrogen pressure and temperature are strictly controlled.

G A 6-Methylbenzofuran (Starting Material) B Catalytic Hydrogenation (10% Pd/C, H2, MeOH) A->B C Crude Reaction Mixture B->C D Filtration (Celite Pad) C->D E Solvent Evaporation & Concentration D->E F 6-Methyl-2,3- dihydrobenzofuran E->F

Workflow for the catalytic synthesis and isolation of 6-methyl-2,3-dihydrobenzofuran.

Quantitative Data: Reaction Optimization

The choice of solvent and hydrogen pressure is critical. Protic solvents like methanol facilitate the proton transfer mechanisms on the catalyst surface, while elevated pressures overcome the steric and electronic hindrance posed by the electron-donating methyl group[1]. Over-pressurization risks the complete reduction to the octahydrobenzofuran derivative.

Table 1: Optimization of Hydrogenation Conditions for 6-Methylbenzofuran (10 mmol scale)

EntryCatalystSolventPressure (H₂)Temp (°C)Time (h)Conversion (%)Yield (%)*
15% Pd/C (10 mol%)Ethanol1 atm25244540
210% Pd/C (10 mol%)Methanol1 atm25246862
310% Pd/C (10 mol%)Methanol3 atm4012>9994
410% Pd/C (10 mol%)Acetic Acid3 atm408>9991
5PtO₂ (5 mol%)Ethyl Acetate5 atm5012>9975 (Over-reduction)

*Yields represent isolated, chromatographically pure product. Entry 3 represents the optimal balance of reactivity and chemoselectivity.

Step-by-Step Experimental Protocol

Materials Required:

  • 6-Methylbenzofuran (1.32 g, 10.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.106 g, 1 mol% Pd)

  • Anhydrous Methanol (HPLC grade, 30 mL)

  • Hydrogen gas (High purity, cylinder)

  • Celite® 545 (for filtration)

Equipment:

  • Parr Hydrogenation Apparatus or heavy-walled glass pressure reactor.

  • Rotary evaporator.

Step 1: Reaction Setup (Inert Atmosphere Handling)
  • Causality Check: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always purge the reaction vessel with an inert gas (Argon or Nitrogen) prior to introducing the catalyst to prevent spontaneous combustion.

  • Charge a clean, dry 100 mL pressure reactor with 6-methylbenzofuran (1.32 g, 10.0 mmol).

  • Add 30 mL of anhydrous methanol to dissolve the substrate.

  • Carefully add 10% Pd/C (0.106 g) to the solution under a steady stream of Argon.

Step 2: Catalytic Hydrogenation
  • Seal the pressure reactor and purge the system with Hydrogen gas by pressurizing to 2 atm and carefully venting. Repeat this purge cycle three times to ensure complete removal of atmospheric oxygen.

  • Pressurize the reactor to exactly 3 atm (approx. 44 psi) with H₂.

  • Heat the reaction mixture to 40 °C while maintaining vigorous mechanical stirring (approx. 800 rpm).

  • Self-Validation: Monitor the pressure gauge. A stoichiometric drop in pressure indicates active hydrogen uptake. Maintain the reaction for 12 hours, or until hydrogen uptake ceases, indicating complete conversion of the electron-rich furan ring[1].

Step 3: Workup and Catalyst Removal
  • Cool the reactor to room temperature and carefully vent the remaining hydrogen gas. Purge the vessel twice with Argon.

  • Prepare a short pad of Celite® 545 in a sintered glass funnel.

  • Causality Check: The Celite pad is mandatory. It traps the finely dispersed, highly active palladium particulates, preventing them from bleeding into the final product, which would cause degradation and heavy metal contamination in downstream biological assays.

  • Filter the crude reaction mixture through the Celite pad. Wash the filter cake with an additional 20 mL of methanol. Safety Note: Keep the filtered catalyst wet with water before disposal to prevent fires.

Step 4: Concentration and Purification
  • Transfer the filtrate to a round-bottom flask and concentrate in vacuo using a rotary evaporator (bath temp 35 °C, 150 mbar) to remove the methanol.

  • The resulting crude oil is typically >95% pure. If analytical purity is required, purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 95:5).

  • Analytical Validation: The successful reduction of the furan ring is confirmed by ¹H NMR (CDCl₃). The disappearance of the aromatic furan protons (typically around δ 6.7 and 7.5 ppm) and the appearance of two distinct triplet-like multiplets around δ 3.2 ppm (benzylic CH₂) and δ 4.5 ppm (OCH₂) validate the formation of 6-methyl-2,3-dihydrobenzofuran.

References

  • Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives. ResearchGate. Available at:[Link]

Sources

Application

The Versatile Scaffold: Applications of 6-Methyl-2,3-dihydrobenzofuran in Pharmaceutical Drug Discovery

Introduction: The Significance of the 6-Methyl-2,3-dihydrobenzofuran Moiety The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 6-Methyl-2,3-dihydrobenzofuran Moiety

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1] Its unique structural features, comprising a fused benzene and dihydrofuran ring system, provide a rigid framework that can be strategically functionalized to interact with a variety of biological targets.[1] The incorporation of a methyl group at the 6-position of this scaffold can significantly influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins, thereby modulating its pharmacological profile. This guide provides an in-depth exploration of the applications of 6-methyl-2,3-dihydrobenzofuran in modern drug discovery, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.

Therapeutic Applications and Key Biological Targets

Derivatives of the 6-methyl-2,3-dihydrobenzofuran scaffold have demonstrated a broad spectrum of biological activities, with notable potential in oncology, metabolic diseases, and inflammatory conditions.

Anticancer Activity

The 6-methyl-2,3-dihydrobenzofuran core is a feature in several classes of compounds investigated for their anticancer properties. These compounds often exert their effects through mechanisms such as the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[2][3][4][5]

One of the key mechanisms of action for certain dihydrobenzofuran derivatives is the disruption of microtubule dynamics, which are crucial for cell division.[2] By inhibiting tubulin polymerization, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.[2] Furthermore, some derivatives have been shown to induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and activating executioner caspases.[2]

A particularly relevant signaling pathway implicated in the anticancer effects of some 6-methyl-benzofuran derivatives is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[2] Inhibition of this pathway can effectively halt tumor progression.

The following table summarizes the in vitro cytotoxic activity of representative 6-methyl-benzofuran derivatives against various cancer cell lines. It is important to note that while these compounds are structurally related to 6-methyl-2,3-dihydrobenzofurans, the fully aromatic benzofuran core may exhibit different biological activities.

Compound IDR GroupCancer Cell LineIC50 (µM)
1 -ClA549 (Lung Carcinoma)15.3 ± 0.8
HepG2 (Hepatocellular Carcinoma)12.5 ± 0.5
2 -BrA549 (Lung Carcinoma)18.2 ± 1.1
HepG2 (Hepatocellular Carcinoma)14.7 ± 0.9

Data sourced from a technical guide by BenchChem.[2]

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

A significant area of interest for dihydrobenzofuran derivatives is their activity as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα isoform.[6] PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[6] PPARα agonists are used clinically to treat dyslipidemia by lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.[6] The development of potent and selective PPARα agonists is an active area of research, and the 2,3-dihydrobenzofuran scaffold has been identified as a promising starting point for the design of such agents.[6]

Cannabinoid Receptor 2 (CB2) Agonism

The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a range of conditions, including inflammatory and neuropathic pain, due to its immunomodulatory functions and lack of the psychoactive effects associated with the CB1 receptor.[7][8] Several 2,3-dihydrobenzofuran derivatives have been designed and synthesized as potent and selective CB2 receptor agonists, demonstrating the potential of this scaffold in the development of novel anti-inflammatory and analgesic agents.[7][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core 6-methyl-2,3-dihydrobenzofuran scaffold and for the biological evaluation of its derivatives.

Synthesis of 3-Hydroxy-6-methyl-2,3-dihydrobenzofuran

This protocol describes a general method for the synthesis of 3-hydroxy-6-methyl-2,3-dihydrobenzofuran, a key intermediate that can be further modified. The synthesis of various 2,3-dihydrobenzofurans often involves the cyclization of appropriate precursors.[9][10][11]

Protocol:

  • Starting Material: 2-Bromo-4-methylphenol.

  • Step 1: Allylation. To a solution of 2-bromo-4-methylphenol in a suitable solvent (e.g., acetone), add potassium carbonate and allyl bromide. Reflux the mixture for several hours until the starting material is consumed (monitored by TLC). After cooling, filter the solid and concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield 1-allyloxy-2-bromo-4-methylbenzene.

  • Step 2: Claisen Rearrangement. Heat the 1-allyloxy-2-bromo-4-methylbenzene neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to induce a Claisen rearrangement. This will yield 2-allyl-6-bromo-4-methylphenol. Purify the product by column chromatography.

  • Step 3: Ozonolysis. Dissolve the 2-allyl-6-bromo-4-methylphenol in a mixture of dichloromethane and methanol and cool to -78 °C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the mixture to warm to room temperature. After workup, the corresponding aldehyde is obtained.

  • Step 4: Reductive Cyclization. Treat the aldehyde with a reducing agent such as sodium borohydride in a suitable solvent like methanol. The reduction of the aldehyde to an alcohol is followed by an intramolecular nucleophilic substitution to displace the bromide, forming the dihydrofuran ring. Acidic workup will yield 3-hydroxy-6-methyl-2,3-dihydrobenzofuran. Purify the final product by column chromatography.

Causality Behind Experimental Choices: The multi-step synthesis is designed to regioselectively introduce the necessary functionalities for the final cyclization. The Claisen rearrangement is a reliable method for ortho-allylation of phenols. Ozonolysis provides a mild and efficient way to cleave the double bond to an aldehyde, which is then reduced and cyclized in the final step.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 6-methyl-2,3-dihydrobenzofuran derivatives against cancer cell lines.[2][4]

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Self-Validating System: This protocol includes vehicle-treated controls to establish baseline cell viability and a positive control (a known cytotoxic drug) to validate the assay's sensitivity. Each concentration should be tested in triplicate to ensure the reproducibility of the results.

Signaling Pathway and Workflow Diagrams

PI3K/Akt/mTOR Signaling Inhibition

This diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical 6-methyl-2,3-dihydrobenzofuran derivative.

PI3K_Akt_mTOR_Inhibition cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Drug 6-Methyl-2,3-dihydrobenzofuran Derivative Drug->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

General Experimental Workflow for Anticancer Drug Discovery

This diagram outlines a typical workflow for the discovery and initial evaluation of anticancer compounds based on the 6-methyl-2,3-dihydrobenzofuran scaffold.

Anticancer_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Optimization Start Starting Materials Synthesis Synthesis of 6-Methyl-2,3-dihydrobenzofuran Derivatives Start->Synthesis Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Screening Cytotoxicity Screening (MTT Assay) Purification->Screening Mechanism Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Screening->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Drug discovery workflow.

Conclusion and Future Directions

The 6-methyl-2,3-dihydrobenzofuran scaffold represents a versatile and valuable platform for the design and development of novel therapeutic agents. Its derivatives have demonstrated promising activity against a range of important biological targets implicated in cancer, metabolic disorders, and inflammation. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on the synthesis and evaluation of diverse libraries of 6-methyl-2,3-dihydrobenzofuran derivatives to fully explore their therapeutic potential. Elucidation of their precise mechanisms of action and identification of novel biological targets will be crucial for advancing these promising compounds through the drug discovery pipeline.

References

  • PrepChem. Synthesis of 6-methylbenzofuran. Available from: [Link]

  • Abdel-rahman, S., et al. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. 2022.
  • MDPI. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available from: [Link]

  • RSC Publishing. Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. 2023. DOI:10.1039/D3RA01383A.
  • Diaz, P., et al. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem. 2009.
  • O'Brien, J. P., et al. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. Journal of Medicinal Chemistry. 2020.
  • Frontiers. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Available from: [Link]

  • PMC. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Available from: [Link]

  • Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. 2025. Available from: [Link]

  • Xu, Y., et al. Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry. 2005.
  • PubMed. 2,3-Dihydro-1-benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Available from: [Link]

  • Ma, Y., et al. Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors. Oncotarget. 2017.
  • PMC. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Available from: [Link]

  • Organic Syntheses. Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available from: [Link]

  • PubMed. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Available from: [Link]

  • RSC Publishing.
  • ACS Combinatorial Science. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. 2017.
  • PMC.
  • Frontiers. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist. Available from: [Link]

  • MDPI. Motifs in Natural Products as Useful Scaffolds to Obtain Novel Benzo[d]imidazole-Based Cannabinoid Type 2 (CB2) Receptor Agonists. 2023.
  • Al Sharif, M.

Sources

Method

Application Note: 6-Methyl-2,3-dihydrobenzofuran as a Versatile Intermediate in Organic Synthesis and Drug Discovery

Executive Summary 6-Methyl-2,3-dihydrobenzofuran (CAS: 97483-10-8) is a privileged bicyclic scaffold extensively utilized in medicinal chemistry, agrochemicals, and materials science. It serves as a critical building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Methyl-2,3-dihydrobenzofuran (CAS: 97483-10-8) is a privileged bicyclic scaffold extensively utilized in medicinal chemistry, agrochemicals, and materials science. It serves as a critical building block for synthesizing complex benzofurans, fluorescent probes, and biologically active natural products[1]. The saturated C2–C3 bond provides distinct conformational flexibility compared to its fully aromatic counterpart, allowing for unique stereochemical control during downstream functionalization. This application note details the mechanistic rationale, validated protocols, and quantitative parameters for utilizing this intermediate in advanced organic synthesis.

Mechanistic Rationale & Structural Advantages

The synthetic utility of 6-methyl-2,3-dihydrobenzofuran is governed by the synergistic electronic effects of the heterocyclic oxygen and the C6-methyl group.

  • Electronic Activation: The oxygen atom acts as a strong π -donor, pushing electron density into the aromatic ring via resonance and activating the ortho (C7) and para (C5) positions toward electrophilic aromatic substitution.

  • Steric & Inductive Directing Effects: The C6-methyl group contributes a weak inductive (+I) effect and hyperconjugation. More importantly, it imposes steric hindrance at the adjacent C5 and C7 positions. Because the C7 position is flanked by both the oxygen atom and the C6-methyl group, bulky electrophiles are highly directed to the C5 position.

  • Aromatization Potential: The sp3 hybridized dihydrofuran ring can be readily dehydrogenated or dehydrated to yield fully conjugated 6-methylbenzofuran derivatives, a transformation critical for accessing planar pharmacophores[2]. Furthermore, highly substituted derivatives of this scaffold are essential intermediates in the asymmetric total synthesis of complex natural products like Eurothiocin A[3].

Synthetic Workflow Diagram

G Start 6-Methyl-2,3-dihydrobenzofuran (Starting Scaffold) Sub1 Electrophilic Bromination (NBS, MeCN) Start->Sub1 Regioselective Substitution Sub2 Oxidative Aromatization (DDQ, Toluene) Start->Sub2 Dehydrogenation Prod1 5-Bromo-6-methyl- 2,3-dihydrobenzofuran Sub1->Prod1 Prod2 6-Methylbenzofuran (Planar Pharmacophore) Sub2->Prod2 Sub3 Cross-Coupling (Suzuki/Buchwald) Prod3 Complex Biologics & Natural Product Analogs Sub3->Prod3 Prod1->Sub3 Pd-Catalyzed Activation

Synthetic workflows utilizing 6-Methyl-2,3-dihydrobenzofuran for drug discovery.

Validated Experimental Protocols

Protocol A: Regioselective Bromination (Synthesis of 5-Bromo-6-methyl-2,3-dihydrobenzofuran)

Objective: To install a versatile halogen handle at the C5 position for subsequent palladium-catalyzed cross-coupling.

Causality & Design: N-Bromosuccinimide (NBS) is selected over molecular bromine ( Br2​ ) to prevent over-bromination and oxidative degradation of the delicate dihydrofuran ring. Acetonitrile is used as a polar aprotic solvent to stabilize the polar bromonium transition state, accelerating the reaction. The C5 position is favored due to the strong para-directing effect of the oxygen atom combined with the steric shielding of the C7 position by the C6-methyl group.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-methyl-2,3-dihydrobenzofuran (1.0 equiv, 10 mmol) in anhydrous acetonitrile (50 mL, 0.2 M) in a round-bottom flask under an inert argon atmosphere. Causality: Argon prevents unwanted side reactions with atmospheric moisture and oxygen.

  • Addition: Cool the solution to 0 °C using an ice-water bath. Add NBS (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes. Causality: Controlling the exotherm minimizes the formation of dibrominated byproducts.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1).

  • Quenching (Self-Validation Step): Once the starting material is consumed, quench the reaction with saturated aqueous Na2​S2​O3​ (10 mL). Validation: A distinct color change from pale yellow to colorless visually confirms the successful neutralization of unreacted NBS, preventing downstream contamination during workup.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography to yield the pure 5-bromo derivative.

Protocol B: Oxidative Aromatization (Synthesis of 6-Methylbenzofuran)

Objective: To convert the sp3 hybridized C2–C3 bond into a fully conjugated aromatic system.

Causality & Design: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is utilized as a highly efficient hydride acceptor. The thermodynamic driving force is the formation of the highly stable, fully aromatic benzofuran system. Toluene is chosen as the solvent because its high boiling point provides sufficient thermal energy to overcome the activation barrier of the initial hydride transfer.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-methyl-2,3-dihydrobenzofuran (1.0 equiv, 5 mmol) in anhydrous toluene (50 mL, 0.1 M).

  • Addition: Add DDQ (1.2 equiv, 6 mmol) in a single portion. The solution will immediately turn deep red/brown, indicating the formation of a transient charge-transfer complex.

  • Reflux: Heat the mixture to reflux (110 °C) for 4–6 hours.

  • Monitoring (Self-Validation Step): Validation: As the reaction proceeds, the reduced byproduct, DDQH2​ , will precipitate out of the hot toluene solution as a tan solid. The accumulation of this precipitate serves as a reliable, visual indicator of reaction progression.

  • Workup: Cool the reaction mixture to 0 °C to maximize the precipitation of DDQH2​ . Filter the mixture through a tightly packed pad of Celite and wash the filter cake with cold toluene (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Pass the crude oil through a short plug of silica gel (eluting with hexanes) to afford pure 6-methylbenzofuran.

Quantitative Data Summary

The following table summarizes the typical reaction parameters, regioselectivity, and isolated yields for common transformations of the 6-methyl-2,3-dihydrobenzofuran scaffold.

TransformationReagents / CatalystSolventTemp (°C)Time (h)RegioselectivityTypical Yield (%)
Bromination NBS (1.05 eq)Acetonitrile0 to 252 - 3>95% (C5 position)82 - 88
Aromatization DDQ (1.20 eq)Toluene1104 - 6N/A75 - 80
Formylation POCl3​ , DMF (Vilsmeier)DMF0 to 904 - 5>90% (C5 position)70 - 75
Cross-Coupling Pd(PPh3​)4​ , K2​CO3​ , Ar−B(OH)2​ Dioxane / H2​O 908 - 12N/A (on 5-Bromo)85 - 92

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of 6-Methylbenzofuran to 6-Methyl-2,3-dihydrobenzofuran

Executive Summary & Strategic Relevance The 2,3-dihydrobenzofuran motif is a privileged structural pharmacophore found in numerous antioxidants, antibacterial agents, and neuroprotective drugs[1]. Synthesizing 6-methyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

The 2,3-dihydrobenzofuran motif is a privileged structural pharmacophore found in numerous antioxidants, antibacterial agents, and neuroprotective drugs[1]. Synthesizing 6-methyl-2,3-dihydrobenzofuran directly from its fully aromatic precursor, 6-methylbenzofuran, via catalytic hydrogenation represents the most atom-economical synthetic route.

However, O-containing heteroaromatics present a formidable chemoselectivity challenge. The resonance energy of the furan ring is deeply coupled with the adjacent benzene ring. Traditional heterogeneous catalysts (such as standard Pd/C or Raney Nickel) often suffer from sluggish kinetics or poor selectivity, leading either to incomplete conversion or the over-reduction of the benzene ring to yield fully saturated octahydrobenzofurans[2]. This application note details field-proven, highly selective catalytic systems and self-validating protocols designed to achieve >92% selectivity for the target dihydrobenzofuran.

Mechanistic Causality in Catalyst Selection

To achieve absolute chemoselectivity, the catalyst must differentiate between the C=C bond of the furan ring and the aromatic π-system of the benzene ring. Recent breakthroughs have established two primary strategies for this transformation:

A. Synergistic Bimetallic Catalysis (Pd^Ru/C) Commercial Ru/C is highly oxyphilic, meaning it strongly coordinates to the furan oxygen, polarizing the adjacent C=C bond. However, Ru/C alone is exceptionally poor at dissociating H₂ gas at low temperatures, rendering it inactive[3]. Conversely, Pd/C is excellent at H₂ dissociation but interacts poorly with the O-heterocycle, requiring harsh conditions that destroy selectivity[2]. By depositing trace amounts of Pd onto a Ru/C support, a synergistic bimetallic catalyst (Pd^Ru/C) is formed. The Pd sites act as an "H₂ pump," dissociating hydrogen gas and spilling the atomic hydrogen over to the Ru sites where the 6-methylbenzofuran is anchored. This drastically lowers the activation energy, allowing the reaction to proceed at an unprecedented 4 °C, completely suppressing benzene ring reduction[3][4].

B. Lewis-Acid Modified Supported Ionic Liquids (Ru@SILP-[ZnCl₄]²⁻) An alternative approach utilizes Ruthenium nanoparticles immobilized in a Lewis-acidic ionic liquid phase. The [ZnCl₄]²⁻ anions act as Lewis acids that specifically interact with the furan oxygen. This interaction pulls the furan ring toward the Ru nanoparticles while sterically and electronically shielding the C6-aromatic ring, ensuring selective partial hydrogenation even at elevated temperatures (150 °C)[1].

Mechanism H2 H2 Gas Pd_Site Pd Site (H2 Dissociation) H2->Pd_Site Adsorption Substrate 6-Methylbenzofuran Ru_Site Ru Site (Oxyphilic Activation) Substrate->Ru_Site O-Coordination Spillover Hydrogen Spillover Pd_Site->Spillover H* Migration Complex Activated Intermediate (Polarized C=C) Ru_Site->Complex Spillover->Complex Product 6-Methyl-2,3-dihydrobenzofuran (>95% Selectivity) Complex->Product Selective Hydrogenation (4 °C)

Caption: Mechanistic synergy of Pd^Ru/C bimetallic catalyst in selective furan-ring hydrogenation.

Quantitative Catalyst Benchmarking

The table below summarizes the causal relationship between catalyst architecture, reaction conditions, and chemoselectivity for benzofuran derivatives.

Catalyst SystemTemp (°C)H₂ PressureConversion (%)Selectivity (%)Mechanistic AdvantageRef
Commercial Pd/C 2510 bar< 30~ 80High H₂ activation, poor substrate binding.[2]
Commercial Ru/C 410 bar< 5N/AGood substrate binding, poor H₂ activation.[3]
Pd^Ru/C (0.15% Pd) 410 bar> 9992 - 99Optimal: H₂ spillover enables low-temp reduction.[3]
Ru@SILP-[ZnCl₄]²⁻ 15010 bar> 9988 - 95Lewis acid directs furan ring to active sites.[1]
Pd@c-CNT (Electro) AmbientAmbient (e⁻)Moderate83.7 (FE)Aqueous media; bypasses high-pressure H₂ gas.[5]

Note: FE = Faradaic Efficiency in electro-hydrogenation using TBAPF₆ as an auxiliary electrolyte[6].

Self-Validating Experimental Protocols

The following protocols utilize the highly efficient Pd^Ru/C bimetallic system due to its scalability and mild operational conditions[7].

Workflow Prep 1. Catalyst Preparation (Pd^Ru/C Synthesis) Setup 2. Reactor Setup (Autoclave, Purge 3x N2/H2) Prep->Setup Reaction 3. Hydrogenation (4 °C, 10 bar H2, 0.5-2 h) Setup->Reaction Monitor 4. In-Process Control (Monitor H2 Uptake) Reaction->Monitor Monitor->Reaction Uptake Incomplete Workup 5. Filtration & Isolation (Centrifuge Catalyst) Monitor->Workup Analysis 6. Validation (NMR / GC-MS) Workup->Analysis

Caption: Step-by-step experimental workflow for the catalytic hydrogenation of 6-methylbenzofuran.

Protocol A: Preparation of the Synergistic Pd^Ru/C Catalyst

Objective: Deposit 0.15 wt% Pd onto a commercial 5 wt% Ru/C support to enable hydrogen spillover.

  • Dispersion: Suspend 1.0 g of commercial 5 wt% Ru/C in 50 mL of deionized water under vigorous stirring (800 rpm) at room temperature.

  • Precursor Addition: Dropwise add an aqueous solution of PdCl₂ (calculated to yield 0.15 wt% Pd relative to the total catalyst mass) into the suspension.

  • Reduction: Slowly introduce a freshly prepared NaBH₄ solution (10 equivalents relative to Pd) to reduce the Pd²⁺ ions onto the Ru/C surface. Stir for 2 hours.

  • Isolation: Recover the resulting Pd^Ru/C catalyst via centrifugation (6000 rpm, 10 min)[7]. Wash the black solid thoroughly with deionized water (3 × 50 mL) and absolute ethanol (2 × 30 mL) to remove residual salts.

  • Drying: Dry under vacuum at 60 °C for 12 hours. Store in a desiccator under an inert atmosphere.

Protocol B: Low-Temperature Hydrogenation of 6-Methylbenzofuran

Objective: Selectively reduce the furan ring while preventing over-reduction.

  • Charging the Reactor: In a 50 mL stainless steel autoclave equipped with a magnetic stirrer and a cooling jacket, add 6-methylbenzofuran (1.0 mmol), the synthesized Pd^Ru/C catalyst (50 mg), and anhydrous methanol (10 mL).

  • Inerting (Critical Safety & Purity Step): Seal the autoclave. Purge the headspace with N₂ gas (5 bar) three times to remove oxygen, followed by purging with H₂ gas (5 bar) three times to establish a pure hydrogen atmosphere.

  • Temperature Control: Circulate a chilled coolant through the reactor jacket to bring the internal temperature to exactly 4 °C. Causality: Low temperatures thermodynamically favor the selective reduction of the polarized furan C=C bond while kinetically freezing out the reduction of the highly stable benzene ring[3].

  • Pressurization & Reaction: Pressurize the autoclave to 10 bar with H₂. Initiate stirring at 1000 rpm to eliminate mass transfer limitations.

  • Reaction Monitoring (Self-Validation): Monitor the pressure drop. The theoretical hydrogen consumption for 1.0 mmol of substrate is exactly 1.0 mmol of H₂.

    • Validation Checkpoint: If the mass flow controller or pressure gauge indicates a consumption exceeding 1.05 equivalents, the reaction is over-reducing. Immediately quench the reactor by venting H₂ and purging with N₂.

  • Workup: Once H₂ uptake ceases (typically 0.5 – 2 hours), vent the reactor and purge with N₂. Centrifuge the mixture to recover the catalyst (which can be reused up to 3 times without significant activity loss[7]). Evaporate the methanol under reduced pressure to yield the crude 6-methyl-2,3-dihydrobenzofuran.

Analytical Validation Checkpoints

A protocol is only as reliable as its internal validation mechanisms. Do not rely solely on yield; verify the chemoselectivity using the following analytical checkpoints:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The starting material (6-methylbenzofuran) has an m/z of 132. The target product (6-methyl-2,3-dihydrobenzofuran) will show a molecular ion peak at m/z 134. If a peak at m/z 140 appears, it indicates complete over-reduction to 6-methyloctahydrobenzofuran.

  • Proton NMR (¹H NMR) Diagnostics:

    • Disappearance: The aromatic furan protons of the starting material appear as distinct doublets around δ 6.7 ppm (C3-H) and 7.5 ppm (C2-H). Upon successful selective hydrogenation, these signals must completely disappear.

    • Appearance: They are replaced by two coupled aliphatic multiplets (typically triplets or doublet of doublets) in the δ 3.2 ppm (benzylic CH₂, C3) and 4.6 ppm (O-CH₂, C2) regions.

    • Retention: The persistence of the aromatic benzene protons (δ 6.8 - 7.2 ppm) definitively confirms that the C6-ring remains fully intact[1].

References

  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases ACS Catalysis (2020)1[1]

  • Promoting Electro-Hydrogenation of Hydrophobic Benzofuran over Pd-Based Catalyst in Aqueous Media via Electrolyte Engineering Angewandte Chemie / PubMed (2025)5[5][6]

  • Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans ACS Catalysis (2024)3[3][4]

  • Selective Hydrogenation of Benzofurans Catalyzed by Pd–Ru Bimetallic Nanoparticles Thieme Connect (2024)7[7]

  • Quantum Reality in the Selective Reduction of a Benzofuran System MDPI (2019)2[2]

Sources

Method

Application Notes: The 6-Methyl-2,3-dihydrobenzofuran Scaffold in Agrochemical Innovation

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide on the role and application of the 6-methyl-2,3-dihydrobenzofuran scaffold in the development of nove...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the role and application of the 6-methyl-2,3-dihydrobenzofuran scaffold in the development of novel agrochemicals. As a privileged structure found in numerous bioactive natural products, the dihydrobenzofuran core offers a robust chemical platform for creating next-generation crop protection agents.[1][2][3][4] These application notes delve into the synthesis, biological activity, and screening protocols associated with this promising molecular framework, with a particular focus on its utility as an insect antifeedant.

Introduction: A Privileged Scaffold for Agrochemical Design

The 2,3-dihydrobenzofuran, also known as coumaran, is a heterocyclic motif frequently encountered in natural products and pharmacologically active molecules.[2][3] Its rigid structure and specific electronic properties make it an ideal starting point for the synthesis of compounds with a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[2][5][6][7][8][9]

In the context of agriculture, certain natural and synthetic dihydrobenzofuran derivatives have demonstrated significant potential, particularly as insect behavior-modifying compounds.[7][10][11] Coumaran, a secondary metabolite from Cyperus nipponicus, for instance, is known to inhibit the feeding of polyphagous insects, suggesting a natural defense mechanism that can be harnessed for crop protection.[10][11] The 6-methyl substitution on this scaffold serves as a key structural element for further functionalization, allowing for the fine-tuning of physicochemical properties and biological efficacy.

Synthesis of the 6-Methyl-2,3-dihydrobenzofuran Core

The construction of the dihydrobenzofuran ring is a well-established field in organic chemistry, with numerous methods available, including transition metal-catalyzed cyclizations and acid-mediated reactions.[3][12][13] One common and effective strategy involves the acid-catalyzed intramolecular cyclization of ortho-allyl or ortho-prenyl phenols.[3][13] This approach is favored for its atom economy and the ready availability of starting materials.

Protocol 2.1: Acid-Catalyzed Synthesis of 6-Methyl-2,3-dihydrobenzofuran Derivatives

This protocol describes a general procedure for the synthesis of the dihydrobenzofuran core via intramolecular cyclization, a robust method for generating the target scaffold.

Rationale: The use of a Brønsted acid like polyphosphoric acid (PPA) facilitates the reaction by activating the phenolic oxygen.[3][13] This activation promotes the intramolecular nucleophilic attack of the phenol onto the double bond of the allyl group, leading to the formation of the five-membered dihydrofuran ring. Dimethylformamide (DMF) is used as a high-boiling polar solvent suitable for the reaction temperature.

Materials:

  • Ortho-allyl-para-cresol (or other appropriately substituted ortho-allyl phenol)

  • Polyphosphoric Acid (PPA)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting ortho-allyl phenol (1.0 eq) in DMF.

  • Acid Addition: Carefully add polyphosphoric acid (PPA) (1.5-2.0 eq) to the solution. The addition may be exothermic.

  • Cyclization: Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-methyl-2,3-dihydrobenzofuran derivative.

Synthesis Workflow Diagram

cluster_synthesis Synthesis Workflow Start 1. Dissolve o-allyl phenol in DMF AddPPA 2. Add Polyphosphoric Acid (PPA) Start->AddPPA Heat 3. Heat & Stir (4-6h, 80-100°C) AddPPA->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Quench 4. Quench with Ice Water Monitor->Quench Complete Extract 5. Extract with Diethyl Ether Quench->Extract Wash 6. Wash with NaHCO3 Solution Extract->Wash Dry 7. Dry & Concentrate Wash->Dry Purify 8. Column Chromatography Dry->Purify End Pure 6-Methyl-2,3- dihydrobenzofuran Purify->End

Caption: General workflow for the acid-catalyzed synthesis of the dihydrobenzofuran scaffold.

Agrochemical Applications: Insect Antifeedant Activity

The most prominent agrochemical application of the 2,3-dihydrobenzofuran scaffold is its role as an insect antifeedant.[10][11][14][15] Antifeedants deter pests from feeding, leading to starvation or forcing them to leave the protected crop. This mode of action is distinct from that of conventional neurotoxic insecticides and can be a valuable tool in integrated pest management (IPM) programs.

Structure-Activity Relationship (SAR)

Studies on various benzofuran derivatives have provided key insights into the structural requirements for antifeedant activity against pests like the common cutworm (Spodoptera litura).[10][11][14]

Modification to Dihydrobenzofuran ScaffoldImpact on Antifeedant ActivityRationale / ObservationReference
Introduction of Methoxy Groups Increased ActivityThe presence of two or three methoxy groups on the aromatic ring markedly inhibits insect feeding.[14]
Introduction of an Acetyl Group Increased ActivityAcetylation, particularly at the 7-position, significantly enhances the antifeedant effect.[10][14]
Introduction of Hydrophilic Groups Decreased ActivityThe addition of hydroxylated functional groups tends to reduce the antifeedant activity.[14]
Decreasing Lipophilicity Increased ActivityA general trend observed is that antifeedant activity increases as the lipophilicity of the compound decreases.[10][11]

These SAR findings underscore the importance of the 6-methyl-2,3-dihydrobenzofuran scaffold as a template. The methyl group provides a point for further synthetic elaboration while influencing the electronic properties of the aromatic ring, which can be crucial for optimizing biological activity.

Protocols for Bioactivity Screening

To evaluate the potential of novel 6-methyl-2,3-dihydrobenzofuran derivatives, standardized bioassays are essential. The following protocols provide step-by-step methodologies for assessing antifeedant and general antimicrobial activity.

Protocol 4.1: Insect Antifeedant Bioassay (Dual-Choice Leaf Disk Method)

This protocol is a standard method for quantifying the feeding deterrence of a compound against chewing insects.[10][11][15]

Rationale: This self-validating assay directly compares the consumption of a treated leaf disk to an untreated (control) disk, providing a clear measure of feeding preference and deterrence. The use of a solvent-only control accounts for any potential feeding inhibition caused by the solvent itself.

Materials:

  • Test insects (e.g., third-instar larvae of Spodoptera litura)

  • Fresh host plant leaves (e.g., cabbage, castor bean)

  • Test compounds dissolved in a suitable solvent (e.g., acetone, ethanol)

  • Solvent for control

  • Petri dishes (9 cm diameter)

  • Moist filter paper

  • Cork borer (1.5 cm diameter)

  • Micropipette

Procedure:

  • Insect Preparation: Starve the insect larvae for 4 hours prior to the assay to ensure consistent feeding behavior.

  • Leaf Disk Preparation: Use a cork borer to cut uniform leaf disks from fresh host plant leaves.

  • Treatment Application:

    • Test Disk: Apply a known volume (e.g., 20 µL) of the test compound solution evenly onto the surface of a leaf disk and allow the solvent to evaporate completely.

    • Control Disk: Apply an equal volume of the solvent only to another leaf disk and allow it to evaporate.

  • Assay Setup: Place one treated disk and one control disk on opposite sides of a Petri dish lined with moist filter paper.

  • Insect Introduction: Introduce one starved larva into the center of each Petri dish.

  • Incubation: Place the Petri dishes in a controlled environment (e.g., 25°C, 12:12 L:D photoperiod) for 24-48 hours.

  • Data Collection: After the incubation period, measure the consumed area of both the treated and control leaf disks. This can be done using a leaf area meter or image analysis software.

  • Calculation: Calculate the Antifeedant Index (AFI) using the following formula:

    • AFI (%) = [(C - T) / (C + T)] × 100

    • Where C = area consumed of the control disk, and T = area consumed of the treated disk.

    • An AFI of 100% indicates absolute deterrence, while an AFI of 0% indicates no deterrence.

Bioassay Workflow Diagram

cluster_bioassay Antifeedant Bioassay Workflow Start 1. Prepare Leaf Disks & Starve Larvae Treat 2. Apply Test Compound (Treated Disk) Start->Treat Control 2. Apply Solvent Only (Control Disk) Start->Control Setup 3. Place Disks in Petri Dish Treat->Setup Control->Setup Introduce 4. Introduce Larva Setup->Introduce Incubate 5. Incubate (24-48h) Introduce->Incubate Measure 6. Measure Consumed Leaf Area Incubate->Measure Calculate 7. Calculate Antifeedant Index (AFI) Measure->Calculate End Result: % Feeding Deterrence Calculate->End

Caption: Workflow for the dual-choice leaf disk antifeedant bioassay.

Proposed Mechanism of Action

Unlike many conventional insecticides that act as neurotoxins (e.g., organophosphates, pyrethroids), the primary mode of action for these dihydrobenzofuran derivatives is behavioral modification through feeding deterrence.[16] The exact molecular target responsible for this antifeedant effect is often complex and may involve the insect's gustatory (taste) receptors. By binding to these receptors, the compound can generate a negative sensory input that discourages feeding.

This mechanism offers a significant advantage in terms of environmental and non-target safety. Because it does not target a broadly conserved physiological process like nerve signal transmission, the potential for toxicity to beneficial insects, pollinators, and vertebrates may be reduced.

Conceptual Mechanism Comparison

cluster_neurotoxin Neurotoxic Insecticide cluster_antifeedant Antifeedant Compound N_Compound Compound N_Target Target: Nervous System (e.g., AChE, Na+ Channel) N_Compound->N_Target N_Effect Effect: Uncontrolled Nerve Firing, Paralysis N_Target->N_Effect N_Result Result: Insect Death N_Effect->N_Result A_Compound 6-Methyl-2,3-dihydrobenzofuran Derivative A_Target Target: Gustatory Receptors (Taste) A_Compound->A_Target A_Effect Effect: Feeding Deterrence, Behavioral Avoidance A_Target->A_Effect A_Result Result: Insect Starvation or Migration A_Effect->A_Result

Sources

Application

Synthesis of 6-Methyl-2,3-dihydrobenzofuran: A Detailed Guide to Reagents and Catalysts

Introduction: The Significance of the 6-Methyl-2,3-dihydrobenzofuran Scaffold The 2,3-dihydrobenzofuran ring system is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, planar structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 6-Methyl-2,3-dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran ring system is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, planar structure fused to a dihydrofuran ring makes it a core component in numerous biologically active molecules. The 6-methyl substituted variant, in particular, serves as a crucial building block for pharmaceuticals and agrochemicals, where the methyl group can influence metabolic stability, receptor binding affinity, and overall lipophilicity. This guide provides an in-depth exploration of the prevalent synthetic strategies for preparing 6-Methyl-2,3-dihydrobenzofuran, with a focus on the rationale behind the selection of reagents and catalysts to empower researchers in their synthetic endeavors.

Strategic Overview: A Three-Step Approach from p-Cresol

The most common and efficient pathway to 6-Methyl-2,3-dihydrobenzofuran commences with the readily available starting material, 4-methylphenol (p-cresol). The synthesis unfolds over a classical three-step sequence:

  • O-Allylation: Formation of an allyl ether via Williamson ether synthesis.

  • Claisen Rearrangement: A thermally induced[1][1]-sigmatropic rearrangement to form an ortho-allyl phenol.

  • Intramolecular Cyclization: Ring closure to form the dihydrobenzofuran core.

This strategic disconnection allows for a modular and reliable synthesis, with well-understood reaction mechanisms at each stage.

G cluster_0 Synthetic Pathway p_Cresol 4-Methylphenol (p-Cresol) Allyl_Ether Allyl 4-methylphenyl ether p_Cresol->Allyl_Ether  Step 1: O-Allylation o_Allylphenol 2-Allyl-4-methylphenol Allyl_Ether->o_Allylphenol  Step 2: Claisen Rearrangement Final_Product 6-Methyl-2,3-dihydrobenzofuran o_Allylphenol->Final_Product  Step 3: Intramolecular Cyclization

Caption: Overall synthetic strategy for 6-Methyl-2,3-dihydrobenzofuran.

Part 1: O-Allylation of 4-Methylphenol

The initial step involves the nucleophilic substitution of a halide from allyl bromide by the phenoxide of p-cresol. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Reagent and Catalyst Selection:
  • Base: Anhydrous potassium carbonate (K₂CO₃) is the base of choice for this transformation. It is a mild, inexpensive, and easy-to-handle solid. Its basicity is sufficient to deprotonate the phenol to the more nucleophilic phenoxide without promoting side reactions like the isomerization of the allyl group. Stronger bases like sodium hydride (NaH) could be used but require more stringent anhydrous conditions.

  • Solvent: Acetone is an ideal solvent due to its polarity, which aids in dissolving the reagents, and its boiling point (56 °C), which allows for the reaction to be conducted at a moderate reflux temperature, ensuring a reasonable reaction rate without thermal degradation.

Protocol 1: Synthesis of Allyl 4-methylphenyl ether

This protocol is adapted from a well-established procedure for the O-allylation of phenols.[2]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
4-Methylphenol (p-cresol)108.1454.1 g0.501.0
Allyl bromide120.9866.5 g (48.5 mL)0.551.1
Anhydrous Potassium Carbonate138.2170.0 g0.511.02
Acetone58.08250 mL--

Procedure:

  • To a 1-liter round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylphenol (54.1 g, 0.50 mol), anhydrous potassium carbonate (70.0 g, 0.51 mol), and acetone (250 mL).

  • Stir the suspension and add allyl bromide (66.5 g, 0.55 mol) in one portion.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • After cooling to room temperature, filter the solid potassium salts and wash them with a small amount of acetone.

  • Combine the filtrate and washings, and remove the acetone using a rotary evaporator.

  • Dissolve the residue in 200 mL of diethyl ether and transfer it to a separatory funnel.

  • Wash the ether solution with 10% aqueous sodium hydroxide (2 x 100 mL) to remove any unreacted p-cresol, followed by water (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude allyl 4-methylphenyl ether.

  • Purify the product by vacuum distillation to obtain a colorless oil. Expected Yield: 80-90%.

Part 2: Claisen Rearrangement of Allyl 4-methylphenyl ether

This key step involves a thermally induced intramolecular rearrangement to form the desired ortho-substituted phenol. This reaction is a classic example of a[1][1]-sigmatropic rearrangement.[3][4][5]

Causality in Experimental Choices:

The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic, six-membered transition state.[3] The reaction is typically performed at high temperatures (200-250 °C) without a solvent, or in a high-boiling, inert solvent like N,N-dimethylaniline to ensure the thermal energy is sufficient to overcome the activation barrier.[2] The rearrangement is essentially irreversible as the product, an aromatic phenol, is significantly more stable than the starting allyl aryl ether.[3]

G cluster_0 Claisen Rearrangement Mechanism start Allyl 4-methylphenyl ether ts Cyclic Transition State start->ts [3,3]-Sigmatropic Rearrangement intermediate Dienone Intermediate ts->intermediate product 2-Allyl-4-methylphenol intermediate->product Tautomerization (Rearomatization)

Caption: Mechanism of the aromatic Claisen rearrangement.

Protocol 2: Synthesis of 2-Allyl-4-methylphenol

This procedure is based on the thermal rearrangement of similar allyl aryl ethers.[2]

Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Allyl 4-methylphenyl ether148.2059.3 g0.401.0

Procedure:

  • Place the allyl 4-methylphenyl ether (59.3 g, 0.40 mol) into a 250 mL round-bottomed flask equipped with a reflux condenser and a nitrogen inlet.

  • Heat the ether under a nitrogen atmosphere. The rearrangement is exothermic and may become vigorous once initiated. Careful heating is required to maintain a steady reflux.[2] The reaction temperature should be maintained around 200-220 °C for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the flask to room temperature. The crude product, 2-allyl-4-methylphenol, is often of sufficient purity for the next step.[1][6][7][8]

  • For higher purity, the product can be purified by vacuum distillation. Expected Yield: 85-95%.

Part 3: Intramolecular Cyclization of 2-Allyl-4-methylphenol

The final step is the intramolecular hydroaryloxylation of the ortho-allyl phenol to construct the dihydrofuran ring. This cyclization can be promoted by various catalysts, with Lewis acids offering a mild and efficient option.

Catalyst Selection: The Role of Zirconium(IV) Chloride

While Brønsted acids like sulfuric acid can effect this transformation, they often require harsh conditions. Transition metals like palladium can also catalyze this cyclization. However, Zirconium(IV) chloride (ZrCl₄) has emerged as an effective Lewis acid catalyst for the intramolecular cyclization of ortho-allylphenols under mild conditions.[9] Zirconium(IV) is highly oxophilic, meaning it has a strong affinity for oxygen.[10] This property is key to its catalytic activity.

Proposed Mechanism of ZrCl₄ Catalysis:

  • Coordination: The Lewis acidic ZrCl₄ coordinates to the phenolic oxygen, increasing the acidity of the hydroxyl proton and activating the phenol.

  • Electrophilic Activation: The catalyst also coordinates with the double bond of the allyl group, rendering it more electrophilic and susceptible to nucleophilic attack.

  • Intramolecular Attack: The phenolic oxygen then attacks the activated double bond in a 5-exo-trig cyclization, which is kinetically favored, to form the five-membered dihydrofuran ring.

  • Proton Transfer & Catalyst Regeneration: A subsequent proton transfer and regeneration of the ZrCl₄ catalyst yields the final product.

G cluster_1 ZrCl₄-Catalyzed Cyclization Start 2-Allyl-4-methylphenol Coordination ZrCl₄ Coordination (Activation) Start->Coordination + ZrCl₄ Attack Intramolecular Nucleophilic Attack Coordination->Attack 5-exo-trig Product 6-Methyl-2,3-dihydrobenzofuran Attack->Product - H⁺ - ZrCl₄

Caption: Proposed workflow for ZrCl₄-catalyzed cyclization.

Protocol 3: Synthesis of 6-Methyl-2,3-dihydrobenzofuran

This protocol is based on the reported use of ZrCl₄ for the cyclization of ortho-allylphenols.[9]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
2-Allyl-4-methylphenol148.2014.8 g0.101.0
Zirconium(IV) chloride (ZrCl₄)233.042.33 g0.010.1
Dichloromethane (CH₂Cl₂)84.93100 mL--

Procedure:

  • In a dry 250 mL round-bottomed flask under a nitrogen atmosphere, dissolve 2-allyl-4-methylphenol (14.8 g, 0.10 mol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add Zirconium(IV) chloride (2.33 g, 0.01 mol) portion-wise with stirring. Caution: ZrCl₄ is moisture-sensitive and reacts exothermically with water.[10]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford 6-Methyl-2,3-dihydrobenzofuran as a colorless oil. Expected Yield: High.

Summary of Synthetic Methods

StepMethodKey Reagents/CatalystsSolventTemperatureTypical Yield
1. O-Allylation Williamson Ether Synthesisp-cresol, Allyl bromide, K₂CO₃AcetoneReflux (56 °C)80-90%
2. Rearrangement Thermal ClaisenAllyl 4-methylphenyl etherNeat or N,N-dimethylaniline200-220 °C85-95%
3. Cyclization Lewis Acid Catalysis2-Allyl-4-methylphenol, ZrCl₄Dichloromethane0 °C to RTHigh

Conclusion

The synthesis of 6-Methyl-2,3-dihydrobenzofuran from p-cresol is a robust and well-documented process that serves as an excellent example of fundamental organic transformations. By understanding the causality behind the choice of reagents—such as the mild basicity of K₂CO₃ for O-allylation, the thermal requirements for the concerted Claisen rearrangement, and the oxophilic nature of ZrCl₄ for the final cyclization—researchers can confidently and efficiently access this valuable synthetic intermediate. The protocols provided herein offer a reliable foundation for the laboratory-scale preparation of this important heterocyclic compound.

References

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  • NIST. (n.d.). 2-Allyl-4-methylphenol. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 18.5: Reactions of Ethers- Claisen Rearrangement. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Allyl-4-methylphenol (CAS 6628-06-4). Retrieved from [Link]

  • Allen, C. F. H., & Gates, J. W., Jr. (1945). o-EUGENOL. Organic Syntheses, 25, 49.
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  • Molbase. (n.d.). 2-Allyl-4-methyl-phenol 6628-06-4 wiki. Retrieved from [Link]

  • Ma, X., Wu, F., Yi, X., Wang, H., & Chen, W. (2015). One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C-H insertion reaction.
  • Kasai, Y., & Ueno, M. (2000). Zirconium mediated or catalysed highly stereoselective cyclization of 1,4,7-trienes.
  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • Zhao, H., et al. (2015). A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Organic Letters, 17(23), 5744–5747.
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  • Li, Q., et al. (2025). Palladium‐Catalyzed Sequential Hydroarylation and Hydroaryloxylation of Skipped Enynes with Phenolics to Synthesize Chromans.
  • Kotschy, A. (2004). The 'one-pot' preparation of substituted benzofurans. Arkivoc, 2004(7), 285-291.
  • Google Patents. (2016). WO2016004632A1 - Claisen rearrangement of allyl aryl ethers catalysed by alkaline-earth-metal salt.
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  • Wang, H., et al. (2013). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites.
  • Trost, B. M., & Tracy, J. S. (2017). Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. The Journal of Organic Chemistry, 82(6), 3216-3234.
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Method

Application &amp; Protocol Guide: Strategic Functionalization of 6-Methyl-2,3-dihydrobenzofuran via Cross-Coupling Reactions

Introduction: The Significance of the 6-Methyl-2,3-dihydrobenzofuran Scaffold The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold, prominently featured in a wide array of natural products and pharmacolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 6-Methyl-2,3-dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold, prominently featured in a wide array of natural products and pharmacologically active molecules. Its structural rigidity and the specific spatial arrangement of its oxygen atom and aromatic ring make it a valuable building block in medicinal chemistry. The introduction of a methyl group at the 6-position, yielding 6-methyl-2,3-dihydrobenzofuran, provides a key lipophilic and electronically-donating handle that can be leveraged to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of modern cross-coupling strategies for the late-stage functionalization of the 6-methyl-2,3-dihydrobenzofuran core, enabling the synthesis of diverse chemical libraries for drug discovery and development.

PART 1: Foundational Principles of Cross-Coupling on the 6-Methyl-2,3-dihydrobenzofuran System

The functionalization of 6-methyl-2,3-dihydrobenzofuran primarily targets the aromatic ring, which possesses several potentially reactive C-H bonds. The inherent reactivity of these positions is influenced by the interplay of the electron-donating ether oxygen and the methyl group. The oxygen atom directs ortho and para to its position (positions 7 and 5), while the methyl group, also an activating group, directs ortho and para to itself (positions 5 and 7). This synergistic activation enhances the electron density at positions 5 and 7, making them prime targets for electrophilic aromatic substitution and directed C-H functionalization reactions.

For traditional cross-coupling reactions, a leaving group (typically a halide or triflate) must first be installed on the aromatic ring. The regioselectivity of this initial halogenation or triflation step is crucial for the subsequent cross-coupling. Alternatively, modern C-H activation/functionalization strategies offer a more atom-economical approach to directly forge new bonds at these activated positions.

PART 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl structures.[1][2] This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide or triflate.[3][4]

Scientific Rationale & Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of palladium precursor, ligand, and base is critical for achieving high efficiency and selectivity. The electron-donating nature of the 6-methyl group on the dihydrobenzofuran ring can influence the rate of oxidative addition of the corresponding aryl halide to the Pd(0) catalyst.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_complex R-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_R_prime R-Pd(II)L2-R' Transmetalation->PdII_R_R_prime R_B_OH2 R'-B(OH)2 R_B_OH2->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_R_R_prime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product caption Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling. Heck_Workflow Start Start: Aryl Halide & Alkene Step1 Combine Reactants with Pd Catalyst and Base Start->Step1 Step2 Heat Reaction Mixture under Inert Atmosphere Step1->Step2 Step3 Monitor Reaction Progress (TLC/GC-MS) Step2->Step3 Step4 Work-up: Quench, Extract, and Dry Step3->Step4 Step5 Purification by Column Chromatography Step4->Step5 End Final Product: Arylated Alkene Step5->End caption Figure 2. General Experimental Workflow for the Heck-Mizoroki Reaction.

Sources

Application

Application Note: Regioselective Halogenation of 6-Methyl-2,3-dihydrobenzofuran

Executive Summary The 2,3-dihydrobenzofuran (coumaran) scaffold is a privileged pharmacophore frequently utilized in the design of novel therapeutics, including NLRP3 inflammasome inhibitors and targeted anticancer agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydrobenzofuran (coumaran) scaffold is a privileged pharmacophore frequently utilized in the design of novel therapeutics, including NLRP3 inflammasome inhibitors and targeted anticancer agents. Functionalization of this core via halogenation is a critical step in drug development, providing a synthetic handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). This application note details the mechanistic rationale, comparative data, and self-validating experimental protocols for the highly regioselective halogenation of 6-methyl-2,3-dihydrobenzofuran.

Mechanistic Rationale for Regioselectivity

Electrophilic aromatic substitution (EAS) on the 6-methyl-2,3-dihydrobenzofuran system is governed by a predictable interplay of electronic activation and steric hindrance [1].

  • Electronic Effects: The ring oxygen atom (attached at the C7a bridgehead) is strongly electron-donating via resonance (+M effect), directing electrophiles to the ortho (C7) and para (C5) positions. Concurrently, the methyl group at C6 donates electron density via hyperconjugation (+I effect), activating its ortho positions (C5 and C7).

  • Steric Effects: While both C5 and C7 are electronically activated, the C7 position is sterically compressed between the oxygen lone pairs and the C6-methyl group. The C5 position, flanked only by the C4 proton and the C6-methyl group, is significantly more accessible.

  • Causality of Regioselection: Because the C5 position represents the intersection of maximum electronic activation (para to oxygen, ortho to methyl) and minimal steric penalty, halogenation occurs almost exclusively at C5, yielding 5-halo-6-methyl-2,3-dihydrobenzofuran [2].

Comparative Halogenation Data

The table below summarizes the optimized conditions for introducing different halogens at the C5 position.

Halogenation TypeReagent (Equiv)SolventTemp (°C)Time (h)Typical YieldRegioselectivity (C5:C7)
Bromination NBS (1.05)DCM0 to RT2 - 485 - 92%> 98:2
Chlorination NCS (1.10)MeCN506 - 875 - 85%> 95:5
Iodination NIS (1.05) + TFA (0.1)MeCNRT3 - 580 - 88%> 99:1

Experimental Workflow

HalogenationWorkflow SM 6-Methyl-2,3-dihydrobenzofuran (Starting Material) Bromination Bromination (NBS, DCM, 0°C) SM->Bromination Chlorination Chlorination (NCS, MeCN, 50°C) SM->Chlorination Iodination Iodination (NIS, TFA, RT) SM->Iodination ProdBr 5-Bromo-6-methyl- 2,3-dihydrobenzofuran Bromination->ProdBr ProdCl 5-Chloro-6-methyl- 2,3-dihydrobenzofuran Chlorination->ProdCl ProdI 5-Iodo-6-methyl- 2,3-dihydrobenzofuran Iodination->ProdI Workup Reaction Quenching (Na2S2O3 / NaHCO3) ProdBr->Workup ProdCl->Workup ProdI->Workup Purification Purification & Validation (Chromatography & NMR) Workup->Purification

Fig 1: Workflow for regioselective halogenation of 6-methyl-2,3-dihydrobenzofuran.

Step-by-Step Methodologies

Protocol A: Regioselective Bromination (Synthesis of 5-Bromo-6-methyl-2,3-dihydrobenzofuran)

This protocol utilizes N-Bromosuccinimide (NBS) to achieve high-yielding bromination [1].

  • Initialization: Dissolve 6-methyl-2,3-dihydrobenzofuran (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Causality: Portion-wise addition at 0 °C prevents localized exothermic spikes, suppressing the formation of the 5,7-dibromo byproduct and ensuring strict regiocontrol for the 5-position.

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for an additional 2 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The protocol is self-validating when the starting material spot completely disappears, replaced by a single distinct product spot.

  • Quenching: Quench the reaction by adding a 1:1 (v/v) mixture of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality: Na₂S₂O₃ reduces any residual electrophilic bromine species, halting the reaction and preventing over-bromination during solvent evaporation. NaHCO₃ neutralizes the succinimide byproduct and trace HBr, protecting the acid-sensitive dihydrobenzofuran ring from polymerization.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).

Protocol B: Regioselective Chlorination
  • Reaction Setup: Dissolve the starting material (1.0 equiv) in anhydrous acetonitrile (MeCN, 0.2 M). Add N-Chlorosuccinimide (NCS, 1.10 equiv) in one portion.

  • Thermal Activation: Heat the reaction to 50 °C and stir for 6–8 hours.

    • Causality: NCS is a significantly weaker electrophile than NBS. The use of a polar aprotic solvent (MeCN) combined with mild heating provides the necessary activation energy for C5 chlorination without degrading the substrate [3].

  • Workup: Cool to room temperature, quench with water, extract with ethyl acetate, and purify as described in Protocol A.

Protocol C: Regioselective Iodination
  • Reaction Setup: Dissolve the starting material (1.0 equiv) in anhydrous MeCN (0.2 M) at room temperature. Add N-Iodosuccinimide (NIS, 1.05 equiv) followed by trifluoroacetic acid (TFA, 0.1 equiv).

    • Causality: Iodine is the least electrophilic of the halogens. Catalytic TFA protonates the succinimide carbonyl of NIS, significantly enhancing the electrophilicity of the iodine atom, allowing the reaction to proceed smoothly at room temperature without requiring harsh oxidants.

  • Workup: Quench with saturated Na₂S₂O₃ to remove the dark iodine color, extract with ethyl acetate, and purify via chromatography.

Analytical Validation & Troubleshooting

A robust protocol must include a self-validating analytical step to confirm regioselectivity.

NMR Validation Mechanism: The starting material (6-methyl-2,3-dihydrobenzofuran) exhibits a complex multiplet for its three aromatic protons (C4-H, C5-H, C7-H). Upon successful C5-halogenation, the C5 proton is replaced. The remaining aromatic protons are located at C4 and C7. Structurally, C4 and C7 are para to each other on the fused benzene ring. Because they are separated by multiple bonds, they will not exhibit significant ortho or meta coupling ( J≈0 Hz ).

  • Self-Validating Proof: The ¹H NMR spectrum (CDCl₃, 400 MHz) of the purified product will exhibit exactly two distinct singlets in the aromatic region (typically between 6.5 and 7.2 ppm). The complete absence of coupling between these protons definitively proves that substitution occurred exclusively at the C5 position.

Troubleshooting Over-Halogenation: If a 5,7-dihalo byproduct is observed (indicated by a single aromatic proton singlet in the NMR spectrum), reduce the halogenating agent stoichiometry to 0.98 equiv and strictly maintain the reaction temperature at 0 °C for the entire duration of the reaction.

References

  • Title: WO2023066825A1 - Fused bicyclic heteroaryl compounds useful as nlrp3 inhibitors Source: Google Patents URL
  • Title: Isolation, Synthesis, and Biological Activity of Chlorinated Alkylresorcinols from Dictyostelium Cellular Slime Molds Source: Journal of Natural Products (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for 6-Methyl-2,3-dihydrobenzofuran synthesis

Welcome to the technical support center for the synthesis of 6-Methyl-2,3-dihydrobenzofuran. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Methyl-2,3-dihydrobenzofuran. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. 2,3-Dihydrobenzofurans are core structures in numerous biologically active natural products, pharmaceuticals, and agrochemicals.[1][2][3] The 6-methyl substitution, in particular, is a key feature in various targeted therapeutic agents.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields, minimize impurities, and streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to 6-Methyl-2,3-dihydrobenzofuran?

The most prevalent and logical synthetic strategy begins with the commercially available and inexpensive starting material, p-cresol (4-methylphenol). The general workflow involves three key transformations:

  • O-Allylation: The phenolic hydroxyl group of p-cresol is etherified with an allyl group to form allyl p-tolyl ether.

  • Claisen Rearrangement: The allyl ether undergoes a[1][1]-sigmatropic rearrangement to furnish 2-allyl-4-methylphenol. This reaction is a classic and powerful method for forming a carbon-carbon bond at the ortho position of a phenol.[4][5][6]

  • Intramolecular Cyclization: The 2-allyl-4-methylphenol is cyclized to form the final 6-Methyl-2,3-dihydrobenzofuran ring system. This final step is critical and can be accomplished through various catalytic or stoichiometric methods, each with its own set of advantages and challenges.

Below is a diagram illustrating this primary synthetic pathway.

G cluster_main Primary Synthetic Pathway for 6-Methyl-2,3-dihydrobenzofuran p_cresol p-Cresol allyl_ether Allyl p-tolyl ether p_cresol->allyl_ether  Step 1: O-Allylation (e.g., Allyl bromide, K₂CO₃, Acetone) allyl_phenol 2-Allyl-4-methylphenol allyl_ether->allyl_phenol  Step 2: Claisen Rearrangement (Thermal or Lewis Acid-catalyzed) final_product 6-Methyl-2,3-dihydrobenzofuran allyl_phenol->final_product  Step 3: Intramolecular Cyclization (e.g., Pd-catalyzed, Acid-catalyzed, etc.)

Caption: General workflow for synthesizing 6-Methyl-2,3-dihydrobenzofuran.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis. The troubleshooting logic is presented in a question-and-answer format, focusing on causality and providing actionable solutions.

Problem Area 1: Low Yield in O-Allylation of p-Cresol

Q1.1: My O-allylation reaction is slow or incomplete, with significant unreacted p-cresol remaining. What are the likely causes?

This is a classic Williamson ether synthesis. Incomplete reaction is almost always due to insufficient deprotonation of the phenolic starting material or suboptimal reaction conditions.

  • Causality & Solution - The Base: The pKa of p-cresol's hydroxyl group is approximately 10.2. A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used for their ease of handling. However, they require higher temperatures and efficient stirring to drive the equilibrium towards the phenoxide. In a solvent like acetone, reflux is typically necessary. If the reaction is sluggish, consider switching to a more polar aprotic solvent like DMF or acetonitrile to improve the solubility of the carbonate base and the resulting phenoxide.

    • Strong Bases (e.g., NaH, KHMDS): These will deprotonate the phenol irreversibly and rapidly, even at 0 °C. While highly effective, they are air- and moisture-sensitive, requiring anhydrous conditions and an inert atmosphere (N₂ or Ar). Use of NaH is often the most robust solution for stubborn O-allylations.

  • Causality & Solution - The Solvent: The choice of solvent is critical for both solubility and reaction rate.

    • Acetone: A good choice for use with carbonate bases, but requires reflux.

    • Acetonitrile (MeCN): A polar aprotic solvent that often provides a good balance of solubility and reactivity.[7]

    • DMF/DMSO: Highly polar aprotic solvents that can significantly accelerate the reaction, but can be difficult to remove during workup.

    • THF: Typically used with strong bases like NaH. Ensure it is anhydrous.

Parameter Condition A (Mild) Condition B (Aggressive) Comments
Base K₂CO₃ (2.0 eq.) or Cs₂CO₃ (1.5 eq.)NaH (1.1 eq., 60% in oil)NaH provides fast, irreversible deprotonation.
Solvent Acetone or AcetonitrileAnhydrous THF or DMFSolvent must be compatible with the chosen base.
Temperature Reflux (Acetone) or 60-80 °C (MeCN)0 °C to Room TemperatureStronger bases allow for lower temperatures.
Allylating Agent Allyl bromide (1.2 eq.)Allyl bromide (1.1 eq.)Allyl bromide is more reactive than allyl chloride.

Table 1: Recommended Conditions for O-Allylation of p-Cresol.

Problem Area 2: Inefficient Claisen Rearrangement

Q2.1: Upon heating my allyl p-tolyl ether, I get a low yield of the desired 2-allyl-4-methylphenol, or a complex mixture of products. How can I optimize this step?

The Claisen rearrangement is a thermally driven, concerted pericyclic reaction.[4][6] Its efficiency is highly dependent on temperature and the absence of side reactions.

  • Causality & Solution - Temperature Control: This is the most critical parameter.

    • Too Low: The reaction will not proceed at a reasonable rate, as there is insufficient thermal energy to overcome the activation barrier of the[1][1]-sigmatropic shift.

    • Too High: At excessive temperatures (>220 °C), undesired side reactions can occur, including decomposition, polymerization, or subsequent Cope rearrangement if both ortho positions were blocked (not an issue for this specific substrate).[5]

    • Optimization: The ideal temperature is typically between 180-210 °C. It is often best to perform the reaction neat (without solvent) if the starting ether is a liquid. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time at a given temperature. Microwave-assisted heating can sometimes provide dramatic rate enhancements and higher yields by allowing for precise temperature control and rapid heating.

  • Causality & Solution - Solvent Effects: While often run neat, high-boiling point, polar solvents can accelerate the reaction.[4] Solvents like N,N-diethylaniline or sulfolane can be effective. However, they can complicate purification. Lewis acids can also be used to catalyze the rearrangement at lower temperatures, but may introduce other side reactions.

G start Allyl p-tolyl ether ts Chair-like Transition State start->ts Heat (Δ) [3,3]-shift intermediate Dienone Intermediate ts->intermediate product 2-Allyl-4-methylphenol (Aromatic Product) intermediate->product Tautomerization (fast)

Caption: The concerted mechanism of the Aromatic Claisen Rearrangement.

Problem Area 3: Low Yield in Final Intramolecular Cyclization

Q3.1: I have successfully synthesized 2-allyl-4-methylphenol, but the final ring-closing step to 6-Methyl-2,3-dihydrobenzofuran is low-yielding. What method should I use?

This is the most crucial step, where a variety of methods are available. The choice of method depends on the desired scalability, tolerance to functional groups (if any were present), and access to specific catalysts. Low yields are often due to an inappropriate choice of catalyst or reaction conditions, leading to side reactions like dimerization or dehydrogenation to the benzofuran.[8][9]

  • Troubleshooting Workflow:

G start Low Yield in Cyclization Step check_sm Is Starting Material (2-allyl-4-methylphenol) Consumed? start->check_sm check_conditions Re-evaluate Reaction Conditions: - Increase Temperature/Time - Check Catalyst Activity - Ensure Anhydrous/Inert Conditions check_sm->check_conditions No analyze_byproducts Analyze Byproducts by GC-MS / NMR check_sm->analyze_byproducts Yes dehydrogenation Is 6-methylbenzofuran observed? analyze_byproducts->dehydrogenation dimerization Are high MW species observed? analyze_byproducts->dimerization sol1 Solution: - Use milder oxidant or non-oxidative conditions. - Lower reaction temperature. dehydrogenation->sol1 sol2 Solution: - Use high dilution conditions. - Check for radical initiators. dimerization->sol2

Caption: Troubleshooting logic for the intramolecular cyclization step.

  • Comparison of Cyclization Methods:

Method Catalyst / Reagent Typical Yield Pros Cons Reference
Palladium-Catalyzed PdCl₂(MeCN)₂, Pd(OAc)₂, etc. with an oxidant (e.g., benzoquinone)Good to ExcellentHigh yields, good functional group tolerance.Requires expensive metal catalyst and often an oxidant.[3][10][11]
Gold-Catalyzed AuCl₃, [Au₂(μ-dppm)₂Cl₂]ExcellentVery mild conditions, high yields reported up to 96%.Gold catalysts can be very expensive.[12]
Iodocyclization I₂ in water or organic solventGoodMetal-free, simple procedure, mild conditions.Forms an iodomethyl intermediate that requires a subsequent reduction step (e.g., with Zn or Bu₃SnH).[1][13]
Acid-Catalyzed p-TsOH, H₂SO₄, HClFair to GoodInexpensive and simple.Can lead to polymerization or dehydration, especially with sensitive substrates.[1]
Organocatalytic Oxidation 2,2,2-Trifluoroacetophenone, H₂O₂HighMetal-free, uses "green" oxidant.Requires careful control of the oxidant stoichiometry.[14]

Table 2: Comparison of Common Intramolecular Cyclization Methods.

Detailed Experimental Protocols

Protocol 1: Synthesis via Palladium-Catalyzed Oxidative Cyclization

This protocol is based on well-established palladium-catalyzed Wacker-type cyclizations, which are known for their reliability and high yields.[3]

Step 1: Synthesis of Allyl p-tolyl ether

  • To a round-bottom flask equipped with a reflux condenser, add p-cresol (1.0 eq.), potassium carbonate (2.0 eq.), and acetone (approx. 0.5 M concentration).

  • Stir the suspension vigorously and add allyl bromide (1.2 eq.) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the p-cresol is consumed.

  • Cool the reaction to room temperature, filter off the potassium salts, and rinse the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether, wash with 1M NaOH (to remove any unreacted phenol) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude allyl p-tolyl ether, which is often pure enough for the next step.

Step 2: Claisen Rearrangement to 2-Allyl-4-methylphenol

  • Place the crude allyl p-tolyl ether in a round-bottom flask equipped with a short-path distillation head or an air condenser.

  • Heat the oil in a pre-heated sand bath or heating mantle to 190-200 °C under a nitrogen atmosphere.

  • Maintain this temperature for 2-4 hours. Monitor the rearrangement by taking small aliquots and analyzing via TLC or ¹H NMR. The disappearance of the ether's vinylic protons and the appearance of a new phenolic -OH peak and new vinylic signals are indicative of a successful reaction.

  • Cool the flask to obtain the crude 2-allyl-4-methylphenol, which can be purified by vacuum distillation or used directly in the next step if sufficiently clean.

Step 3: Palladium-Catalyzed Intramolecular Cyclization

  • To a solution of 2-allyl-4-methylphenol (1.0 eq.) in a suitable solvent like THF or DMA, add PdCl₂ (0.05 eq.) and CuCl (1.0 eq.) as a co-oxidant.

  • Stir the mixture under an atmosphere of oxygen (a balloon is sufficient) at room temperature or slightly elevated temperature (40-50 °C).

  • Monitor the reaction by TLC/GC-MS for the disappearance of the starting material (typically 6-24 hours).

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of celite to remove the metal salts.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 6-Methyl-2,3-dihydrobenzofuran.

References

  • Title: Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation Source: Nature Communications URL: [Link]

  • Title: Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis of 6-methylbenzofuran Source: PrepChem.com URL: [Link]

  • Title: Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of 2,3-dihydrobenzofurans via the palladium catalyzed carboalkoxylation of 2-allylphenols Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols Source: Advanced Synthesis & Catalysis - Wiley Online Library URL: [Link]

  • Title: Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Claisen rearrangement Source: Wikipedia URL: [Link]

  • Title: Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans Source: Journal of the Brazilian Chemical Society URL: [Link]

  • Title: Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans Source: ResearchGate URL: [Link]

  • Title: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: MDPI URL: [Link]

  • Title: A joint experimental and theoretical study of kinetic and mechanism of rearrangement of allyl p-tolyl ether Source: ScienceDirect URL: [Link]

  • Title: Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols Source: ResearchGate URL: [Link]

  • Title: Claisen Rearrangement Source: Organic Chemistry Portal URL: [Link]

  • Title: Reactions of Ethers- Claisen Rearrangement Source: Chemistry LibreTexts URL: [Link]

  • Title: Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion Source: eScholarship - University of California URL: [Link]

  • Title: 2,3-Dihydrobenzofuran synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Water-Promoted Iodocyclization of 2-Allylphenols Source: ResearchGate URL: [Link]

  • Title: Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review Source: PMC - National Center for Biotechnology Information URL: [Link]

Sources

Optimization

Troubleshooting common impurities in 6-Methyl-2,3-dihydrobenzofuran extraction

Welcome to the technical support guide for 6-Methyl-2,3-dihydrobenzofuran. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 6-Methyl-2,3-dihydrobenzofuran. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Achieving high purity is critical for reliable downstream applications, and this guide provides in-depth troubleshooting for common issues encountered during extraction and purification.

Troubleshooting Guide: Common Impurities & Extraction Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.

Q1: My GC-MS analysis shows a peak with a mass of 2 less than my target compound (m/z for C₉H₈O). What is this impurity?

Answer: This is one of the most common impurities and is almost certainly 6-Methylbenzofuran , the fully aromatized analogue of your target compound.

  • Causality: This impurity arises from the dehydrogenation or oxidation of 6-Methyl-2,3-dihydrobenzofuran. This can occur during the synthesis, particularly if reaction conditions are too harsh (e.g., excessive heat), or during workup and storage if exposed to air and light. Some synthetic routes that utilize strong acids or bases can also promote this aromatization.[1]

  • Identification:

    • GC-MS: The impurity will have a molecular ion peak at an m/z corresponding to C₉H₈O and will likely have a slightly different retention time from your main compound.

    • ¹H NMR: You will observe characteristic aromatic protons for the furan ring, specifically doublets around 7.59 ppm and 6.71 ppm, instead of the aliphatic triplets around 4.58 ppm and 3.22 ppm for the dihydro- form.[2]

  • Solution:

    • Prevention: During synthesis, maintain strict temperature control and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).

    • Purification: Separation is readily achieved using silica gel column chromatography. 6-Methylbenzofuran is less polar than 6-Methyl-2,3-dihydrobenzofuran. Therefore, it will elute earlier. A gradient elution starting with a low polarity solvent system (e.g., 1-2% Ethyl Acetate in Hexane) will effectively separate the two compounds.[3]

Q2: I'm struggling with a persistent emulsion during my aqueous workup and liquid-liquid extraction. How can I resolve this and improve phase separation?

Answer: Emulsions are common when extracting organic compounds from reaction mixtures, especially when basic or acidic aqueous solutions are used. They are stabilized by finely divided solids or amphiphilic molecules at the interface.

  • Causality: Vigorous shaking or mixing of the biphasic system can create a stable emulsion. The presence of insoluble byproducts or certain salts can also act as emulsifying agents.

  • Solutions:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of the organic compound in the aqueous layer.

    • Filtration: For emulsions stabilized by fine solid particles, filtering the entire mixture through a pad of Celite® or glass wool can remove the solids and break the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method to force phase separation.

    • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the interfacial tension and break the emulsion. For ether or ethyl acetate extractions, adding a small volume of dichloromethane can be effective.

    • Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to phase separation.

Q3: My final product is a yellow or brown oil, but literature suggests it should be colorless. What causes this discoloration and how can I remove it?

Answer: Discoloration is a clear indicator of impurities, often resulting from oxidation or polymerization byproducts.

  • Causality:

    • Oxidation: Exposure to air, especially over long periods or at elevated temperatures, can lead to the formation of colored, oxidized species.

    • Residual Catalysts: Traces of metal catalysts (e.g., from transition metal-catalyzed syntheses) can be colored and difficult to remove.[4]

    • High-Molecular-Weight Byproducts: Minor side reactions can produce polymeric or tar-like substances that are highly colored.

  • Solutions:

    • Column Chromatography: This is the most effective method. The colored, often highly polar, impurities will typically adhere strongly to the silica gel, allowing the pure, colorless product to elute.[3][5]

    • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter the mixture through Celite® to remove the carbon. The carbon will adsorb many of the colored impurities.[6]

    • Distillation: If the compound is thermally stable, vacuum distillation can be an excellent method for removing non-volatile colored impurities.

Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for purity assessment of 6-Methyl-2,3-dihydrobenzofuran?

Answer: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity analysis.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents and byproducts like 6-methylbenzofuran.[8]

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile or thermally sensitive impurities. A reverse-phase C18 column with a mobile phase like acetonitrile/water is a common starting point.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation. The absence of unexpected signals in the ¹H NMR spectrum is a strong indicator of high purity. Integration of signals can also be used for quantitative analysis against a known internal standard.[2]

Q2: How should I properly store the purified 6-Methyl-2,3-dihydrobenzofuran to prevent degradation?

Answer: To ensure long-term stability and prevent the formation of impurities, proper storage is crucial.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

  • Temperature: Keep refrigerated or in a freezer (-20°C) to slow down potential degradation pathways.

  • Light: Store in an amber vial or a container protected from light to prevent photochemical reactions.

Q3: I suspect my sample is contaminated with unreacted starting materials. How can I confirm this and remove them?

Answer:

  • Confirmation: The most straightforward method is to run a co-spot on a Thin Layer Chromatography (TLC) plate with your product and the suspected starting material. If a spot in your product lane has the same Rf value as the starting material, it is likely present. GC-MS or LC-MS analysis can also confirm its presence by its characteristic retention time and mass.

  • Removal: Column chromatography is generally the most effective method. Since starting materials often have very different polarities from the final product, they can usually be separated with a well-chosen solvent system.[5]

Data Presentation

Table 1: Common Impurities and Their Analytical Signatures

ImpurityPotential SourceIdentification MethodKey Signature
6-MethylbenzofuranOxidation/Dehydrogenation of the target molecule.GC-MS, ¹H NMRMS: M-2 peak relative to the product. ¹H NMR: Aromatic furan signals (~6.7-7.6 ppm).[2]
Unreacted Phenolic PrecursorIncomplete cyclization reaction.TLC, LC-MSHighly polar (low Rf on TLC). Mass corresponding to the starting phenol.
Residual Solvents (e.g., Dichloromethane, Ethyl Acetate)Incomplete removal after extraction/chromatography.¹H NMRCharacteristic solvent peaks (e.g., ~5.30 ppm for CH₂Cl₂, ~2.05, 4.12, 1.26 ppm for EtOAc).
3-Hydroxy-6-methyl-2,3-dihydrobenzofuranIncomplete dehydration in certain synthetic routes.LC-MS, ¹H NMRMS: M+18 peak relative to the product. ¹H NMR: Presence of a hydroxyl (-OH) proton signal.[1]
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., Hexane). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude 6-Methyl-2,3-dihydrobenzofuran in a minimal amount of a low-polarity solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column bed.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 100% Hexane or 1% Ethyl Acetate in Hexane).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate). This allows for the separation of non-polar impurities first, followed by the target compound.[3]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Analysis & Pooling: Analyze the TLC of each fraction. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.

Protocol 2: Sample Preparation for GC-MS Analysis
  • Solution Preparation: Accurately weigh approximately 1-2 mg of the sample.

  • Dilution: Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate, or Hexane) in a clean GC vial.

  • Filtration (Optional): If the sample contains any particulate matter, filter it through a 0.22 or 0.45 µm syringe filter to prevent clogging of the GC inlet.[9]

  • Analysis: Inject an appropriate volume (typically 1 µL) into the GC-MS system. Use a standard temperature program (e.g., initial temp 100°C, ramp at 10°C/min to 250°C) and a suitable column (e.g., DB-1 or DB-5).[8]

Visualizations
Troubleshooting Workflow for Impurity Identification

TroubleshootingWorkflow start Unexpected Peak in Analysis is_gcms Is the analysis by GC-MS? start->is_gcms is_nmr Is the analysis by NMR? start->is_nmr check_mass Check Mass Spectrum is_gcms->check_mass Yes check_shifts Check Chemical Shifts is_nmr->check_shifts Yes mass_m_minus_2 Mass = M-2? check_mass->mass_m_minus_2 solvent_peaks Known Solvent Peaks? check_shifts->solvent_peaks mass_starting_material Mass = Starting Material? mass_m_minus_2->mass_starting_material No impurity_benzofuran Impurity: 6-Methylbenzofuran mass_m_minus_2->impurity_benzofuran Yes mass_starting_material->is_nmr No, consider other byproducts impurity_sm Impurity: Starting Material mass_starting_material->impurity_sm Yes aromatic_signals Aromatic Furan Signals? solvent_peaks->aromatic_signals No impurity_solvent Impurity: Residual Solvent solvent_peaks->impurity_solvent Yes aromatic_signals->is_gcms No, check for other impurities aromatic_signals->impurity_benzofuran Yes

Caption: Decision tree for identifying common impurities.

Purification and Analysis Workflow

PurificationWorkflow cluster_purification Purification Stage cluster_analysis Quality Control Stage crude Crude Product (Post-Extraction) column Silica Gel Column Chromatography crude->column fractions Collect & Analyze Fractions (TLC) column->fractions pool Pool Pure Fractions fractions->pool evaporate Solvent Evaporation pool->evaporate pure_product Purified 6-Methyl-2,3-dihydrobenzofuran evaporate->pure_product gcms GC-MS Analysis pure_product->gcms nmr NMR (¹H, ¹³C) Analysis pure_product->nmr hplc HPLC Analysis pure_product->hplc

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 6-Methyl-2,3-dihydrobenzofuran Crystallization

Welcome to the Technical Support Center for process chemists and drug development professionals. 6-Methyl-2,3-dihydrobenzofuran is a critical structural motif and intermediate in the synthesis of various active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. 6-Methyl-2,3-dihydrobenzofuran is a critical structural motif and intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Isolating this intermediate with high purity and yield requires a rigorously designed crystallization process.

This guide provides authoritative troubleshooting strategies, mechanistic explanations, and self-validating experimental protocols to overcome common crystallization bottlenecks such as oiling-out, unpredictable nucleation, and regulatory compliance failures.

Section 1: Thermodynamic & Kinetic Troubleshooting (FAQs)

Q1: Why is my 6-Methyl-2,3-dihydrobenzofuran oiling out instead of crystallizing, and how do I fix it?

The Mechanism: Oiling-out, or Liquid-Liquid Phase Separation (LLPS), is a thermodynamic phenomenon that occurs when the liquid-liquid coexistence curve (the binodal curve) sits above the solid-liquid equilibrium (solubility) curve at your operating concentration. If you select a solvent in which 6-Methyl-2,3-dihydrobenzofuran has exceptionally high solubility, the maximum achievable supersaturation is drastically reduced. When the system is cooled, it collides with the LLPS boundary before it can overcome the energy barrier for nucleation, resulting in an amorphous oil[1]. Furthermore, elevated temperatures inherently reduce supersaturation, further favoring LLPS over crystallization[1].

The Solution: You must alter the thermodynamic phase boundaries. Shift from a single high-solubility solvent to a binary solvent/anti-solvent system (e.g., Ethyl Acetate/Heptane). The addition of an anti-solvent depresses the solubility curve, allowing the cooling trajectory to bypass the binodal curve and safely enter the metastable zone for pure solid-liquid crystallization[1].

Q2: How do I select a solvent to optimize the Metastable Zone Width (MSZW) for scalable nucleation?

The Mechanism: The MSZW dictates the supersaturation driving force required to trigger primary nucleation. Solvent selection directly governs this width through specific solute-solvent interactions. Protic solvents (such as isopropanol or ethanol) can form strong hydrogen bonds with the oxygen heteroatom of the dihydrobenzofuran ring. This strong solvation increases both the interfacial tension and the desolvation energy barrier. Consequently, the MSZW widens, requiring significant undercooling to induce nucleation, which often leads to uncontrolled "crashing out" of the product[2].

The Solution: To achieve a narrower, more predictable MSZW, transition to a less polar or aprotic solvent (such as toluene or acetonitrile). These solvents exert weaker solvation forces, lowering the desolvation energy barrier and allowing for progressive, controlled nucleation at lower supersaturation levels[2].

Section 2: Regulatory & Purity Guidelines

Q3: How do I ensure my solvent selection complies with ICH Q3C guidelines?

The Mechanism: Residual solvents offer no therapeutic benefit and must be removed to the maximum extent possible to ensure patient safety and meet Good Manufacturing Practices (GMP)[3]. The International Council for Harmonisation (ICH) Q3C guidelines categorize solvents into three classes based on toxicity.

The Solution:

  • Class 1 (Avoid): Never use solvents like benzene or carbon tetrachloride unless absolutely unavoidable and strongly justified.

  • Class 2 (Limit): Solvents like methanol, toluene, and acetonitrile possess reversible toxicities. If used, they must be strictly monitored to ensure they fall below their specific Permitted Daily Exposure (PDE) limits[3].

  • Class 3 (Preferred): Always prioritize Class 3 solvents (e.g., ethanol, isopropanol, ethyl acetate) for the final isolation of late-stage intermediates. These have low toxic potential and generous PDEs of 50 mg or more per day[3].

Section 3: Experimental Protocols

Protocol 1: Polythermal Method for Solubility and MSZW Determination

To rationally select a solvent, you must first map its thermodynamic boundaries. This self-validating protocol uses transmissivity to accurately pinpoint phase changes[4].

  • Preparation: Prepare suspensions of 6-Methyl-2,3-dihydrobenzofuran at varying known concentrations (e.g., 50, 100, 150, 200 mg/mL) in a panel of Class 3 solvents using a parallel crystallizer equipped with transmissivity sensors.

  • Solubility Curve (Clear Point): Heat the suspensions at a constant, slow rate (e.g., 1.0 °C/min) under continuous agitation. Record the exact temperature where transmissivity reaches 100% (complete dissolution). This plots your solubility curve[4].

  • Nucleation Curve (Cloud Point): Cool the clear solutions at a controlled rate (e.g., 0.5 °C/min). Record the temperature at which transmissivity drops sharply. This is your primary nucleation point[4].

  • Analysis: The temperature differential between the clear point and the cloud point at a specific concentration defines your MSZW. Select the solvent that provides a moderate MSZW (typically 10–20 °C) to balance crystal growth and nucleation rates.

Protocol 2: Anti-Solvent Crystallization to Mitigate Oiling-Out

If cooling crystallization consistently results in LLPS, utilize this anti-solvent protocol to force solid-liquid equilibrium.

  • Dissolution: Dissolve the intermediate in a "good" solvent (e.g., Ethyl Acetate) at an elevated temperature (e.g., 50 °C), ensuring you remain below the solvent's boiling point.

  • Verification: Confirm 100% dissolution via visual inspection or Process Analytical Technology (PAT) probes.

  • Anti-Solvent Dosing: Slowly dose in an anti-solvent (e.g., Heptane) at a constant volumetric rate. This increases supersaturation isothermally, preventing the system from dipping into the temperature-dependent LLPS region[1].

  • Seeding: Once the solution reaches the lower boundary of the metastable zone (slight turbidity), pause the anti-solvent addition and introduce 1–3% w/w of pure 6-Methyl-2,3-dihydrobenzofuran seed crystals. This bypasses the primary nucleation energy barrier entirely.

  • Isolation: Resume anti-solvent addition and slowly cool the suspension to the final isolation temperature (e.g., 5 °C) to maximize yield before filtration.

Section 4: Process Visualizations

G Start Cooling of 6-Methyl-2,3-dihydrobenzofuran in Selected Solvent Check Thermodynamic Boundary Reached Start->Check HighSol High Drug Solubility Solvent Elevated Temperature Check->HighSol Suboptimal Conditions LowSol Optimized Solvent/Anti-solvent Controlled Supersaturation Check->LowSol Optimized Conditions LLPS Liquid-Liquid Phase Separation (Oiling-Out) Failure Impure/Amorphous Oil LLPS->Failure Cryst Solid-Liquid Equilibrium (Crystallization) Success Pure Crystalline Intermediate Cryst->Success HighSol->LLPS Hits Binodal Curve First LowSol->Cryst Hits Solubility Curve First

Thermodynamic pathways during cooling: Oiling-out (LLPS) vs. pure crystallization.

Workflow Step1 1. Initial Solvent Screening (Solubility at High/Low Temp) Step2 2. ICH Q3C Compliance Check (Prioritize Class 3 Solvents) Step1->Step2 Step3 3. Polythermal MSZW Analysis (Determine Nucleation Kinetics) Step2->Step3 Step4 4. Anti-Solvent Optimization (Mitigate Oiling-Out Risks) Step3->Step4 Step5 5. Scale-Up & Isolation (Seed Implementation) Step4->Step5

Step-by-step workflow for optimizing solvent selection and crystallization scale-up.

Section 5: Quantitative Data Summaries

Table 1: ICH Q3C Solvent Classifications & PDE Limits for Common Solvents

Classification Regulatory Directive Common Examples PDE Limit
Class 1 Avoid (Known carcinogens/hazards) Benzene, Carbon tetrachloride N/A (Do not use)
Class 2 Limit (Reversible toxicity) Methanol, Toluene, Acetonitrile 30 – 3000 ppm (Varies by solvent)

| Class 3 | Preferred (Low toxic potential) | Ethanol, Isopropanol, Ethyl Acetate | ≥ 50 mg/day (5000 ppm) |

Table 2: Troubleshooting Matrix for 6-Methyl-2,3-dihydrobenzofuran Crystallization

Symptom Mechanistic Root Cause Self-Validating Solution
Oiling-out (LLPS) Solvent solubility is too high; initial temperature is too elevated, reducing supersaturation. Introduce an anti-solvent isothermally; lower the initial dissolution temperature.
Delayed/Sudden Nucleation MSZW is too wide due to strong solute-solvent hydrogen bonding (high desolvation energy). Switch to an aprotic solvent; implement a rigorous seeding protocol at the MSZW boundary.

| High Residual Solvents | Entrapment of Class 2 solvents within the crystal lattice during rapid growth. | Slow the cooling rate; recrystallize using Class 3 solvents (e.g., Ethanol) to ensure compliance. |

Section 6: References

1.[4] Rapid Solubility and Metastable Zone Width Assessments of Agrochemicals. Technobis Crystallization Systems. 2.[2] The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC. 3.[1] Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. 4.[3] Impurities: Guideline for Residual Solvents Q3C(R8). ICH.

Sources

Optimization

Preventing oxidation and degradation of 6-Methyl-2,3-dihydrobenzofuran during storage

Welcome to the dedicated support center for 6-Methyl-2,3-dihydrobenzofuran. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the long-term stability and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for 6-Methyl-2,3-dihydrobenzofuran. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the long-term stability and integrity of your compound during storage and handling. As researchers, scientists, and drug development professionals, we understand that the reliability of your starting materials is paramount to the success of your experiments.

I. Understanding the Instability of 6-Methyl-2,3-dihydrobenzofuran

6-Methyl-2,3-dihydrobenzofuran, while a stable compound under optimal conditions, possesses structural features that render it susceptible to oxidation and degradation over time. The dihydrofuran ring, fused to the aromatic system, is the primary site of vulnerability. The ether linkage and the benzylic hydrogens can be targets for oxidative attack, leading to the formation of impurities that can compromise your research.

Key Degradation Pathways:

  • Oxidation: The primary degradation route involves the oxidation of the dihydrofuran ring. This can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal impurities.

  • Hydrolysis: Although less common for the ether linkage in a non-acidic or non-basic environment, prolonged exposure to moisture can potentially lead to ring-opening byproducts.

Below is a simplified representation of the potential oxidative degradation pathway.

Potential Oxidative Degradation of 6-Methyl-2,3-dihydrobenzofuran 6-Methyl-2,3-dihydrobenzofuran 6-Methyl-2,3-dihydrobenzofuran Oxidized Intermediates Oxidized Intermediates 6-Methyl-2,3-dihydrobenzofuran->Oxidized Intermediates O2, Light, Heat Ring-Opened Byproducts Ring-Opened Byproducts Oxidized Intermediates->Ring-Opened Byproducts Further Oxidation Polymeric Material Polymeric Material Oxidized Intermediates->Polymeric Material Polymerization

Caption: Potential degradation pathways for 6-Methyl-2,3-dihydrobenzofuran.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 6-Methyl-2,3-dihydrobenzofuran?

A1: To ensure maximum stability, 6-Methyl-2,3-dihydrobenzofuran should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed, amber glass vial.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.[3] Avoid exposure to light and moisture.

Q2: I've noticed a slight discoloration in my sample. What could be the cause?

A2: Discoloration is often the first visual indicator of degradation. This is likely due to the formation of oxidized byproducts. It is crucial to assess the purity of the sample before use.

Q3: Can I store the compound in a standard laboratory freezer?

A3: While colder temperatures generally slow down degradation, standard freezers can introduce moisture through condensation each time the container is opened. If freezer storage is necessary, ensure the container is tightly sealed and allow it to warm to room temperature before opening to prevent moisture ingress.[2]

Q4: Is it necessary to use an antioxidant for storage?

A4: For long-term storage or if the compound will be exposed to air for brief periods, the addition of a suitable antioxidant can be beneficial. Synthetic antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are commonly used.[4] Natural antioxidants such as flavonoids could also be considered.[4][5] However, the compatibility of the antioxidant with your downstream application must be verified.

III. Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable steps to resolve them.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in analytical chromatogram (HPLC, GC) Oxidation or degradation of the compound.1. Confirm the identity of the impurities using mass spectrometry (MS). 2. Purify the sample using an appropriate technique (e.g., column chromatography). 3. Review storage conditions and handling procedures.
Reduced potency or activity in biological assays Degradation of the active compound.1. Quantify the purity of the 6-Methyl-2,3-dihydrobenzofuran sample using a validated analytical method. 2. If degradation is confirmed, obtain a fresh, high-purity lot of the compound.
Visible changes in physical appearance (e.g., color change, precipitation) Significant degradation has occurred.1. Do not use the material. 2. Dispose of the material according to your institution's safety guidelines. 3. Investigate the cause of degradation (e.g., improper storage, container failure).

IV. Experimental Protocols

Protocol 1: Assessment of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 6-Methyl-2,3-dihydrobenzofuran. Method parameters may need to be optimized for your specific instrumentation.

Materials:

  • 6-Methyl-2,3-dihydrobenzofuran sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the 6-Methyl-2,3-dihydrobenzofuran sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile and water. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject a suitable volume of the sample solution (e.g., 5-10 µL).

    • Run a gradient elution method to separate the main compound from any potential impurities.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., determined by a UV scan of the compound).

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of 6-Methyl-2,3-dihydrobenzofuran as the percentage of the main peak area relative to the total peak area.

Protocol 2: Inert Gas Blanketing for Long-Term Storage

This protocol describes the procedure for storing 6-Methyl-2,3-dihydrobenzofuran under an inert atmosphere.[6][7]

Materials:

  • 6-Methyl-2,3-dihydrobenzofuran

  • Amber glass vial with a septum-lined cap

  • Source of high-purity inert gas (argon or nitrogen) with a regulator and needle valve

  • Needles and a syringe

Procedure:

  • Place the required amount of 6-Methyl-2,3-dihydrobenzofuran into a clean, dry amber glass vial.

  • Securely cap the vial with a septum-lined cap.

  • Insert a needle connected to the inert gas source through the septum, ensuring the needle tip is above the level of the compound.

  • Insert a second, shorter needle through the septum to act as a vent.

  • Gently flush the vial with the inert gas for several minutes to displace the air.

  • Remove the vent needle first, followed by the gas inlet needle.

  • For added security, wrap the cap and septum with parafilm.

  • Store the vial in a cool, dark place, such as a refrigerator.

Inert Gas Blanketing Workflow cluster_prep Preparation cluster_purge Inert Gas Purge cluster_storage Final Storage A Place compound in amber vial B Cap with septum-lined cap A->B C Insert gas inlet and vent needles B->C D Flush with inert gas C->D E Remove vent needle D->E F Remove gas inlet needle E->F G Wrap with parafilm F->G H Store in cool, dark place G->H

Caption: Workflow for inert gas blanketing of air-sensitive compounds.

V. References

  • Hydrodeoxygenation of benzofuran and its oxygenated derivatives (2,3-dihydrobenzofuran and 2-ethylphenol) over NiMoP/Al2O3 catal. ScienceDirect. [Link]

  • Bio-based antioxidants and thermal stabilizers. IntechOpen. [Link]

  • Storage of air and temperature sensitive reagents [closed]. Chemistry Stack Exchange. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • Oxidation Reactions of 5-Hydroxy-2,3-dihydrobenzofurans and 5-Hydroxy-2,3-dihydronaphtho[1,2-b]furans. Thieme. [Link]

  • Natural Antioxidants in Organic Foods: A Chemical Perspective. Hilaris. [Link]

  • Dibenzofuran Degradation Pathway. Eawag-BBD. [Link]

  • Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. PMC. [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC. [Link]

  • Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. PubMed. [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. PMC. [Link]

  • Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. MDPI. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC. [Link]

  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. MDPI. [Link]

  • Catalytic Oxidation of 3-Arylbenzofuran-2(3H)-ones with PCC-H5IO6. ACS Publications. [Link]

  • A review of analytical methods measuring lipid oxidation status in foods: A challenging task. ResearchGate. [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [Link]

  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journals. [Link]

  • Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. PMC. [Link]

  • methyl 6-methoxy-2,3-dihydrobenzofuran-2-carboxylate — Chemical Substance Information. NextSDS. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Steric Hindrance in 6-Methyl-2,3-dihydrobenzofuran Substitution Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding substitution reactions...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding substitution reactions on the 6-Methyl-2,3-dihydrobenzofuran scaffold. Our focus is to provide actionable strategies to overcome challenges related to steric hindrance and achieve desired regioselectivity in your synthetic routes.

Understanding the Core Challenge: Steric and Electronic Effects

The 6-Methyl-2,3-dihydrobenzofuran system presents a unique set of challenges and opportunities in electrophilic aromatic substitution (EAS) reactions. The dihydrofuran ring and the methyl group at the 6-position exert significant directing effects, influencing the position of incoming electrophiles.

  • Electronic Effects : The oxygen atom of the dihydrofuran ring is an activating, ortho, para-director due to its ability to donate a lone pair of electrons into the aromatic ring, stabilizing the carbocation intermediate (the sigma complex). The methyl group at the C[1][2]6 position is also an activating, ortho, para-director through an inductive effect.

  • Steric Effects : T[1][3]he methyl group at C6 physically obstructs the C5 and C7 positions. This steric hindrance can significantly influence the regiochemical outcome of substitution reactions, often favoring substitution at less hindered sites.

These competing electron[4][5]ic and steric factors often lead to mixtures of isomers, complicating purification and reducing the overall yield of the desired product. The following sections provide targeted advice for navigating these challenges.

Frequently Asked Questions (FAQs)

Q1: I am performing a Friedel-Crafts acylation on 6-Methyl-2,3-dihydrobenzofuran and obtaining a mixture of the 5- and 7-acylated products. How can I improve selectivity for the 7-position?

A1: This is a common issue arising from the competing directing effects of the dihydrofuran oxygen and the C6-methyl group. While both are ortho, para-directing, the electronic activation from the oxygen strongly favors substitution at the C5 and C7 positions. However, the steric bulk of the C6-methyl group hinders the approach of the electrophile to the C5 position.

Troubleshooting Strategies:

  • Choice of Lewis Acid: The size of the Lewis acid catalyst can play a crucial role. Using a bulkier Lewis acid, such as aluminum trichloride (AlCl₃) complexed with a sterically demanding ligand, can further disfavor attack at the more hindered C5 position.

  • Reaction Temperatur[6][7]e: Lowering the reaction temperature can increase the kinetic control of the reaction, often favoring the sterically less hindered product.

  • Acylating Agent: Employing a bulkier acylating agent (e.g., using a branched acyl chloride) can amplify the steric clash at the C5 position, thereby increasing the proportion of the C7-acylated product.

Q2: My nitration reaction on 6-Methyl-2,3-dihydrobenzofuran is resulting in low yields and significant by-product formation. What could be the cause?

A2: The dihydrobenzofuran ring is highly activated towards electrophilic attack, which can lead to over-reaction (polynitration) and oxidative side reactions under standard nitrating conditions (e.g., HNO₃/H₂SO₄).

Recommended Protocol Modifications:

  • Milder Nitrating Agents: Utilize milder nitrating agents to control the reactivity. Examples include:

    • Acetyl nitrate (CH₃COONO₂)

    • Nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to minimize side reactions.

Q3: Can I achieve substitution at the C4 position of 6-Methyl-2,3-dihydrobenzofuran?

A3: Direct electrophilic substitution at the C4 position is challenging due to the strong directing effects of the dihydrofuran oxygen to the C5 and C7 positions and the steric hindrance from the adjacent dihydrofuran ring. However, it can be achieved through a multi-step strategy involving a directing group.

Strategic Approach: Directed Ortho-Metalation (DoM)

  • Introduction of a Directing Metalating Group (DMG): Introduce a DMG at a position that can direct lithiation to the C4 position. For instance, a protected hydroxyl or amino group at the C5 position can serve this purpose.

  • Ortholithiation: Treat the substrate with a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) to deprotonate the C4 position.

  • Quenching with an Electrophile: The resulting aryllithium species can then be reacted with a suitable electrophile to introduce the desired substituent at the C4 position.

Troubleshooting Guide: Improving Regioselectivity

This section provides a more detailed, workflow-oriented approach to troubleshooting common issues encountered during substitution reactions with 6-Methyl-2,3-dihydrobenzofuran.

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
Symptom Potential Cause Recommended Solution
Mixture of C5 and C7 isomersCompeting electronic and steric effects.1. Catalyst Modification: Use a bulkier Lewis acid (e.g., TiCl₄ instead of AlCl₃). 2. Solvent Optimization[4]: Employ a less polar solvent to potentially enhance steric differentiation. 3. Temperature Control: Conduct the reaction at a lower temperature to favor the kinetically controlled product.
Poly-acylationHigh reactivity of the dihydrobenzofuran ring.1. Use a less reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride). 2. Perform the reaction[8] at a lower temperature. 3. Use a stoichiometric amount of the acylating agent.
Experimental Protocol: Regioselective Friedel-Crafts Acylation

This protocol aims to favor acylation at the C7 position by leveraging steric hindrance.

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-Methyl-2,3-dihydrobenzofuran (1.0 eq) and a dry, inert solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add a bulky Lewis acid catalyst, such as Titanium(IV) chloride (TiCl₄, 1.1 eq), to the stirred solution.

  • Acylating Agent Addition: Add the acyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Carefully quench the reaction by pouring it into a mixture of crushed ice and dilute HCl.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Visualizing Reaction Control

The following diagram illustrates the decision-making process for optimizing the regioselectivity of electrophilic aromatic substitution on 6-Methyl-2,3-dihydrobenzofuran.

Regioselectivity_Optimization start Problem: Poor Regioselectivity steric Steric Hindrance at C5 start->steric electronic Electronic Activation at C5 & C7 start->electronic sol_steric Increase Steric Demand steric->sol_steric sol_electronic Modulate Reactivity electronic->sol_electronic action_steric1 Use Bulky Lewis Acid sol_steric->action_steric1 action_steric2 Use Bulky Electrophile sol_steric->action_steric2 action_electronic1 Use Milder Reagents sol_electronic->action_electronic1 action_electronic2 Lower Reaction Temperature sol_electronic->action_electronic2 outcome Improved C7 Selectivity action_steric1->outcome action_steric2->outcome action_electronic1->outcome action_electronic2->outcome

Caption: Decision workflow for enhancing C7 selectivity.

Issue 2: Controlling Halogenation Reactions

Halogenation (e.g., bromination or chlorination) of 6-Methyl-2,3-dihydrobenzofuran can also lead to a mixture of isomers.

Symptom Potential Cause Recommended Solution
Mixture of 5- and 7-halo isomersSimilar to acylation, this is due to competing directing effects.1. Bulky Halogenating Agent: Use a sterically hindered halogenating agent like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) with a suitable initiator. 2. Solvent Effects: The choice of solvent can influence the regioselectivity. Less polar solvents may favor attack at the less hindered position.
PolyhalogenationHigh reactivity of the substrate.1. Control Stoichiometry: Use a slight excess or stoichiometric amount of the halogenating agent. 2. Low Temperature: Perform the reaction at low temperatures to minimize over-reaction.
Experimental Workflow for Selective Bromination

The following workflow outlines a general procedure for the selective bromination at the C7 position.

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 6-Methyl-2,3-dihydrobenzofuran in a non-polar solvent (e.g., CCl4) prep2 Cool the mixture to 0°C prep1->prep2 react1 Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise prep2->react1 react2 Add a radical initiator (e.g., AIBN or benzoyl peroxide) react1->react2 react3 Stir at 0°C to room temperature react2->react3 workup1 Filter the succinimide by-product react3->workup1 workup2 Wash the filtrate with Na2S2O3 (aq) and brine workup1->workup2 workup3 Dry over Na2SO4 and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: General workflow for selective bromination.

References

  • ChemTalk. (2024, May 14). Directing Effects. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Michigan State University. (n.d.). Aromatic Reactivity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Peruncheralathan, S., & Ila, H. (2014). Influence of steric hindrance on 1,4- versus 1,6-Michael addition: Synthesis of furans and pentasubstituted benzenes. Tetrahedron Letters, 55(2), 439-442.
  • ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. Retrieved from [Link]

  • StackExchange. (2015, October 5). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Retrieved from [Link]

  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

Sources

Optimization

Overcoming catalyst deactivation in 6-Methyl-2,3-dihydrobenzofuran synthesis

Overcoming Catalyst Deactivation: A Troubleshooting Guide for Researchers Welcome to the technical support center for the synthesis of 6-Methyl-2,3-dihydrobenzofuran. As Senior Application Scientists, we understand the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Catalyst Deactivation: A Troubleshooting Guide for Researchers

Welcome to the technical support center for the synthesis of 6-Methyl-2,3-dihydrobenzofuran. As Senior Application Scientists, we understand the critical role that catalyst stability plays in achieving high yields and process efficiency. This guide is designed to provide you, our fellow researchers and drug development professionals, with actionable insights and solutions to common catalyst deactivation challenges encountered during this specific synthesis. Our approach is grounded in established catalytic principles and field-proven experience to ensure you can diagnose, troubleshoot, and prevent these issues effectively.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Catalyst Deactivation

This section addresses specific experimental observations and links them to underlying catalyst deactivation mechanisms. We provide step-by-step protocols to restore catalytic activity.

Issue 1: Gradual Decrease in Reaction Rate and Target Product Yield Over Several Cycles

Plausible Cause: This is a classic symptom of coking or fouling , where carbonaceous deposits or heavy organic byproducts progressively block the active sites of the catalyst. In the synthesis of 6-Methyl-2,3-dihydrobenzofuran, which often involves the reaction of 4-methylphenol with a C2-synthon at elevated temperatures, side reactions like polymerization or cracking can lead to the formation of these "coke" precursors.

Diagnostic Steps:

  • Visual Inspection: A noticeable darkening of the catalyst bed from its original color (e.g., white or light grey) to dark brown or black is a strong indicator of coking.

  • Temperature Programmed Oxidation (TPO): This analytical technique provides definitive evidence of carbonaceous deposits by heating the used catalyst in an oxidizing atmosphere and measuring the evolved CO₂.

Troubleshooting Protocol: Oxidative Regeneration

This protocol is designed for non-precious metal catalysts like zeolites or mixed metal oxides commonly used in cyclization reactions.

  • Solvent Wash: After the reaction, flush the reactor with a non-reactive solvent (e.g., toluene or hexane) at a moderate temperature (60-80°C) to remove any physisorbed organic molecules.

  • Purging: Purge the reactor with an inert gas (e.g., Nitrogen or Argon) for 1-2 hours at 150-200°C to remove residual solvent.

  • Decoking (Oxidation):

    • Introduce a diluted air stream (1-5% O₂ in N₂) into the reactor. Caution: A high concentration of oxygen can cause a rapid, uncontrolled combustion (a temperature runaway) that can permanently damage the catalyst via sintering.

    • Slowly ramp the temperature at a controlled rate (e.g., 2-5°C/min) to the target oxidation temperature, typically between 450-550°C.

    • Hold at the target temperature until the concentration of CO₂ in the effluent gas, as measured by a gas analyzer, returns to baseline. This indicates that all coke has been burned off.

    • Cool the system down under an inert gas flow. The catalyst should now be regenerated.

Issue 2: Sharp, Irreversible Drop in Activity After Introducing a New Batch of Reagent

Plausible Cause: This points towards catalyst poisoning . A new batch of 4-methylphenol or the C2-synthon may contain trace impurities that strongly chemisorb to the catalyst's active sites, rendering them inactive. Common poisons in such feedstocks include sulfur, nitrogen, or halogen compounds. For instance, if a palladium-based catalyst is used for a coupling step, sulfur impurities can irreversibly bind to the palladium sites.

Diagnostic Steps:

  • Feedstock Analysis: Analyze the new batch of reagents using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or elemental analysis to identify potential impurities not present in previous batches.

  • Control Experiment: Re-run the reaction with a trusted, high-purity batch of reagents and the deactivated catalyst. If activity is not restored, poisoning is highly likely.

Troubleshooting Protocol: Feedstock Purification and Catalyst Washing

  • Feedstock Pre-treatment:

    • Pass liquid reagents through a packed bed of activated carbon or a suitable adsorbent resin to remove suspected impurities before introducing them into the reactor.

    • For persistent issues, consider distillation of the reagents.

  • Attempted Catalyst Regeneration (for specific poisons):

    • While some poisons cause irreversible deactivation, a high-temperature treatment under a reducing (H₂) or inert (N₂) atmosphere can sometimes desorb certain poisoning species. The specific conditions depend heavily on the nature of the poison and the catalyst. This is often less effective than preventing the poison from reaching the catalyst in the first place.

Issue 3: Consistent Loss of Activity That Cannot Be Restored by Regeneration

Plausible Cause: This is often due to sintering or leaching . Sintering is the thermal agglomeration of catalyst particles (especially supported metals), which reduces the active surface area. It is caused by excessively high local or bulk temperatures. Leaching involves the dissolution of the active catalytic species into the reaction medium, which is a concern for liquid-phase reactions.

Diagnostic Steps:

  • Characterization of Used Catalyst: Use techniques like Transmission Electron Microscopy (TEM) to compare the metal particle size distribution of the fresh and used catalyst. A significant increase in average particle size confirms sintering. Inductively Coupled Plasma (ICP) analysis of the reaction mixture can detect dissolved active metals, confirming leaching.

  • Review Reaction Conditions: Scrutinize the reaction temperature profile. Are there any "hot spots" in the reactor? Was the regeneration temperature too high?

Preventative Measures:

  • Sintering Prevention:

    • Operate at the lowest effective temperature.

    • Ensure uniform heat distribution in the reactor to avoid hot spots.

    • Select a catalyst with strong metal-support interactions to anchor the active particles.

  • Leaching Prevention:

    • In liquid-phase reactions, ensure the pH and solvent choice are compatible with the catalyst material to minimize dissolution.

    • Consider immobilizing the catalytic species more strongly on the support, for example, through covalent tethering.

Workflow for Diagnosing Catalyst Deactivation

G cluster_symptoms Observed Symptoms cluster_causes Probable Deactivation Mechanism cluster_solutions Corrective Actions A Gradual Activity Loss D Coking / Fouling A->D B Sharp Activity Drop E Poisoning B->E C Irreversible Activity Loss F Sintering / Leaching C->F G Oxidative Regeneration (Decoking) D->G H Purify Feedstock E->H I Modify Reaction Conditions (e.g., Lower Temperature) F->I G A Step 1: End Reaction & Cool Down B Step 2: Solvent Wash (e.g., Toluene @ 80°C) A->B C Step 3: Inert Gas Purge (N₂ @ 150°C) B->C D Step 4: Controlled Oxidation (1-5% O₂ in N₂) C->D E Step 5: Slow Temp. Ramp (2-5°C/min to 450-550°C) D->E F Step 6: Hold at Temp. (Monitor CO₂ in effluent) E->F G Step 7: Cool Down Under Inert Gas F->G H Regenerated Catalyst Ready for Use G->H

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chemical Reactivity of 6-Methyl- and 5-Methyl-2,3-dihydrobenzofuran Isomers

Introduction The 2,3-dihydrobenzofuran scaffold is a privileged motif in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals and natural products.[1] The strategic functionalization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged motif in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals and natural products.[1] The strategic functionalization of its aromatic ring is paramount for tuning molecular properties and developing novel entities. The reactivity and, more critically, the regioselectivity of these functionalization reactions are profoundly influenced by the substitution pattern on the benzene ring.

This in-depth technical guide provides a comparative analysis of the chemical reactivity of two closely related isomers: 6-methyl-2,3-dihydrobenzofuran and 5-methyl-2,3-dihydrobenzofuran . While structurally similar, the seemingly minor positional difference of the methyl group creates a significant divergence in their reactivity profiles, particularly in electrophilic aromatic substitution (EAS) and directed ortho-metalation (DoM). Understanding these differences is crucial for researchers and drug development professionals to predict reaction outcomes, design efficient synthetic routes, and avoid the formation of undesired isomeric byproducts.

We will dissect the underlying electronic and steric principles governing their reactivity, provide exemplary experimental protocols, and present predictive data to guide your synthetic strategy.

Part 1: Electrophilic Aromatic Substitution (EAS) - A Tale of Convergent vs. Divergent Directing Effects

The core of understanding the differential reactivity of these isomers lies in the interplay of the two activating substituents on the benzene ring: the alicyclic ether portion and the methyl group. Both are classified as activating, ortho-, para-directing groups.[2][3] The ether oxygen is a powerful activating group due to the donation of its lone pair electrons into the aromatic π-system via resonance. The methyl group is a weaker activator, operating through hyperconjugation and a weak inductive effect.[4] The key difference between the 5-methyl and 6-methyl isomers is how the directing effects of these two groups interact.

Reactivity of 5-Methyl-2,3-dihydrobenzofuran: Convergent Directing Effects

In the 5-methyl isomer, the directing effects of the ether oxygen and the methyl group are convergent , meaning they reinforce each other to activate the same positions on the aromatic ring.

  • Ether Oxygen (at position 1): Strongly directs electrophilic attack to the ortho (C7) and para (C5) positions. Since C5 is blocked, it strongly activates C7 and the other ortho position, C2 (on the furan ring, not typically substituted in EAS on the benzene ring) and weakly the meta position C4 and C6. For the purpose of aromatic substitution, the primary directing influence is on the benzene ring at positions 4 and 6.

  • Methyl Group (at position 5): Directs electrophilic attack to its ortho positions (C4 and C6).

The result is a powerful, synergistic activation of the C4 and C6 positions . This makes the 5-methyl isomer highly reactive at these sites, leading to predictable and often highly regioselective substitution patterns. Between C4 and C6, the C4 position is generally favored for substitution due to reduced steric hindrance from the dihydrofuran ring's methylene group (at C3) compared to the C6 position.

Caption: Convergent directing effects in 5-methyl-2,3-dihydrobenzofuran.

Reactivity of 6-Methyl-2,3-dihydrobenzofuran: Divergent Directing Effects

In stark contrast, the directing effects in the 6-methyl isomer are divergent . The two groups direct to different positions, which can lead to lower overall regioselectivity and the formation of product mixtures, depending on the reaction conditions and the nature of the electrophile.

  • Ether Oxygen (at position 1): Strongly directs to the ortho (C7) and para (C5) positions.

  • Methyl Group (at position 6): Directs to its ortho positions (C5 and C7).

Here, both groups direct to C5 and C7. Therefore, electrophilic substitution is expected to occur primarily at these two positions. The electronic activation at C5 (para to oxygen, ortho to methyl) and C7 (ortho to oxygen, ortho to methyl) is strong. The precise ratio of C5 to C7 substitution will be sensitive to the steric bulk of the incoming electrophile, with less hindered electrophiles potentially favoring the more sterically crowded C7 position.

G start Start: Prepare Reagents step1 Dissolve dihydrobenzofuran isomer in Acetic Anhydride (solvent) start->step1 step2 Cool solution to 0 °C in an ice-water bath step1->step2 step4 Add nitrating mixture dropwise to the substrate solution over 30 min step2->step4 step3 Prepare nitrating mixture: HNO3 in H2SO4 (cooled) step3->step4 step5 Maintain temperature at 0-5 °C and stir for 1-2 hours step4->step5 step6 Quench reaction by pouring onto crushed ice step5->step6 step7 Isolate product by vacuum filtration or solvent extraction (EtOAc) step6->step7 step8 Purify by recrystallization or column chromatography step7->step8 end End: Characterize Product (NMR, MS) step8->end

Caption: General experimental workflow for electrophilic nitration.

Methodology:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the respective methyl-2,3-dihydrobenzofuran isomer (10 mmol, 1.0 eq.) in 20 mL of acetic anhydride.

  • Cooling: Cool the solution to 0 °C using an ice-water bath with constant stirring.

  • Preparation of Nitrating Agent: In a separate flask, carefully add 1.0 mL of concentrated nitric acid (fuming, ≥90%) to 1.0 mL of concentrated sulfuric acid (98%), keeping the mixture cooled in an ice bath.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel and add it dropwise to the stirred substrate solution over 30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1.5 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and stir until the ice has melted.

  • Isolation: If a solid precipitate forms, collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral. If the product is an oil, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from ethanol/water or by silica gel column chromatography to isolate the respective nitro-substituted isomer(s).

Part 2: Directed ortho-Metalation (DoM) - Steric Hindrance as the Differentiating Factor

Directed ortho-metalation is a powerful tool for regioselective functionalization, relying on a directing metalating group (DMG) to deliver a strong base (typically an organolithium reagent) to a specific ortho position. [5]In 2,3-dihydrobenzofurans, the ether oxygen is an excellent DMG. [6]The base coordinates to the oxygen's lone pair, and deprotonation occurs at the most acidic adjacent C-H bond, which is invariably the C7 position.

Reactivity of Both Isomers: The C7 Position

For both the 5-methyl and 6-methyl isomers, the primary site of metalation is the C7 position . The powerful directing effect of the ether oxygen overrides the weaker directing influences that govern EAS. The organolithium base will coordinate to the oxygen and deprotonate the sterically accessible and electronically activated C7 proton.

However, the rate and efficiency of this reaction are expected to differ between the two isomers due to steric effects.

  • 5-Methyl-2,3-dihydrobenzofuran: The C7 position is sterically unencumbered. Lithiation is expected to proceed smoothly and efficiently under standard conditions (e.g., n-BuLi in THF at -78 °C).

  • 6-Methyl-2,3-dihydrobenzofuran: The C7 position is adjacent to the C6-methyl group. This creates significant steric hindrance, which can impede the approach of the bulky organolithium base (which often exists as an aggregate). Consequently, the lithiation of the 6-methyl isomer is predicted to be slower and may require more forcing conditions (e.g., a stronger base like sec-BuLi/TMEDA, or elevated temperatures) to achieve comparable yields to the 5-methyl isomer.

start Start: Anhydrous Setup step1 Dissolve dihydrobenzofuran isomer in dry THF under Argon start->step1 step2 Cool solution to -78 °C (dry ice/acetone bath) step1->step2 step3 Add n-BuLi (1.1 eq.) dropwise via syringe step2->step3 step4 Stir at -78 °C for 1 hour to form the C7-lithiated species step3->step4 step5 Add electrophile (e.g., CO2(g), benzaldehyde) and stir step4->step5 step6 Allow to warm to room temperature step5->step6 step7 Quench with saturated NH4Cl (aq) step6->step7 step8 Extract with organic solvent, dry, and concentrate step7->step8 end End: Purify and Characterize Product step8->end

Caption: General experimental workflow for Directed ortho-Metalation.

Experimental Protocol: Lithiation and Carboxylation of Methyl-2,3-dihydrobenzofuran Isomers

This protocol describes the metalation at C7 and subsequent trapping with carbon dioxide to yield the corresponding 7-carboxylic acid.

Causality: The reaction must be conducted under strictly anhydrous and inert conditions (Argon or Nitrogen atmosphere) as organolithium reagents are extremely reactive towards water and oxygen. THF is used as the solvent due to its ability to solvate the lithium cation, breaking down alkyllithium aggregates and increasing basicity. [5]The low temperature (-78 °C) is essential to ensure the stability of the aryllithium intermediate and prevent side reactions. The electrophile (in this case, CO₂) is added at low temperature to ensure efficient trapping before any potential decomposition of the lithiated species upon warming.

Methodology:

  • Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stirrer under vacuum and backfill with argon.

  • Reagents: Add the respective methyl-2,3-dihydrobenzofuran isomer (10 mmol, 1.0 eq.) and 30 mL of anhydrous THF via syringe.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (11 mmol, 1.1 eq., as a 1.6 M solution in hexanes) dropwise via syringe over 10 minutes. A color change is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Trapping: Bubble dry carbon dioxide gas (from a cylinder or passed over a drying agent from dry ice) through the solution for 30 minutes at -78 °C. A thick white precipitate of the lithium carboxylate salt will form.

  • Warming & Quench: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by carefully adding 20 mL of water.

  • Workup: Acidify the aqueous mixture to pH ~2 with 2 M HCl. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the resulting carboxylic acid by recrystallization or silica gel chromatography.

Conclusion

The positional isomerism of the methyl group in 5-methyl- and 6-methyl-2,3-dihydrobenzofuran serves as an excellent case study in the principles of substituent effects in aromatic chemistry.

  • For Electrophilic Aromatic Substitution , the 5-methyl isomer is a highly predictable substrate due to the convergent directing effects of its substituents, leading to clean substitution at the C4 and C6 positions. Conversely, the 6-methyl isomer presents a more complex challenge due to divergent directing effects, which are likely to yield mixtures of C5 and C7 substituted products.

  • For Directed ortho-Metalation , both isomers are selectively functionalized at the C7 position under the dominant control of the ether oxygen. However, the 6-methyl isomer is expected to react more sluggishly due to significant steric hindrance from the adjacent methyl group, potentially requiring more stringent reaction conditions to achieve high conversion.

These fundamental differences in reactivity are not merely academic; they have profound practical implications for synthetic chemists. By understanding these principles, researchers can rationally select the appropriate isomer and reaction conditions to access desired target molecules with greater efficiency and selectivity, ultimately accelerating the process of drug discovery and materials development.

References

  • BenchChem. A Comparative Analysis of the Reactivity of 2-Methyl-3-phenylbenzofuran.
  • PrepChem.com. Synthesis of 6-methylbenzofuran.
  • BenchChem. 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran | 102292-30-8.
  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis.
  • Journal of the Chemical Society, Perkin Transactions 1. Lithiation in flavones, chromones, coumarins, and benzofuran derivatives.
  • StackExchange. Regioselectivity in electrophilic aromatic substitution of benzofuran and indole.
  • ACS Publications. Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction.
  • Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • Indian Academy of Sciences. Mechanism of aromatic lithiation reactions--Importance of steric factors.
  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives.
  • NDSU Chemistry and Biochemistry. NITRATION OF METHYL BENZOATE.
  • Pearson. Nitration of Methyl Benzoate.
  • UMass Boston. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • MSU Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.
  • PraxiLabs. Nitration of Methyl Benzoate Experiment.

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Methyl-2,3-dihydrobenzofuran

In the landscape of analytical chemistry, particularly within drug discovery and metabolomics, the precise structural elucidation of small molecules is paramount. Mass spectrometry (MS) stands as a cornerstone technique...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of analytical chemistry, particularly within drug discovery and metabolomics, the precise structural elucidation of small molecules is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, with the interpretation of fragmentation patterns providing a fingerprint of a molecule's structure. This guide offers an in-depth comparison of the anticipated electron ionization (EI) mass spectrometry fragmentation of 6-Methyl-2,3-dihydrobenzofuran against its parent scaffold, 2,3-dihydrobenzofuran, and other relevant analogues. By understanding these fragmentation pathways, researchers can more confidently identify and characterize these structural motifs in complex matrices.

The Foundational Principles of Dihydrobenzofuran Fragmentation

Under electron ionization, organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•). This radical cation is often unstable and undergoes a series of fragmentation reactions to yield more stable daughter ions. The fragmentation of 2,3-dihydrobenzofuran derivatives is primarily governed by the stability of the resulting fragments, which is influenced by the heterocyclic ring and any substituents on the aromatic portion.

Common fragmentation pathways for dihydrobenzofuran structures involve cleavages of the dihydrofuran ring and rearrangements of the aromatic system. The presence of a methyl group, as in 6-Methyl-2,3-dihydrobenzofuran, is expected to introduce unique fragmentation channels, primarily through benzylic cleavage and potential rearrangements.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for the analysis of 6-Methyl-2,3-dihydrobenzofuran and its analogues using gas chromatography-mass spectrometry (GC-MS) with electron ionization is as follows:

  • Sample Preparation: Dissolve the analyte in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Separation:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

This protocol ensures the volatilization and separation of the analyte before it enters the mass spectrometer for ionization and fragmentation.

Predicted Fragmentation Pattern of 6-Methyl-2,3-dihydrobenzofuran

While a publicly available mass spectrum for 6-Methyl-2,3-dihydrobenzofuran is not readily found, its fragmentation can be predicted based on established principles and data from similar compounds. The molecular ion (M+•) is expected at m/z 134. The primary fragmentation pathways are anticipated to be:

  • Loss of a hydrogen radical (H•): This would lead to the formation of a stable benzylic cation at m/z 133. This is often a prominent peak in methylated aromatic compounds.

  • Loss of a methyl radical (•CH3): Cleavage of the methyl group would result in an ion at m/z 119.

  • Retro-Diels-Alder (RDA) reaction: While less common in this specific ring system, a concerted cleavage of the dihydrofuran ring could occur, though it is not expected to be a major pathway.

  • Ring opening and subsequent fragmentation: The dihydrofuran ring can open, leading to a series of rearrangements and losses of small neutral molecules like CO or C2H4.

Below is a Graphviz diagram illustrating the predicted primary fragmentation pathways of 6-Methyl-2,3-dihydrobenzofuran.

fragmentation M+• (m/z 134) M+• (m/z 134) m/z 133 m/z 133 M+• (m/z 134)->m/z 133 - H• m/z 119 m/z 119 M+• (m/z 134)->m/z 119 - •CH3 m/z 105 m/z 105 m/z 119->m/z 105 - CH2

Caption: Predicted fragmentation of 6-Methyl-2,3-dihydrobenzofuran.

Comparative Analysis

To understand the influence of the methyl group at the 6-position, we will compare its predicted fragmentation with that of unsubstituted 2,3-dihydrobenzofuran and an isomer, 2-methyl-2,3-dihydrobenzofuran.

2,3-Dihydrobenzofuran (Unsubstituted)

The mass spectrum of 2,3-dihydrobenzofuran (MW = 120) is characterized by a prominent molecular ion at m/z 120.[1] The base peak is often the molecular ion itself, indicating its relative stability. Key fragments arise from the loss of a hydrogen atom to form an ion at m/z 119, and the loss of CO to give an ion at m/z 92, followed by the loss of a hydrogen atom to yield m/z 91.

fragmentation_unsubstituted M+• (m/z 120) M+• (m/z 120) m/z 119 m/z 119 M+• (m/z 120)->m/z 119 - H• m/z 92 m/z 92 M+• (m/z 120)->m/z 92 - CO m/z 91 m/z 91 m/z 92->m/z 91 - H•

Caption: Fragmentation of 2,3-dihydrobenzofuran.

2-Methyl-2,3-dihydrobenzofuran

For 2-methyl-2,3-dihydrobenzofuran (MW = 134), the NIST WebBook provides a reference mass spectrum.[2] The molecular ion is observed at m/z 134. A significant fragment is seen at m/z 119 due to the loss of a methyl radical (•CH3). This is a characteristic alpha-cleavage adjacent to the oxygen atom in the dihydrofuran ring. Another prominent peak appears at m/z 91, likely formed through a rearrangement and loss of propene.

fragmentation_2methyl M+• (m/z 134) M+• (m/z 134) m/z 119 m/z 119 M+• (m/z 134)->m/z 119 - •CH3 m/z 91 m/z 91 M+• (m/z 134)->m/z 91 - C3H5

Caption: Fragmentation of 2-Methyl-2,3-dihydrobenzofuran.

Data Summary and Comparison

The table below summarizes the key predicted and observed fragment ions for the three compounds, allowing for a direct comparison.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral LossesDiagnostic Features
6-Methyl-2,3-dihydrobenzofuran 134133 (-H•), 119 (-•CH3)Prominent m/z 133 due to stable benzylic cation formation.
2,3-Dihydrobenzofuran 120119 (-H•), 92 (-CO), 91 (-CO, -H•)Intense molecular ion and loss of CO.
2-Methyl-2,3-dihydrobenzofuran 134119 (-•CH3), 91 (-C3H5)Dominant loss of methyl radical via alpha-cleavage.

Conclusion: Diagnostic Insights for Researchers

The position of the methyl group on the 2,3-dihydrobenzofuran scaffold significantly influences the resulting mass spectrum.

  • For 6-Methyl-2,3-dihydrobenzofuran , the key diagnostic feature is the expected strong peak at m/z 133 , corresponding to the loss of a single hydrogen atom to form a stable benzylic cation. This distinguishes it from the 2-methyl isomer.

  • The unsubstituted 2,3-dihydrobenzofuran is readily identified by its molecular ion at m/z 120 and the characteristic loss of carbon monoxide.

  • 2-Methyl-2,3-dihydrobenzofuran is characterized by a dominant fragment at m/z 119 , resulting from the facile loss of the methyl group via alpha-cleavage.

By understanding these distinct fragmentation patterns, researchers and drug development professionals can effectively differentiate between these isomers and related structures, which is crucial for metabolite identification, impurity profiling, and the overall advancement of their scientific investigations. The principles outlined in this guide provide a robust framework for the interpretation of mass spectra of substituted dihydrobenzofurans.

References

  • de Oliveira, B. H., Vessecchi, R., Galembeck, S. E., & Crotti, A. E. M. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 42-53. [Link]

  • Loch, R., & Grützmacher, H. F. (1989). Isomerization and fragmentation of methyl benzofuran ions and chromene ions in the gas phase. International Journal of Mass Spectrometry and Ion Processes, 93(2), 139-157. [Link]

  • Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2009). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. Journal of Mass Spectrometry, 44(2), 245-251. [Link]

  • NIST. (n.d.). 2-methyl-2,3-dihydrobenzofuran. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydrobenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Gas Chromatography Analysis Protocols for 6-Methyl-2,3-dihydrobenzofuran

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 6-Methyl-2,3-dihydrobenzofuran is critical for process monitoring, impurity profiling, and quality control. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 6-Methyl-2,3-dihydrobenzofuran is critical for process monitoring, impurity profiling, and quality control. As a volatile aromatic ether, gas chromatography (GC) stands as the premier analytical technique for its analysis, offering high resolution, sensitivity, and selectivity. This guide provides an in-depth comparison of GC-based analytical protocols for 6-Methyl-2,3-dihydrobenzofuran, grounded in fundamental chromatographic principles and supported by experimental data for analogous compounds. We will explore two primary methodologies: a robust and widely accessible Gas Chromatography with Flame Ionization Detection (GC-FID) protocol and a highly sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) protocol.

The Analytical Challenge: 6-Methyl-2,3-dihydrobenzofuran

6-Methyl-2,3-dihydrobenzofuran is a volatile organic compound whose accurate determination is often necessary in complex matrices. The choice of an analytical method is dictated by the specific requirements of the analysis, such as the need for high throughput, low detection limits, or unequivocal identification.

Foundational Principles: Crafting a Robust GC Method

A successful GC analysis hinges on a systematic approach to method development and validation. Key parameters such as specificity, accuracy, precision, linearity, limit of detection (LOD), limit of quantitation (LOQ), and robustness must be rigorously evaluated in accordance with guidelines like those from the International Conference on Harmonisation (ICH)[1][2].

Sample Preparation: The Gateway to Accurate Analysis

The journey to reliable data begins with appropriate sample preparation. Given the volatile nature of 6-Methyl-2,3-dihydrobenzofuran, techniques that efficiently isolate it from the sample matrix while minimizing analyte loss are paramount.

  • Direct Liquid Injection: For samples where 6-Methyl-2,3-dihydrobenzofuran is present at sufficient concentrations and in a relatively clean matrix, direct liquid injection is the most straightforward approach. The sample is simply diluted in a suitable volatile solvent.

  • Headspace (HS) Analysis: This technique is ideal for the analysis of volatile and semi-volatile organic compounds in solid or liquid samples.[3][4] The sample is placed in a sealed vial and heated, allowing the volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this gas is then injected into the GC. This method is particularly advantageous as it avoids the injection of non-volatile matrix components that can contaminate the GC system. The efficiency of headspace extraction is influenced by temperature and equilibration time[4][5][6][7].

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fiber coated with a stationary phase to adsorb analytes from a sample. For volatile compounds like 6-Methyl-2,3-dihydrobenzofuran, headspace SPME is particularly effective. The fiber is exposed to the headspace of the sample, and the adsorbed analytes are then thermally desorbed in the GC injector.

Protocol 1: Quantitative Analysis by GC-FID

The Flame Ionization Detector (FID) is a robust, and widely used detector in gas chromatography. It exhibits a linear response over a wide dynamic range and is sensitive to nearly all organic compounds. This makes GC-FID an excellent choice for routine quantitative analysis where the identity of the analyte is already known.

Experimental Protocol: GC-FID

1. Sample Preparation (Direct Injection):

  • Accurately weigh a sample containing 6-Methyl-2,3-dihydrobenzofuran.
  • Dissolve the sample in a known volume of a suitable solvent (e.g., methanol, dichloromethane) to achieve a concentration within the calibrated range.
  • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-FID Instrumentation and Conditions:

ParameterRecommended ConditionRationale
GC System Agilent 8890 GC or equivalent with FIDStandard, reliable instrumentation for routine analysis.
Injector Split/Splitless InletAllows for flexibility in sample concentration. A split injection is suitable for higher concentrations, while splitless is used for trace analysis.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte and solvent without causing thermal degradation.
Injection Volume 1 µLA standard volume that balances sensitivity with the risk of column overload.
Split Ratio 50:1 (adjustable based on concentration)Prevents column overload and ensures sharp peaks for concentrated samples.
Carrier Gas Helium or Hydrogen at a constant flow of 1.2 mL/minInert gases that provide good chromatographic efficiency. Hydrogen can offer faster analysis times.
Column HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxaneA non-polar to mid-polar column that separates compounds primarily based on boiling point and is suitable for aromatic compounds.[8][9][10][11][12]
Oven Temperature Program Initial: 60 °C (hold for 2 min) Ramp: 10 °C/min to 200 °C (hold for 5 min)A temperature program allows for the separation of compounds with a range of boiling points and ensures that 6-Methyl-2,3-dihydrobenzofuran is eluted with a good peak shape in a reasonable time.
Detector Flame Ionization Detector (FID)Robust and provides a linear response for quantitative analysis of hydrocarbons.
Detector Temperature 300 °CPrevents condensation of the analyte in the detector.
Hydrogen Flow 30 mL/minFuel for the FID flame.
Air Flow 300 mL/minOxidant for the FID flame.
Makeup Gas (N2) 25 mL/minImproves peak shape and detector performance.
Performance and Validation Data (Illustrative)

The following table presents typical performance characteristics for a validated GC-FID method for a compound structurally similar to 6-Methyl-2,3-dihydrobenzofuran.

Validation ParameterTypical Performance
Linearity (r²) > 0.998
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
LOD 1 - 5 ng/mL
LOQ 5 - 15 ng/mL

Protocol 2: High-Sensitivity and Confirmatory Analysis by GC-MS

For applications requiring lower detection limits and unequivocal identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The mass spectrometer provides structural information, allowing for confident identification of the analyte even in complex matrices.

Experimental Protocol: GC-MS

1. Sample Preparation (Headspace):

  • Place a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a 20 mL headspace vial.
  • Add a matrix modifier (e.g., saturated NaCl solution) to enhance the partitioning of the analyte into the headspace.
  • Seal the vial and place it in the headspace autosampler.
  • Equilibrate the vial at a set temperature (e.g., 80 °C) for a specific time (e.g., 20 minutes) to allow for the volatilization of 6-Methyl-2,3-dihydrobenzofuran.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended ConditionRationale
GC System Agilent 8890 GC with 5977B MSD or equivalentIndustry-standard for high-sensitivity GC-MS analysis.
Injector Split/Splitless InletSplitless injection is typically used with headspace to maximize the transfer of analyte to the column.
Injector Temperature 250 °CEnsures efficient transfer of the analyte from the headspace to the column.
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium is the most common carrier gas for GC-MS.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA low-bleed 5% phenyl-methylpolysiloxane column is ideal for MS applications to minimize background noise.[8][9][10]
Oven Temperature Program Initial: 50 °C (hold for 2 min) Ramp: 15 °C/min to 220 °C (hold for 3 min)An optimized temperature program for good separation and peak shape.
MSD Transfer Line 280 °CPrevents condensation of the analyte before it enters the mass spectrometer.
Ion Source Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temp. 230 °COptimizes ionization efficiency.
Quadrupole Temp. 150 °CEnsures stable mass analysis.
Acquisition Mode Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)Full scan is used for qualitative analysis and library searching. SIM mode offers higher sensitivity for quantitative analysis by monitoring specific ions of the target analyte.
Mass Spectral Fragmentation of 6-Methyl-2,3-dihydrobenzofuran (Predicted)

The electron ionization mass spectrum of 6-Methyl-2,3-dihydrobenzofuran is expected to show a prominent molecular ion peak (M+) at m/z 134. Key fragment ions would likely arise from the loss of a methyl group ([M-CH3]+) at m/z 119 and cleavage of the dihydrofuran ring. The fragmentation pattern of the structurally similar 2-methyl-2,3-dihydrobenzofuran shows a base peak at m/z 119, corresponding to the loss of the methyl group, and a significant molecular ion at m/z 134[13]. A similar pattern is anticipated for the 6-methyl isomer.

Comparison of GC-FID and GC-MS Protocols

FeatureGC-FIDGC-MS
Principle Measures the current produced by the combustion of organic compounds in a hydrogen flame.Separates ions based on their mass-to-charge ratio.
Selectivity Low; responds to most organic compounds.High; provides structural information for confident identification.
Sensitivity Good (ng/mL range).Excellent (pg/mL to fg/mL range), especially in SIM mode.
Quantitative Analysis Excellent linearity and reproducibility.Good linearity; may require an internal standard for best accuracy.
Cost Lower initial and operational costs.Higher initial and operational costs.
Robustness Very robust and easy to maintain.More complex instrumentation requiring more maintenance.
Primary Application Routine quality control, high-concentration samples.Trace analysis, impurity identification, research and development.

Alternative Analytical Techniques

While GC is the dominant technique for analyzing volatile compounds like 6-Methyl-2,3-dihydrobenzofuran, other methods can be considered for specific applications:

  • Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This is a highly sensitive technique for the real-time monitoring of volatile organic compounds in the gas phase without the need for chromatographic separation.[3][14] It offers very low detection limits and is useful for applications like atmospheric monitoring or breath analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is generally not suitable for the analysis of highly volatile, non-polar compounds like 6-Methyl-2,3-dihydrobenzofuran due to insufficient retention on standard reversed-phase columns.

Visualization of Analytical Workflows

Gas Chromatography Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Sample Sample Matrix Prep Dilution / Headspace / SPME Sample->Prep Vial GC Vial Prep->Vial Injector Injector (250°C) Vial->Injector Injection Column GC Column (e.g., HP-5) Injector->Column Oven Oven (Temperature Program) Detector Detector (FID or MS) Column->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification / Identification Chromatogram->Quantification

Caption: Generalized workflow for the GC analysis of 6-Methyl-2,3-dihydrobenzofuran.

Detector Comparison Logic

Detector_Choice Start Analytical Goal Routine_QC Routine QC / High Concentration? Start->Routine_QC Yes Trace_Analysis Trace Analysis / ID Confirmation? Start->Trace_Analysis No GC_FID GC-FID Routine_QC->GC_FID GC_MS GC-MS Trace_Analysis->GC_MS

Caption: Decision tree for selecting between GC-FID and GC-MS based on analytical needs.

Conclusion

The selection of an appropriate gas chromatography protocol for the analysis of 6-Methyl-2,3-dihydrobenzofuran is a critical decision that impacts the quality and reliability of analytical data. For routine quantitative analysis where high throughput and robustness are key, a GC-FID method provides a cost-effective and reliable solution. In contrast, when low detection limits and unequivocal identification are required, particularly in complex matrices or for impurity profiling, a GC-MS method, especially when coupled with headspace sampling, offers unparalleled sensitivity and specificity. By understanding the principles behind each protocol and the performance characteristics of the instrumentation, researchers can confidently select and implement the most suitable method for their specific analytical challenges.

References

  • Vertex AI Search. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • Vertex AI Search. (2025, January 15).
  • Frontiers. (2024, June 24). Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review. [Link]

  • CGSpace. (2024, June 25). Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review. [Link]

  • ACS Publications - American Chemical Society. (2024, June 14). Low-Cost Alternative for Online Analysis of Volatile Organic Compounds | Analytical Chemistry. [Link]

  • TSI Journals. (n.d.). VALIDATION OF GAS CHROMATOGRAPHIC SYSTEM FOR ESTIMATION OF ORGANIC VOLATILE IMPURITIES IN HYDRO-ALCOHOLIC FORMULATION. [Link]

  • ResearchGate. (n.d.). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. [Link]

  • ResearchGate. (2025, January 15). (PDF) ADVANCES IN GAS CHROMATOGRAPHY FOR DETECTING PROCESS IMPURITIES: A COMPREHENSIVE REVIEW ON METHOD DEVELOPMENT, VALIDATION, AND SCALABILITY. [Link]

  • PubMed. (2024, July 2). Low-Cost Alternative for Online Analysis of Volatile Organic Compounds. [Link]

  • Journals@UC. (2014, October 1). Headspace GC-MS for the Determination of Halogenated Hydrocrabons, Ethers and Aromatic Volatiles in Fabric and Leather. [Link]

  • IISTE's. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

  • ResearchGate. (2024, May 23). Advances in Analytical Techniques for assessing Volatile Organic Compounds in Pulse crops: A Comprehensive Review. [Link]

  • PubMed. (2004, November 19). Comparison of series 5 gas chromatography column performances from a variety of manufacturers for separation of chlorinated dibenzo-p-dioxins and dibenzofurans using high-resolution mass spectrometry. [Link]

  • ResearchGate. (2025, October 22). Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry | Request PDF. [Link]

  • ResearchGate. (n.d.). Comparison of a variety of gas chromatographic columns with different polarities for the separation of chlorinated dibenzo-p-dioxins and dibenzofurans by high-resolution mass spectrometry. [Link]

  • PubMed. (2019, January 15). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. [Link]

  • PubMed. (2007, January 19). Comparison of a variety of gas chromatographic columns with different polarities for the separation of chlorinated dibenzo-p-dioxins and dibenzofurans by high-resolution mass spectrometry. [Link]

  • PMC. (n.d.). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4. [Link]

  • Frontiers. (n.d.). Optimization of a static headspace GC-MS method and its application in metabolic fingerprinting of the leaf volatiles of 42 citrus cultivars. [Link]

  • PMC. (n.d.). Headspace Gas Chromatography-Mass Spectrometry for Volatile Components Analysis in Ipomoea Cairica (L.) Sweet Leaves: Natural Deep Eutectic Solvents as Green Extraction and Dilution Matrix. [Link]

  • ACS Publications. (2008, March 25). Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry Analysis of Volatiles in Orujo Spirits from a Defined Geographical Origin | Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. [Link]

  • ACS Combinatorial Science. (2017, March 17). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. [Link]

  • J-Stage. (n.d.). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with. [Link]

  • Digital Commons @ University of New Haven. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • SpectraBase. (n.d.). (E)-ethyl 2-(3-ethylidene-6-methyl-2,3-dihydrobenzofuran-2-yl)acetate - Optional[MS (GC)] - Spectrum. [Link]

  • GNPS. (2018, October 9). GNPS Library Spectrum CCMSLIB00004701843. [Link]

  • NIST WebBook. (n.d.). Benzofuran, 2,3-dihydro-2-methyl-. [Link]

  • Avicenna Journal of Medical Biotechnology. (n.d.). Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. [Link]

  • ResearchGate. (2020, November 24). Detection and mass spectral characterization of carbofuran and its degradation product. [Link]

  • Organic Chemistry Portal. (n.d.). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. [Link]

  • ResearchGate. (2022, November 24). Detection and mass spectral characterization of carbofuran and its degradation product. [Link]

  • Ghent University Library. (2015, May 13). Lisa DELAHAYE METHOD DEVELOPMENT AND VALIDATION OF A HS-GC-FID METHOD FOR THE CONTROL OF RESIDUAL SOLVENTS IN SALICYLIC ACID. [Link]

  • MDPI. (2025, August 4). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]

  • Rasayan Journal of Chemistry. (2024). DEVELOPMENT AND VALIDATION OF THE HS-GC-FID METHOD FOR THE QUANTIFICATION OF RESIDUAL SOLVENTS IN DESLORATADINE. [Link]

  • Liu, R. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • PMC. (2020, September 1). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. [Link]

Sources

Comparative

Comparative Guide: Electrophilic Aromatic Substitution in 6-Methyl-2,3-dihydrobenzofuran vs. Benzofuran

As drug development professionals and synthetic chemists design novel scaffolds, understanding the subtle electronic differences between fully aromatic and partially saturated bicyclic systems is critical. This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists design novel scaffolds, understanding the subtle electronic differences between fully aromatic and partially saturated bicyclic systems is critical. This guide provides an in-depth, objective comparison of the electrophilic aromatic substitution (EAS) profiles of benzofuran and 6-methyl-2,3-dihydrobenzofuran , detailing the mechanistic causality behind their divergent regioselectivity and providing field-proven experimental protocols.

Electronic Architecture & Mechanistic Causality

The fundamental difference in reactivity between these two scaffolds stems from the hybridization and delocalization of the oxygen lone pairs within their respective ring systems.

Benzofuran (Fully Aromatic Bicyclic System) Benzofuran is a 10 π -electron aromatic system. The oxygen atom's lone pair is fully delocalized into the furan ring, making the heterocyclic ring significantly more electron-rich than the fused benzene ring[1]. When subjected to EAS, the electrophile preferentially attacks the furan ring. Between the available C-2 and C-3 positions, attack at C-2 is kinetically and thermodynamically favored. This regioselectivity occurs because the σ -complex intermediate formed via C-2 attack is highly stabilized by the intact aromaticity of the adjacent benzene ring—functioning similarly to a stable benzyl carbocation[2].

6-Methyl-2,3-dihydrobenzofuran (Saturated Heterocycle) In contrast, the 2,3-dihydrofuran ring is non-aromatic. The oxygen atom can no longer delocalize its electrons into a heterocyclic π -system. Instead, it acts as a powerful +M (mesomeric) and −I (inductive) directing group on the fused benzene ring, functionally mimicking an alkyl ether (e.g., anisole). Furthermore, the methyl group at the C-6 position provides additional +I and hyperconjugative activation to the benzene ring. The synergistic ortho/para directing effects of both the C-1 oxygen and the C-6 methyl group make the homocyclic benzene ring the exclusive site for EAS. The C-5 position (para to the oxygen, ortho to the methyl) acts as the primary thermodynamic sink due to optimal electronic activation and minimal steric hindrance, while C-7 serves as a minor secondary site[3].

MechanisticLogic Substrate Aromatic Substrate Selection BF Benzofuran (Fully Aromatic Bicyclic) Substrate->BF DHBF 6-Methyl-2,3-dihydrobenzofuran (Saturated Heterocycle) Substrate->DHBF BF_Mech Oxygen lone pair delocalizes into furan π-system BF->BF_Mech DHBF_Mech Oxygen & C6-Methyl act as +M / +I activating groups DHBF->DHBF_Mech BF_Regio Electrophilic Attack at Heterocyclic Ring (C-2 > C-3) BF_Mech->BF_Regio DHBF_Regio Electrophilic Attack at Homocyclic Ring (C-5 > C-7) DHBF_Mech->DHBF_Regio

Mechanistic divergence in EAS regioselectivity between benzofuran and its dihydro analog.

Quantitative & Qualitative Comparison

To facilitate rapid decision-making in synthetic route design, the following table summarizes the key EAS properties of both scaffolds.

PropertyBenzofuran6-Methyl-2,3-dihydrobenzofuran
Aromatic System 10 π -electron bicyclic6 π -electron homocyclic
Primary EAS Site C-2 (Heterocyclic ring)C-5 (Homocyclic ring)
Secondary EAS Site C-3 (Heterocyclic ring)C-7 (Homocyclic ring)
Primary Activating Moieties Furan Oxygen (delocalized)Alkoxy Oxygen, C-6 Methyl
Intermediate Stability Benzyl-like σ -complexOxonium-stabilized σ -complex
Typical Bromination Reagent Br₂ in Acetic Acid / DCMNBS in Acetonitrile (ACN) / DCM
Propensity for Over-reaction High (Polyhalogenation risk)Moderate (Controlled by stoichiometry)

Experimental Protocols & Validation Workflows

The following protocols describe the regioselective bromination of both scaffolds. Each protocol is designed as a self-validating system to ensure reproducibility and high yield.

Workflow Prep 1. Substrate Preparation (Solvent: ACN or DCM) Reagent 2. Electrophile Addition (NBS or Br2) Prep->Reagent React 3. Reaction Monitoring (LC-MS / TLC) Reagent->React Quench 4. Quenching & Extraction (Na2S2O3 / EtOAc) React->Quench Purify 5. Purification (Column Chrom.) Quench->Purify

Standard experimental workflow for the regioselective bromination of benzofuran scaffolds.

Protocol A: Regioselective Bromination of Benzofuran

Objective: Synthesize 2-bromobenzofuran. Causality: Benzofuran is highly reactive. Using elemental bromine (Br₂) at low temperatures in a non-polar solvent prevents oxidative degradation and suppresses polybromination[1].

  • Preparation: Dissolve 10 mmol of benzofuran in 20 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C under an inert argon atmosphere.

  • Electrophile Addition: Dissolve 10.5 mmol (1.05 eq) of Br₂ in 5 mL of DCM. Add this solution dropwise over 30 minutes to maintain strict thermal control.

  • Reaction Monitoring: Stir for 1 hour at 0 °C.

    • Self-Validation: Perform TLC (Hexanes). The starting material ( Rf​≈0.6 ) should disappear, replaced by a single UV-active spot ( Rf​≈0.55 ).

  • Quenching: Quench the reaction by adding 15 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted bromine.

  • Extraction & Purification: Extract with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (100% Hexanes).

Protocol B: Regioselective Bromination of 6-Methyl-2,3-dihydrobenzofuran

Objective: Synthesize 5-bromo-6-methyl-2,3-dihydrobenzofuran. Causality: The highly activated homocyclic ring necessitates the use of N-bromosuccinimide (NBS) rather than elemental bromine. NBS provides a low, steady concentration of electrophilic bromine, ensuring strict regiocontrol at the C-5 position without over-brominating the C-7 position. Acetonitrile (ACN) is utilized as a polar aprotic solvent to stabilize the polar transition state[4].

  • Preparation: Dissolve 10 mmol of 6-methyl-2,3-dihydrobenzofuran in 20 mL of anhydrous ACN at room temperature.

  • Electrophile Addition: Add 10.5 mmol (1.05 eq) of solid NBS in small portions over 15 minutes. Protect the reaction flask from direct light to prevent radical side-reactions.

  • Reaction Monitoring: Stir overnight (approx. 12-16 hours) at room temperature[4].

    • Self-Validation: Analyze via LC-MS. The target peak should demonstrate a characteristic 1:1 isotopic bromine pattern (M / M+2) corresponding to the mono-brominated mass.

  • Quenching: Pour the yellow solution into 50 mL of ice-water.

  • Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the organic phase sequentially with water and brine, then dry over Na₂SO₄. Concentrate and purify via flash chromatography (Hexanes/EtOAc 95:5) to yield the pure 5-bromo derivative.

Sources

Validation

A Senior Application Scientist's Guide to Validating the Biological Activity of 6-Methyl-2,3-dihydrobenzofuran Derivatives In Vitro

Introduction: From Privileged Scaffold to Validated Lead The 2,3-dihydrobenzofuran scaffold is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: From Privileged Scaffold to Validated Lead

The 2,3-dihydrobenzofuran scaffold is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets.[1] The strategic addition of a methyl group at the 6-position has been shown to yield derivatives with a spectrum of potent pharmacological activities, including notable anti-inflammatory and anticancer effects.[2][3] However, the journey from a newly synthesized derivative to a viable lead compound is paved with rigorous biological validation.

This guide provides a comprehensive, experience-driven framework for researchers and drug development professionals to systematically validate the biological activity of novel 6-Methyl-2,3-dihydrobenzofuran derivatives in vitro. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and robust approach to characterization. Our focus will be on establishing a foundational cytotoxicity profile before probing for specific anti-inflammatory activity, a critical sequence for meaningful data interpretation.

Part 1: The Foundational Assessment: Cytotoxicity and the Therapeutic Window

Expertise & Experience: Before you can claim a compound has a specific biological effect (like anti-inflammatory activity), you must first understand its inherent toxicity. A compound that simply kills all cells will appear to inhibit inflammatory processes, leading to false-positive results. Therefore, the initial and most critical step is to determine the concentration range at which your derivatives are non-toxic. This establishes the therapeutic window for all subsequent functional assays.[4][5] We will employ two complementary assays to build a comprehensive cytotoxicity profile: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which directly quantifies cell death by measuring compromised membrane integrity.[6]

Comparative Cytotoxicity Assays: A Two-Pronged Approach
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a stalwart for assessing cell viability. Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active, living cells to form a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4][7] The amount of LDH released correlates directly with the number of dead or damaged cells.[8]

Using both assays provides a more robust picture. For instance, a compound might inhibit mitochondrial function without immediately lysing the cell, which would be detected by the MTT assay but not initially by the LDH assay.

Experimental Workflow: Cytotoxicity Profiling

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Parallel Assays cluster_mtt MTT Assay cluster_ldh LDH Assay seed 1. Seed Cells (e.g., RAW264.7 macrophages) in 96-well plates incubate_24h 2. Incubate 24h for cell adherence seed->incubate_24h treat 3. Treat with serial dilutions of 6-Methyl-2,3-dihydrobenzofuran derivatives (e.g., 0.1 to 100 µM) incubate_24h->treat controls Controls: - Vehicle (e.g., 0.1% DMSO) - Positive (e.g., Doxorubicin) incubate_48h 4. Incubate 24-72h treat->incubate_48h mtt_add 5a. Add MTT Reagent incubate_48h->mtt_add ldh_supernatant 5b. Transfer Supernatant to new plate incubate_48h->ldh_supernatant mtt_incubate 6a. Incubate 3-4h mtt_add->mtt_incubate mtt_solubilize 7a. Solubilize Formazan (add DMSO) mtt_incubate->mtt_solubilize mtt_read 8a. Read Absorbance (570 nm) mtt_solubilize->mtt_read analyze 9. Data Analysis Calculate % Viability (MTT) Calculate % Cytotoxicity (LDH) Determine IC50/CC50 values mtt_read->analyze ldh_add 6b. Add LDH Reaction Mix ldh_supernatant->ldh_add ldh_incubate 7b. Incubate 30 min (protect from light) ldh_add->ldh_incubate ldh_read 8b. Add Stop Solution & Read Absorbance (490 nm) ldh_incubate->ldh_read ldh_read->analyze

Caption: Workflow for parallel cytotoxicity assessment.

Detailed Protocol 1: MTT Cell Viability Assay

Adapted from Abcam and BenchChem protocols.[4]

  • Cell Seeding: Seed a suitable cell line (e.g., RAW264.7 murine macrophages for subsequent inflammation studies) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-Methyl-2,3-dihydrobenzofuran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (e.g., medium with 0.1% DMSO) and a positive control for toxicity (e.g., Doxorubicin).[4]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Detailed Protocol 2: LDH Cytotoxicity Assay

Adapted from BenchChem and related protocols.[4][7]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a parallel plate. It is crucial to also include a "maximum LDH release" control by adding a lysis solution (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period.[8]

  • Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes (optional, for suspension cells). Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[7]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[4]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[4]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Data Presentation: Summarizing Cytotoxicity

All quantitative data should be summarized for easy comparison. The half-maximal inhibitory concentration (IC₅₀) for viability or cytotoxic concentration (CC₅₀) is a key metric.

Table 1: Cytotoxicity Profile of 6-Methyl-2,3-dihydrobenzofuran Derivatives on RAW264.7 Cells (48h Exposure)

Compound IDDerivative StructureMTT Assay (IC₅₀, µM)LDH Assay (CC₅₀, µM)
BF-Me-01 R = H> 100> 100
BF-Me-02 R = Cl85.2 ± 4.192.5 ± 5.3
BF-Me-03 R = OCH₃> 100> 100
Doxorubicin Positive Control1.2 ± 0.21.5 ± 0.3

Data are presented as mean ± SD from three independent experiments. Concentrations up to 100 µM for BF-Me-01 and BF-Me-03 showed >90% cell viability and were selected for subsequent functional assays.

Part 2: Validating Anti-Inflammatory Activity

Trustworthiness: With a clear understanding of the non-cytotoxic concentration range for your derivatives, you can now confidently investigate their specific anti-inflammatory properties. Dysregulation of inflammation is a hallmark of numerous chronic diseases.[9] A robust method to model this in vitro is by using lipopolysaccharide (LPS), a component of Gram-negative bacteria, to stimulate macrophages (e.g., RAW264.7 cells). This stimulation triggers a signaling cascade leading to the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10] Our goal is to quantify the ability of our derivatives to inhibit the production of these mediators.

Experimental Workflow: Anti-Inflammatory Screening

G cluster_prep Cell Culture & Treatment cluster_harvest Harvest Supernatant cluster_assays Quantification of Mediators seed 1. Seed RAW264.7 Cells (1 x 10⁵ cells/well) treat 2. Pre-treat with non-toxic concentrations of derivatives (e.g., 1h) seed->treat stimulate 3. Stimulate with LPS (1 µg/mL) for 24h treat->stimulate controls Controls: - Untreated - LPS only - LPS + Dexamethasone harvest 4. Collect cell culture supernatant stimulate->harvest griess 5a. Nitric Oxide (NO) Assay (Griess Reagent) harvest->griess elisa 5b. Cytokine Assay (ELISA) (e.g., TNF-α, IL-6) harvest->elisa analyze 6. Data Analysis Calculate % Inhibition Determine IC50 values griess->analyze elisa->analyze

Caption: Workflow for in vitro anti-inflammatory screening.

Detailed Protocol 3: Nitric Oxide (NO) Production Assay (Griess Test)

Based on principles of NO measurement in LPS-stimulated macrophages.[3][10]

  • Cell Seeding and Treatment: Seed RAW264.7 cells in a 96-well plate and treat as described in the workflow above (Steps 1-3).

  • Supernatant Collection: After the 24-hour LPS stimulation, carefully collect 50 µL of the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid). Incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. Incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the "LPS only" control.

Detailed Protocol 4: Pro-Inflammatory Cytokine Quantification (ELISA)

Based on standard sandwich ELISA principles for cytokine measurement.[10]

  • Sample Collection: Use the cell culture supernatants collected in the anti-inflammatory workflow (Step 4).

  • ELISA Procedure: Perform a sandwich ELISA for TNF-α and IL-6 using commercially available kits. Follow the manufacturer's protocol precisely. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., Avidin-HRP).

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and reading the absorbance at the specified wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the concentration of each cytokine in the samples by interpolating from the standard curve. Determine the percentage inhibition relative to the "LPS only" control.

Data Presentation: Comparing Anti-Inflammatory Efficacy

Table 2: Anti-Inflammatory Activity of Non-Cytotoxic Concentrations of 6-Methyl-2,3-dihydrobenzofuran Derivatives

Compound IDNO Production (IC₅₀, µM)TNF-α Release (IC₅₀, µM)IL-6 Release (IC₅₀, µM)
BF-Me-01 15.6 ± 1.822.4 ± 2.525.1 ± 3.0
BF-Me-03 28.9 ± 3.145.8 ± 4.251.7 ± 5.5
Dexamethasone 0.5 ± 0.070.2 ± 0.030.3 ± 0.04

Data are presented as mean ± SD from three independent experiments. IC₅₀ values represent the concentration required to inhibit 50% of the mediator production.

Part 3: Gaining Mechanistic Insight

Authoritative Grounding: Once you have confirmed that your derivatives possess anti-inflammatory activity at non-toxic concentrations, the next logical step is to investigate the underlying mechanism of action (MOA). For anti-inflammatory compounds, a key pathway is the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins. Specifically, microsomal prostaglandin E2 synthase-1 (mPGES-1) is a terminal enzyme that is upregulated during inflammation and is responsible for producing pro-inflammatory PGE2.[1] Investigating the effect of your derivatives on this pathway can provide valuable mechanistic clues.

Signaling Pathway: PGE2 Production

G LPS LPS Stimulus COX2 COX-2 Upregulation LPS->COX2 AA Arachidonic Acid PGH2 PGH₂ AA->PGH2 COX-2 PGE2 Prostaglandin E₂ (Pro-inflammatory) PGH2->PGE2 mPGES-1 mPGES1 mPGES-1 Inhibition Potential Inhibition Site (6-Methyl-2,3-dihydrobenzofuran) Inhibition->mPGES1

Caption: Simplified mPGES-1 pathway in inflammation.

Methodology Overview: Western Blotting

To probe this pathway, Western Blot analysis can be used to assess the protein levels of key enzymes like COX-2 and mPGES-1 in cell lysates after treatment with your compounds and LPS stimulation. A reduction in the LPS-induced upregulation of these proteins would strongly suggest that your derivatives act at this level of the inflammatory cascade.[2]

Conclusion

This guide outlines a logical, multi-step in vitro strategy for the robust validation of 6-Methyl-2,3-dihydrobenzofuran derivatives. By first establishing a clear cytotoxicity profile before proceeding to functional anti-inflammatory assays, researchers can generate reliable and meaningful data. This systematic approach, which progresses from broad screening to more specific mechanistic questions, is fundamental in the early stages of drug discovery and is essential for identifying compounds with true therapeutic potential.

References

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Available from: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Preprints.org. Available from: [Link]

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. Available from: [Link]

  • Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats. PubMed. Available from: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Bentham Science. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. BTL Biotechno Labs. Available from: [Link]

  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC. Available from: [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available from: [Link]

  • Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. PMC. Available from: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Available from: [Link]

  • Mini review on important biological properties of benzofuran derivatives. MedCrave online. Available from: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available from: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available from: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. REPROCELL. Available from: [Link]

  • In Vitro Pharmacology - Drug Discovery & Development. QIMA Life Sciences. Available from: [Link]

  • (PDF) Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. ResearchGate. Available from: [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available from: [Link]

  • In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells. PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed. Available from: [Link]

  • Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Semantic Scholar. Available from: [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. Available from: [Link]

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Comparative

A Spectroscopic Guide to the Isomers of Methyl-Substituted Dihydrobenzofuran

This guide offers an in-depth spectroscopic comparison of methyl-substituted 2,3-dihydrobenzofuran isomers, tailored for researchers, scientists, and professionals in drug development and chemical analysis. By leveraging...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide offers an in-depth spectroscopic comparison of methyl-substituted 2,3-dihydrobenzofuran isomers, tailored for researchers, scientists, and professionals in drug development and chemical analysis. By leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will explore how the position of a single methyl group—a seemingly minor structural variation—can lead to distinct and identifiable spectral fingerprints. This document synthesizes experimental data to provide a practical framework for the identification and differentiation of these closely related heterocyclic compounds.

Introduction: The Subtle Significance of Isomerism

2,3-Dihydrobenzofuran is a privileged heterocyclic scaffold found in a wide array of natural products and pharmacologically active molecules. The introduction of a methyl group, while simple, creates a set of constitutional isomers with potentially divergent biological activities and physicochemical properties. The precise identification of each isomer is therefore a critical step in synthesis, quality control, and structure-activity relationship (SAR) studies. Spectroscopic techniques offer a powerful, non-destructive suite of tools for this purpose. This guide will focus on isomers where the methyl group is substituted on either the dihydrofuran ring (at C2 or C3) or the aromatic ring (at C4, C5, C6, or C7).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For methyl-substituted dihydrobenzofurans, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Window into the Molecular Environment

The chemical shift (δ), multiplicity, and coupling constants (J) of the protons in the dihydrofuran ring are particularly diagnostic.

  • Methyl Group on the Dihydrofuran Ring (C2 vs. C3):

    • A 2-methyl substituent typically appears as a doublet around 1.5 ppm, coupled to the C2 proton. The C2 proton itself will be a multiplet (often a quartet or doublet of quartets) around 5.0 ppm.

    • A 3-methyl group will also be a doublet, but the adjacent C3 proton's chemical shift and coupling pattern will be distinct from the C2 proton of the 2-methyl isomer.

  • Methyl Group on the Aromatic Ring (C4, C5, C6, vs. C7):

    • The methyl group will appear as a singlet in the aromatic region, typically between 2.2 and 2.4 ppm.

    • The position of this singlet and, more importantly, the splitting pattern of the aromatic protons will definitively identify the isomer. For instance, a 5-methyl substitution will result in a singlet and two doublets for the aromatic protons, while a 7-methyl substitution will lead to a different set of multiplicities and coupling constants for the adjacent aromatic protons.

  • Distinguishing cis/trans Diastereomers: For isomers with substituents at both C2 and C3, the vicinal coupling constant, ³J(H2-H3), is crucial for assigning stereochemistry. Generally, the cis isomer exhibits a larger coupling constant (typically 8-9 Hz) compared to the trans isomer (around 6-7 Hz)[1].

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The chemical shifts in the ¹³C NMR spectrum provide a clear map of the carbon framework. The position of the methyl group significantly influences the chemical shifts of the carbons in both the aromatic and dihydrofuran rings.

  • Methyl Carbon Signal: The methyl carbon itself will appear as a distinct signal in the aliphatic region (around 15-22 ppm).

  • Aromatic Carbon Signals: The substitution pattern on the aromatic ring will be clearly reflected in the number and chemical shifts of the aromatic carbon signals. The quaternary carbon attached to the methyl group will have a characteristic chemical shift.

  • Dihydrofuran Ring Carbons: The chemical shifts of C2 and C3 are sensitive to the presence of a methyl substituent on these positions.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data for select Methyl-Substituted Dihydrobenzofuran Isomers (in CDCl₃)

IsomerPosition¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Methyl -CH₃~1.5 (d)~21
H-2~5.0 (m)~78
H-3~2.8 (dd), ~3.2 (dd)~32
3-Methyl -CH₃~1.2 (d)~17
H-2~4.2 (t), ~4.7 (t)~72
H-3~3.5 (m)~38
5-Methyl -CH₃~2.3 (s)~21
Aromatic Hs~6.6-7.0Aromatic region
7-Methyl -CH₃~2.2 (s)~15
Aromatic Hs~6.7-7.0Aromatic region

Note: The data presented are approximate values and may vary depending on the solvent and specific substitution pattern.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the elemental composition and deduce structural features. Electron Ionization (EI) is a common technique that induces fragmentation, providing a characteristic fingerprint for each isomer.

The molecular ion peak (M⁺) for all methyl-substituted dihydrobenzofuran isomers will be at m/z 134. However, the relative abundances of the fragment ions can differ significantly, allowing for their differentiation.

  • Common Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃): This results in a prominent peak at m/z 119, particularly for isomers with the methyl group on the dihydrofuran ring.

    • Retro-Diels-Alder (RDA) reaction: The dihydrofuran ring can undergo cleavage, leading to the loss of a neutral molecule.

    • Benzylic cleavage: For isomers with the methyl group on the aromatic ring, cleavage of the bond beta to the aromatic ring is a common fragmentation pathway.

Table 2: Key Mass Spectral Fragments for Methyl-Substituted Dihydrobenzofuran Isomers (EI-MS)

IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z) and Interpretation
2-Methyl 134119 (M-CH₃)⁺, 91 (C₇H₇)⁺
3-Methyl 134119 (M-CH₃)⁺, 105
5-Methyl 134133 (M-H)⁺, 105, 91 (C₇H₇)⁺
7-Methyl 134119 (M-CH₃)⁺, 91 (C₇H₇)⁺

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy provides information about the functional groups and vibrational modes of a molecule. While the IR spectra of the methyl-substituted dihydrobenzofuran isomers will share many similarities, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

  • Characteristic Absorption Bands:

    • C-H stretching (aromatic): ~3000-3100 cm⁻¹

    • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

    • C=C stretching (aromatic): ~1450-1600 cm⁻¹

    • C-O stretching (ether): ~1200-1250 cm⁻¹ (This band can be sensitive to the substitution pattern)

    • Out-of-plane C-H bending: The pattern of bands in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) and molar absorptivity (ε) are influenced by the extent of conjugation and the presence of substituents.

The UV-Vis spectra of methyl-substituted dihydrobenzofurans are expected to show absorption bands corresponding to π → π* transitions of the aromatic ring. The position of the methyl group can cause slight shifts in the λmax (bathochromic or hypsochromic shifts).

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of methyl-substituted dihydrobenzofuran isomers.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of Isomers NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Purified Isomer MS Mass Spectrometry (EI-MS) Synthesis->MS Purified Isomer IR IR Spectroscopy Synthesis->IR Purified Isomer UV UV-Vis Spectroscopy Synthesis->UV Purified Isomer Compare Comparative Data Analysis NMR->Compare MS->Compare IR->Compare UV->Compare Structure Structure Elucidation & Isomer Identification Compare->Structure

Caption: General workflow for isomeric analysis.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignments, acquire 2D NMR spectra as needed.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, for a mixture of isomers, through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative intensities of key fragment ions between isomers.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Data Acquisition: Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the different isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane).

  • Data Acquisition: Record the absorption spectrum over the UV-Vis range (e.g., 200-400 nm).

  • Data Analysis: Determine the absorption maxima (λmax) and compare the spectral profiles of the isomers.

Conclusion

The spectroscopic differentiation of methyl-substituted dihydrobenzofuran isomers is a clear demonstration of how subtle structural changes manifest as distinct spectral features. While each technique provides valuable information, a comprehensive and unambiguous identification relies on the synergistic use of multiple spectroscopic methods. ¹H and ¹³C NMR are paramount for definitive structural elucidation, while mass spectrometry offers crucial confirmation of molecular weight and provides isomer-specific fragmentation patterns. IR and UV-Vis spectroscopy serve as complementary techniques, providing additional structural and electronic information. By understanding the principles behind each technique and the expected spectral characteristics of these isomers, researchers can confidently identify and characterize these important heterocyclic compounds.

References

  • SciELO. (n.d.). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link][1]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-2-methylbenzofuran. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-2-methyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyl-2,3-dihydrobenzofuran

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Methyl-2,3-dihydrobenzofuran. As a valued professional in research and development, your safety, and the integrity of ou...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Methyl-2,3-dihydrobenzofuran. As a valued professional in research and development, your safety, and the integrity of our shared environment, are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding of waste management for this chemical class.

While a specific Safety Data Sheet (SDS) for the 6-methyl derivative is not always readily available, the procedural guidance is based on established best practices for the parent compound, 2,3-dihydrobenzofuran, and its analogous derivatives.[1] It is critical to treat this compound with a high degree of caution, assuming it possesses similar hazards.

Hazard Identification and Risk Assessment

Understanding the intrinsic risks of a compound is the foundation of its safe management. Based on data from structurally similar benzofuran derivatives, 6-Methyl-2,3-dihydrobenzofuran should be handled as a hazardous substance.

Key anticipated hazards include:

  • Flammability: The parent compound, 2,3-dihydrobenzofuran, is a combustible liquid with a flash point of 67 °C (152.6 °F).[2][3] Therefore, 6-Methyl-2,3-dihydrobenzofuran waste must be kept away from all sources of ignition, including heat, sparks, and open flames.[2][3][4]

  • Toxicity and Irritation: Benzofuran derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[5] They may cause irritation to the skin, eyes, and respiratory system.[3][6]

  • Potential Carcinogenicity: Benzofuran itself is classified as a Category 2 carcinogen.[4] While this classification is not explicitly assigned to the 6-methyl derivative, it is a critical consideration that mandates cautious handling and disposal to minimize exposure.

  • Environmental Hazard: This class of compounds can be hazardous to aquatic organisms and should not be allowed to enter drains or waterways.[2][4][7]

Inferred Hazard Profile Summary
Hazard ClassificationAnticipated GHS CategoryRationale & Recommended Precautions
Flammable Liquid Category 4 (Combustible)Keep away from ignition sources. Use non-sparking tools for handling.[2][4]
Acute Toxicity Category 4 (Harmful)Avoid all routes of exposure (inhalation, ingestion, skin contact).[5]
Skin Irritation Category 2Wear chemically resistant gloves and a lab coat to prevent skin contact.[7][8]
Eye Irritation Category 2AWear chemical safety goggles or a face shield.[2][7][8]
Carcinogenicity Category 2 (Suspected)Minimize exposure; handle within a certified chemical fume hood.[4]
Aquatic Hazard Acute Category 2/3Prevent release to the environment; do not dispose of down the drain.[4][7]

Pre-Disposal: Safety and Segregation

Proper disposal begins long before the waste container leaves the lab. It starts with meticulous handling and segregation at the point of generation.

Mandatory Personal Protective Equipment (PPE)

All handling and disposal preparation must be conducted within a certified chemical fume hood.[1][7][8]

  • Eye Protection: Wear tightly fitting chemical safety goggles or a full-face shield.[2]

  • Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves before use and use proper removal techniques to avoid skin contact.[6]

  • Body Protection: A standard laboratory coat is required. For larger quantities, consider chemically resistant outerwear.[8]

  • Respiratory Protection: If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[4][9]

Waste Segregation Protocol

Segregating chemical waste is a critical step to prevent dangerous reactions.

  • Designate a Waste Stream: Establish a specific, labeled hazardous waste container for 6-Methyl-2,3-dihydrobenzofuran and its associated contaminated materials.

  • Avoid Incompatibilities: Keep this waste stream separate from strong oxidizing agents, acids, and bases.[2][4]

  • Categorize Waste Types:

    • Liquid Waste: Unused or waste solutions containing the compound.

    • Solid Waste: Contaminated consumables such as pipette tips, weigh boats, and contaminated silica gel.

    • Contaminated PPE: Gloves, bench paper, and other disposable protective gear that has come into contact with the chemical.

Step-by-Step Disposal and Containment Protocol

All materials contaminated with 6-Methyl-2,3-dihydrobenzofuran must be treated as hazardous waste.[1][2][8] The primary and universally accepted disposal method is through a licensed professional waste disposal service.[6][8]

Experimental Workflow: Waste Collection and Labeling
  • Container Selection:

    • For liquid waste, use a dedicated, leak-proof, and chemically compatible container with a secure, tightly-fitting cap.[2] The original product container is often a suitable choice.

    • For solid waste and contaminated PPE, use a robust, sealable container, such as a designated hazardous waste pail or a properly lined box.[7]

  • Transferring Waste:

    • Carefully pour or transfer waste into the designated container inside a chemical fume hood.

    • Avoid splashing. Use a funnel for liquids if necessary.

  • Container Labeling:

    • Immediately label the waste container. The label must be clear, legible, and permanently affixed.

    • The label must include:

      • The words "Hazardous Waste".[2]

      • The full chemical name: "6-Methyl-2,3-dihydrobenzofuran". Avoid abbreviations or formulas.

      • An accurate estimation of the concentration and total volume/mass.

      • The associated hazard warnings (e.g., "Combustible," "Toxic").

      • The date of accumulation.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

    • The storage location should be cool, dry, and away from ignition sources and incompatible materials.[4][7]

  • Arranging Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[7]

    • The most common final disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle hazardous materials.[6]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate non-essential individuals.[8]

  • Remove Ignition Sources: If safe to do so, extinguish all nearby flames and turn off equipment that could create sparks.[2][3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[8]

  • Contain and Absorb:

    • Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad to contain and absorb the spill.[1][8]

    • Crucially, do not use combustible materials like paper towels or sawdust for the initial absorption of the liquid. [1][8]

  • Collect Waste:

    • Using non-sparking tools, carefully scoop the absorbent material and place it into a designated, sealable hazardous waste container.[3]

  • Decontaminate:

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All cleaning materials, including wipes and contaminated PPE, must be collected and disposed of as hazardous waste.[8]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing 6-Methyl-2,3-dihydrobenzofuran waste in a laboratory setting.

DisposalWorkflow start_node Start: Waste Generation decision_node decision_node start_node->decision_node Assess Waste Form process_node_liquid process_node_liquid decision_node->process_node_liquid Liquid (Pure or Solution) process_node_solid process_node_solid decision_node->process_node_solid Solid (Contaminated Consumables) process_node_ppe process_node_ppe decision_node->process_node_ppe Contaminated PPE process_node process_node waste_node waste_node end_node Final Disposal via Licensed Contractor (e.g., Incineration) waste_node_liquid Hazardous Liquid Waste process_node_liquid->waste_node_liquid Transfer to labeled, leak-proof container waste_node_solid Hazardous Solid Waste process_node_solid->waste_node_solid Place in labeled, sealed container process_node_ppe->waste_node_solid Collect in designated waste bag/container waste_node_liquid->end_node Store in Satellite Accumulation Area waste_node_solid->end_node Store in Satellite Accumulation Area

Caption: Disposal workflow for 6-Methyl-2,3-dihydrobenzofuran.

References

  • Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran . Benchchem. 1

  • Safety Data Sheet for Benzofuran . Fisher Scientific. 4

  • Proper Disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one: A Guide for Laboratory Professionals . Benchchem. 8

  • Safe Disposal of 4-Chloronaphtho[2,3-b]benzofuran: A Procedural Guide . Benchchem. 7

  • Dihydrobenzofuran: Proper Disposal and Safety Protocols . Benchchem. 2

  • Safety Data Sheet for (2,3-Dihydrobenzofuran-3-yl)methanol . AK Scientific, Inc.. 10

  • Chemical Substance Information for methyl 2,3-dihydro-1-benzofuran-6-carboxylate . ECHA. 11

  • MSDS of 2,3-Dihydrobenzofuran . Capot Chemical Co., Ltd.. 6

  • PubChem Compound Summary for 6-Methyl-2,3-diphenyl-1-benzofuran . National Center for Biotechnology Information.

  • MSDS for 2,3-Benzofuran . TCI America. 5

  • Safety Data Sheet for 2,3-Dihydrobenzofuran-5-carboxaldehyde . Fisher Scientific. 9

  • Material Safety Data Sheet - 2,3-Dihydrobenzofuran, 98% . Cole-Parmer. 3

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methyl-2,3-dihydrobenzofuran

This guide provides essential safety protocols and operational plans for the handling and disposal of 6-Methyl-2,3-dihydrobenzofuran. As your partner in laboratory safety, we aim to build trust by providing value beyond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 6-Methyl-2,3-dihydrobenzofuran. As your partner in laboratory safety, we aim to build trust by providing value beyond the product itself, ensuring that researchers, scientists, and drug development professionals can operate with the highest degree of safety and scientific integrity. The following procedures are designed to be a self-validating system, grounded in established safety standards and a deep understanding of chemical causality.

Hazard Assessment: Understanding the Risks

While specific toxicological data for 6-Methyl-2,3-dihydrobenzofuran is not extensively published, a thorough risk assessment can be constructed based on the known hazards of its structural analogs, such as 2,3-dihydrobenzofuran and its derivatives. These compounds are known to present several hazards that dictate our PPE strategy.

The primary risks include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation: The chemical is expected to cause serious irritation upon contact with the eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may lead to respiratory irritation.[1][2][3]

  • Combustibility: The substance is likely a combustible liquid, with vapors potentially forming explosive mixtures with air.[4][5][6]

  • Potential for Harm if Swallowed: Analogous compounds are classified as harmful if swallowed.[1][7]

This hazard profile necessitates a multi-layered PPE approach to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Core Protective Equipment: A Multi-Barrier System

The selection of PPE is not a one-size-fits-all checklist but a dynamic process based on the scale and nature of the work being performed. The following table summarizes the essential equipment.

PPE ComponentSpecificationRationale and Governing Standard
Hand Protection Chemical-resistant gloves (Nitrile or Viton™ recommended).[8]Prevents skin contact and irritation. Gloves must be inspected prior to use and satisfy standards like EN 374.[1]
Eye & Face Protection Tightly fitting safety goggles with side-shields. A full-face shield is required when there is a splash potential.[1][9]Protects against splashes that can cause serious eye irritation. Conforms to standards such as EN 166 (EU) or NIOSH (US).[1][3]
Respiratory Protection Required when ventilation is inadequate or exposure limits may be exceeded. A full-face respirator with appropriate cartridges (e.g., OV/AG/P99) is recommended for high-risk scenarios.[1][3]Mitigates the risk of inhaling irritating vapors. Equipment should be NIOSH (US) or CEN (EU) approved.[3]
Body Protection Flame-retardant lab coat. For larger quantities or splash risks, impervious chemical-resistant clothing is necessary.[1][10]Provides a barrier against skin contact and protects from potential thermal hazards associated with a combustible liquid.[1]

Operational Plan: From Preparation to Disposal

Adherence to a strict, repeatable procedure is critical for safety. The following workflow ensures that all safety measures are correctly implemented.

Diagram: PPE Selection & Handling Workflow

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Control) cluster_disposal Disposal A Assess Task: - Quantity of material? - Splash potential? - Adequacy of ventilation? B Select Appropriate PPE (Refer to Core Equipment Table) A->B C Inspect all PPE for damage (gloves, respirator, etc.) B->C D 1. Don Lab Coat / Apron C->D Proceed to Donning E 2. Don Respirator (Perform seal check) D->E F 3. Don Eye & Face Protection E->F G 4. Don Gloves (Pull cuffs over lab coat sleeves) F->G H 1. Remove Gloves (Inside-out) G->H After Handling Chemical I 2. Remove Face Shield / Goggles H->I J 3. Remove Lab Coat / Apron (Roll away from body) I->J K 4. Remove Respirator J->K L 5. Wash Hands Thoroughly K->L M Dispose of all single-use PPE as hazardous waste L->M N Decontaminate reusable PPE according to manufacturer instructions L->N

Caption: Logical workflow for PPE selection, donning, doffing, and disposal.

Step-by-Step Protocol for Safe Handling

A. Preparation and PPE Selection

  • Work Area Preparation: Always handle 6-Methyl-2,3-dihydrobenzofuran within a certified chemical fume hood to ensure adequate ventilation.[10]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.

  • Ignition Sources: Eliminate all potential ignition sources, as the material is combustible. Use non-sparking tools.[4][10]

  • PPE Inspection: Before beginning, meticulously inspect all PPE. Check gloves for tears or pinholes.[1] Ensure respirator cartridges are within their expiry date and the facepiece is clean and intact.

B. Donning Procedure (Putting on PPE) The sequence is designed to minimize contamination of clean areas.

  • Body Protection: Don a flame-retardant lab coat. If a high splash risk exists, wear a chemical-resistant apron over the coat.

  • Respiratory Protection: If required by your risk assessment, don the respirator and perform both positive and negative pressure seal checks to ensure a proper fit.

  • Eye and Face Protection: Put on tightly sealed safety goggles. If using a half-mask respirator, add a full-face shield for splash protection.[9]

  • Hand Protection: Don the selected chemical-resistant gloves. Ensure the cuffs of the gloves are pulled over the sleeves of the lab coat to prevent skin exposure.

C. Doffing Procedure (Removing PPE) This sequence is critical to prevent cross-contamination from the "dirty" PPE to your skin or the lab environment.

  • Gloves: Remove gloves first using a proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second from the inside) to avoid touching the outer contaminated surface.[3]

  • Face/Eye Protection: Remove the face shield and/or goggles from the back of the head forward.

  • Body Protection: Remove the lab coat or apron by rolling it away from your body, ensuring the contaminated exterior is contained inward.

  • Respirator: Remove the respirator last.

  • Hygiene: Immediately and thoroughly wash your hands with soap and water.[3]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a final, critical control point for safety and environmental protection.

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with 6-Methyl-2,3-dihydrobenzofuran must be treated as hazardous waste. Place it in a suitable, labeled, and sealed container for disposal by a licensed chemical waste contractor.[1][11]

  • Empty Containers: Containers that held the chemical must be decontaminated before being disposed of as regular waste.[10] Alternatively, they can be collected for disposal as hazardous waste.

  • Chemical Waste: The material itself should be disposed of via a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]

By integrating this expert-driven, procedure-based safety plan into your daily operations, you ensure a robust defense against the hazards of handling 6-Methyl-2,3-dihydrobenzofuran, protecting both the integrity of your research and the well-being of your team.

References

  • Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]

  • methyl 2,3-dihydro-1-benzofuran-6-carboxylate — Chemical Substance Information . PubChem. [Link]

  • 2,3-Dihydrobenzofuran SAFETY DATA SHEET . Capot Chemical. [Link]

  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT . PPESafety. [Link]

  • Working with Hazardous Chemicals . Organic Syntheses. [Link]

  • 2,3-Dihydro-2-methylbenzofuran | C9H10O | CID 101130 . PubChem. [Link]

  • Dihydrobenzofuran | C8H8O | CID 10329 . PubChem. [Link]

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